Oxyfedrine hydrochloride
Beschreibung
Structure
2D Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
3-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-(3-methoxyphenyl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3.ClH/c1-14(19(22)15-7-4-3-5-8-15)20-12-11-18(21)16-9-6-10-17(13-16)23-2;/h3-10,13-14,19-20,22H,11-12H2,1-2H3;1H/t14-,19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUPNNYLJGSMPK-JPJJPTBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NCCC(=O)C2=CC(=CC=C2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NCCC(=O)C2=CC(=CC=C2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048632 | |
| Record name | l-Oxyfedrine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16777-42-7, 14223-94-0 | |
| Record name | 1-Propanone, 3-[[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]amino]-1-(3-methoxyphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16777-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxyfedrine hydrochloride, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014223940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxyfedrine L-form hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016777427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | l-Oxyfedrine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [R-(R*,S*)]-3-[(2-hydroxy-1-methyl-2-phenylethyl)amino]-3'-methoxypropiophenone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.101 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXYFEDRINE HYDROCHLORIDE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1CAC99B4D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OXYFEDRINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63CF9XK7DA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Duality: A Technical Guide to the Mechanism of Action of Oxyfedrine Hydrochloride on β-Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxyfedrine (B31961) hydrochloride, a sympathomimetic amine, presents a unique pharmacological profile as a partial agonist at β-adrenergic receptors. This dual functionality underlies its therapeutic efficacy in cardiovascular conditions such as angina pectoris. This in-depth technical guide elucidates the molecular and physiological mechanisms of oxyfedrine's interaction with β-adrenergic receptors, its impact on downstream signaling pathways, and its consequential hemodynamic effects. Detailed experimental methodologies and quantitative data are presented to provide a comprehensive resource for researchers and drug development professionals.
Introduction: The Cardiovascular Challenge and the Role of Oxyfedrine
Angina pectoris, a manifestation of coronary artery disease, arises from an imbalance between myocardial oxygen supply and demand. Therapeutic strategies aim to redress this balance by either augmenting coronary blood flow or reducing myocardial workload. Oxyfedrine hydrochloride has been utilized as an anti-anginal agent due to its distinct ability to improve myocardial oxygenation.[1][2][3] This is achieved through a combination of vasodilation and a nuanced modulation of cardiac function, stemming from its interaction with β-adrenergic receptors.[1][4]
The β-Adrenergic Receptor System: A Brief Overview
β-adrenergic receptors, a class of G protein-coupled receptors, are pivotal in the regulation of cardiovascular physiology.[5] The predominant subtypes in the heart are β1 and β2 receptors.[6] Upon stimulation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine, these receptors activate a canonical signaling cascade.
The binding of an agonist to the β-adrenergic receptor induces a conformational change, leading to the activation of the associated Gs protein. This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic adenosine (B11128) monophosphate (cAMP).[1][3] cAMP then acts as a second messenger, activating Protein Kinase A (PKA). PKA proceeds to phosphorylate various intracellular proteins, culminating in increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).[6]
This compound: A Partial Agonist at β-Adrenergic Receptors
Oxyfedrine is classified as a β-adrenoreceptor partial agonist.[2][7][8][9][10] This means it possesses both agonist (stimulatory) and antagonist (inhibitory) properties. When acting alone, it elicits a submaximal response compared to a full agonist like isoprenaline. In the presence of a full agonist, it can act as a competitive antagonist, attenuating the effects of the more powerful agonist.[8] This dual action is central to its therapeutic profile.
Signaling Pathway of this compound
The mechanism of action of oxyfedrine at the β-adrenergic receptor follows the established Gs-protein signaling pathway.
Caption: Signaling pathway of this compound at the β-adrenergic receptor.
Indirect Sympathomimetic Action
A significant aspect of oxyfedrine's pharmacology is its metabolism to norephedrine, a major active metabolite.[10] Norephedrine acts as a norepinephrine-releasing agent, thus contributing an indirect sympathomimetic effect to the overall action of oxyfedrine.[10]
Hemodynamic and Physiological Effects
The partial agonism of oxyfedrine translates into a unique set of cardiovascular effects, differentiating it from both full β-agonists and β-blockers.
Coronary Vasodilation and Myocardial Blood Flow
Oxyfedrine induces coronary vasodilation, increasing blood flow to the myocardium.[1][2][11] This effect is beneficial in angina, as it directly addresses the issue of reduced oxygen supply. Studies have demonstrated that intravenous oxyfedrine significantly increases regional myocardial blood flow in patients with coronary artery disease, both in areas supplied by stenotic and non-stenotic vessels.[2]
Inotropic and Chronotropic Effects
Oxyfedrine exerts positive inotropic (increased contractility) and chronotropic (increased heart rate) effects.[4][11] However, due to its partial agonist nature, these effects are less pronounced than those of full agonists. This moderate increase in cardiac work, coupled with enhanced coronary perfusion, results in a net beneficial effect on the myocardial oxygen supply-demand ratio.
Peripheral Vasodilation
In addition to its coronary effects, oxyfedrine also causes peripheral vasodilation, which reduces systemic vascular resistance.[1] This decrease in afterload lessens the workload on the heart.
Quantitative Data
The following tables summarize the quantitative data from various studies on the hemodynamic effects of oxyfedrine and its analog, alifedrine (B1666877).
Table 1: Hemodynamic Effects of Intravenous Oxyfedrine in Patients with Coronary Artery Disease
| Parameter | Baseline (Mean ± SD) | Post-Oxyfedrine (Mean ± SD) | Percentage Change | p-value |
| Myocardial Blood Flow (Stenotic Vessels) (ml/g/min) | 0.90 ± 0.15 | 1.20 ± 0.31 | +25% | 0.002 |
| Myocardial Blood Flow (Normal Vessels) (ml/g/min) | 1.08 ± 0.19 | 1.38 ± 0.49 | +22% | < 0.05 |
Data adapted from a study involving intravenous administration of oxyfedrine (0.11-0.13 mg/kg) in six patients with chronic stable angina.[2]
Table 2: Attenuation of Isoprenaline-Induced Hemodynamic Changes by Oxyfedrine Pre-treatment
| Parameter | Isoprenaline Alone (% change) | Isoprenaline after Oxyfedrine (% change) |
| Heart Rate | +33% / +83% | +19% / +62% |
| Cardiac Output | +90% / +153% | +30% / +71% |
| Systolic Blood Pressure | +16% / +20% | +6% / +7% |
| Peripheral Vascular Resistance | -50% / -63% | -31% / -50% |
Data represents percentage changes from baseline at two different isoprenaline infusion doses (2.73 and 6.16 µ g/min ) before and after an 8 mg intravenous bolus of oxyfedrine in 12 healthy volunteers.[8]
Table 3: Hemodynamic Effects of Oral Alifedrine (an analog of Oxyfedrine) in Patients with Mild to Moderate Heart Failure
| Parameter | 40 mg Dose (% change) | 50 mg Dose (% change) | 60 mg Dose (% change) |
| Cardiac Index | +39% | +57% | +50% |
| Systemic Vascular Resistance Index | -28% | -39% | -41% |
| Pulmonary Vascular Resistance Index | -32% | -44% | -32% |
| Mean Arterial Blood Pressure | - | - | -11% (max fall) |
Data from a study comparing single oral doses of alifedrine in 30 patients.[12]
Experimental Protocols
Assessment of Myocardial Blood Flow
Objective: To measure the effect of intravenous oxyfedrine on regional myocardial blood flow in patients with coronary artery disease.
Methodology:
-
Patient Population: Six patients with chronic stable angina, positive exercise tests, and documented coronary artery disease.[2]
-
Imaging Technique: Positron Emission Tomography (PET) with 15-oxygen labeled water.[2]
-
Procedure:
Evaluation of Partial Agonist Activity
Objective: To investigate the dual action of oxyfedrine on β-adrenergic receptors by observing its effect on isoprenaline-induced hemodynamic changes.
Methodology:
-
Study Population: 12 healthy volunteers.[8]
-
Procedure:
-
An intravenous infusion of isoprenaline was administered, with the dose titrated to achieve a target heart rate of approximately 113 bpm.[8]
-
Hemodynamic parameters and systolic time intervals were recorded at baseline and during isoprenaline infusion.[8]
-
After hemodynamic parameters returned to baseline, an intravenous bolus of 8 mg of oxyfedrine was administered.[8]
-
The isoprenaline infusion protocol was repeated, and hemodynamic parameters were recorded again.[8]
-
Percentage changes from baseline were calculated for both phases of the experiment.[8]
-
Caption: Experimental workflow for evaluating the partial agonist activity of oxyfedrine.
Conclusion
This compound's mechanism of action on β-adrenergic receptors is characterized by its partial agonism. This results in a multifaceted pharmacological profile that includes coronary and peripheral vasodilation, as well as modest positive inotropic and chronotropic effects. The indirect sympathomimetic action of its active metabolite, norephedrine, further contributes to its overall cardiovascular effects. This unique combination of actions allows oxyfedrine to improve the myocardial oxygen supply-demand balance, providing a clear rationale for its use in the management of angina pectoris. The quantitative data and experimental protocols presented in this guide offer a solid foundation for further research and development in the field of cardiovascular pharmacology.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Effects of oxyfedrine on regional myocardial blood flow in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Oxyfedrine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 5. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 6. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. [Mechanism of action of oxyfedrine as a partial beta receptor agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The haemodynamic effects of prolonged oral administration of oxyfedrine, a partial agonist at beta-adrenoceptors: comparison with propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxyfedrine - Wikipedia [en.wikipedia.org]
- 11. [Mechanism of the antianginal action of oxyfedrine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acute haemodynamic effects of different doses of alifedrine in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis and Purification of Oxyfedrine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification of Oxyfedrine hydrochloride, a sympathomimetic agent and coronary vasodilator. The document details a representative synthetic protocol, purification methods, and analytical characterization, alongside a visualization of its mechanism of action. All quantitative data is summarized for clarity, and experimental workflows are presented in detail.
Introduction
Oxyfedrine is a β-adrenergic receptor partial agonist used in the treatment of coronary heart disease.[1] Chemically, it is (RS)-3-[(2-Hydroxy-1-methyl-2-phenylethyl)amino]-1-(3-methoxyphenyl)propan-1-one. The hydrochloride salt is the common pharmaceutical form. This guide outlines a plausible and technically sound method for its laboratory-scale synthesis and purification.
Chemical Synthesis: The Mannich Condensation
The core of Oxyfedrine synthesis lies in a Mannich reaction. This three-component condensation involves an amine, a non-enolizable aldehyde (formaldehyde), and a carbon acid (a ketone with an α-hydrogen). In this case, l-norephedrine (phenylpropanolamine) acts as the amine, and 3-acetylanisole serves as the ketone component.
Reaction Scheme:
-
Step 1: Formation of the Eschenmoser-like salt intermediate: l-norephedrine reacts with formaldehyde (B43269) to form an intermediate N,O-acetal which, under acidic conditions, generates a reactive iminium ion.
-
Step 2: Enolization: 3-Acetylanisole enolizes in the presence of an acid catalyst.
-
Step 3: Nucleophilic Attack: The enol form of 3-acetylanisole attacks the iminium ion.
-
Step 4: Deprotonation: The resulting adduct is deprotonated to yield the final β-amino ketone, Oxyfedrine.
Representative Experimental Protocol
This protocol describes a representative synthesis of this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| l-Norephedrine | 151.21 | 15.1 g | 0.1 |
| 3-Acetylanisole | 150.17 | 15.0 g | 0.1 |
| Paraformaldehyde | 30.03 | 3.3 g | 0.11 |
| Hydrochloric Acid (conc.) | 36.46 | 10 mL | - |
| Ethanol (B145695) | 46.07 | 200 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
| Isopropanol (B130326) | 60.10 | As needed | - |
| Activated Charcoal | - | 1 g | - |
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add l-norephedrine (15.1 g, 0.1 mol), 3-acetylanisole (15.0 g, 0.1 mol), paraformaldehyde (3.3 g, 0.11 mol), and ethanol (200 mL).
-
Acidification and Reflux: Add concentrated hydrochloric acid (10 mL) dropwise to the stirred suspension. The mixture will warm up. Heat the reaction mixture to reflux and maintain for 4 hours.
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator. The resulting viscous oil is dissolved in 150 mL of water and washed with diethyl ether (2 x 100 mL) to remove any unreacted 3-acetylanisole.
-
Basification and Extraction: The aqueous layer is cooled in an ice bath and the pH is adjusted to 10-12 with a 20% sodium hydroxide (B78521) solution. The free base of Oxyfedrine will separate as an oil. The mixture is then extracted with dichloromethane (B109758) (3 x 100 mL).
-
Drying and Solvent Removal: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude Oxyfedrine free base as a viscous oil.
Purification and Hydrochloride Salt Formation
The crude Oxyfedrine free base is purified and converted to its more stable hydrochloride salt.
Purification Protocol
-
Decolorization: The crude Oxyfedrine free base is dissolved in isopropanol (100 mL). Activated charcoal (1 g) is added, and the mixture is gently heated to 50°C for 15 minutes with stirring. The hot solution is filtered to remove the charcoal.
-
Salt Formation: The filtrate is cooled in an ice bath, and a solution of hydrochloric acid in isopropanol (prepared by carefully bubbling HCl gas through cold isopropanol or by the addition of acetyl chloride to isopropanol) is added dropwise with stirring until the pH is acidic (pH 2-3).
-
Crystallization: this compound will precipitate as a white solid. The mixture is stirred in the ice bath for another hour to ensure complete crystallization.
-
Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold isopropanol, and then with diethyl ether. The product is dried in a vacuum oven at 50°C to a constant weight.
Expected Yield and Purity
| Parameter | Value |
| Theoretical Yield | 34.98 g |
| Expected Actual Yield | 24.5 - 28.0 g (70-80%) |
| Appearance | White to off-white crystalline solid |
| Melting Point | 188-192 °C |
| Purity (by HPLC) | >99% |
Analytical Characterization
The structure and purity of the synthesized this compound should be confirmed by various analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the aromatic protons, the methoxy (B1213986) group, the aliphatic chain protons, and the methyl group. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, methoxy carbon, and aliphatic carbons. |
| FT-IR (KBr) | Characteristic absorptions for O-H, N-H, C=O (ketone), and C-O (ether) functional groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the free base [M+H]⁺. |
Mechanism of Action and Workflow Diagrams
Signaling Pathway of Oxyfedrine
Oxyfedrine acts as a partial agonist at β-adrenergic receptors. Upon binding, it stimulates the Gs alpha subunit of the G-protein complex, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in increased cardiac contractility and vasodilation.
Caption: Simplified signaling pathway of Oxyfedrine.
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Workflow for this compound Synthesis.
References
An In-depth Technical Guide on the Stereoisomerism and Pharmacological Activity of Oxyfedrine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomerism and pharmacological properties of Oxyfedrine hydrochloride. It delves into the known mechanisms of the racemic mixture, explores the anticipated differences in the activity of its stereoisomers based on analogous compounds, and provides detailed experimental protocols for their separation and characterization.
Introduction to this compound
This compound is a sympathomimetic agent and coronary vasodilator primarily used in the treatment of cardiovascular conditions such as angina pectoris and coronary artery disease.[1] Marketed under trade names like Ildamen and Myofedrin, it functions as a partial agonist at β-adrenergic receptors.[1][2] Its therapeutic action is attributed to its ability to improve myocardial metabolism, depress the tonicity of coronary vessels, and exert positive chronotropic and inotropic effects without precipitating angina.[1]
The chemical structure of Oxyfedrine, with the IUPAC name (RS)-3-[(2-Hydroxy-1-methyl-2-phenylethyl)amino]-1-(3-methoxyphenyl)propan-1-one, reveals the presence of two chiral centers. This inherent chirality means that Oxyfedrine can exist as four distinct stereoisomers. However, it is commercially available as a racemic mixture. The study of the individual stereoisomers is crucial, as they are likely to exhibit different pharmacokinetic and pharmacodynamic profiles, a common phenomenon for chiral drugs.
Stereoisomerism of Oxyfedrine
Oxyfedrine possesses two stereogenic centers, leading to the existence of four possible stereoisomers, which comprise two pairs of enantiomers. The specific stereochemistry of (-)-Oxyfedrine has been identified as 3-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-(3-methoxyphenyl)propan-1-one, indicating that it is derived from (-)-erythro-norephedrine.[3][4]
Given this, the four stereoisomers of Oxyfedrine are:
-
(1R,2S)-Oxyfedrine and its enantiomer (1S,2R)-Oxyfedrine (the erythro pair)
-
(1R,2R)-Oxyfedrine and its enantiomer (1S,2S)-Oxyfedrine (the threo pair)
The differential spatial arrangement of these isomers dictates their interaction with chiral biological targets like receptors and enzymes, which is expected to result in significant variations in their pharmacological activity and potency.
Pharmacological Profile of Racemic Oxyfedrine
Racemic this compound is classified as a β-adrenergic receptor partial agonist, showing non-selective action on β1- and β2-adrenergic receptors.[1] Its mechanism of action involves the stimulation of these receptors, which are G-protein coupled receptors (GPCRs).
Mechanism of Action:
-
Receptor Binding: Oxyfedrine binds to β-adrenergic receptors on the surface of cells, particularly in the heart and vascular smooth muscle.
-
G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).
-
Adenylyl Cyclase Stimulation: The activated Gs-protein stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).
-
Downstream Effects: The increase in intracellular cAMP levels leads to:
-
In the Myocardium: Activation of protein kinase A (PKA), which phosphorylates calcium channels, leading to increased calcium influx and enhanced myocardial contractility (positive inotropic effect). This also increases the heart rate (positive chronotropic effect).
-
In Vascular Smooth Muscle: Activation of PKA leads to the phosphorylation of myosin light chain kinase, causing muscle relaxation and vasodilation. This reduces peripheral resistance.
-
This dual action of increasing heart contractility while dilating coronary vessels is beneficial in angina, as it improves cardiac output and oxygen delivery to the myocardium.[1] Furthermore, a major active metabolite of Oxyfedrine is norephedrine (B3415761), which acts as a norepinephrine-releasing agent, contributing to its sympathomimetic effects.[1]
Figure 1: β-Adrenergic Receptor Signaling Pathway of Oxyfedrine.
Stereoselectivity in Pharmacological Activity
Studies on the four isomers of ephedrine (B3423809) have demonstrated significant differences in their potency and efficacy at human β-adrenergic receptors.[5] The (1R,2S)-ephedrine isomer is consistently the most potent agonist at all three β-receptor subtypes.[5] This highlights that the specific three-dimensional arrangement of atoms is critical for optimal receptor interaction.
Quantitative Data from a Structurally Related Analogue: Ephedrine
The following table summarizes the functional activity of ephedrine isomers on human β-adrenergic receptors expressed in Chinese hamster ovary cells. This data is presented to illustrate the concept of stereoselectivity, as similar studies on Oxyfedrine have not been published.
| Stereoisomer | Receptor Subtype | Potency (EC50, µM) | Efficacy (% of Isoproterenol max response) |
| (1R,2S)-ephedrine | β1-AR | 0.5 | 68% |
| β2-AR | 0.36 | 78% | |
| β3-AR | 45 | 31% | |
| (1S,2R)-ephedrine | β1-AR | 72 | 66% |
| β2-AR | 106 | 22% | |
| (1S,2S)-pseudoephedrine | β1-AR | 309 | 53% |
| β2-AR | 10 | 47% | |
| (1R,2R)-pseudoephedrine | β1-AR | 1122 | 53% |
| β2-AR | 7 | 50% | |
| Data sourced from a study on ephedrine isomers.[5] |
Based on this data, it is reasonable to hypothesize that the (1R,2S)-isomer of Oxyfedrine is likely the most pharmacologically active stereoisomer (the eutomer) at β-adrenergic receptors. However, this requires experimental validation.
Figure 2: Conceptual Diagram of Chiral Recognition at a Receptor Site.
Experimental Protocols
The following sections provide detailed methodologies for the separation and pharmacological evaluation of Oxyfedrine stereoisomers. These protocols are based on established techniques for chiral drug analysis.
Protocol 1: Chiral Resolution of Racemic Oxyfedrine by Preparative HPLC
This protocol describes the separation of the stereoisomers of this compound using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).
1. Objective: To resolve racemic Oxyfedrine into its individual stereoisomers for subsequent characterization.
2. Materials and Equipment:
-
Racemic this compound standard
-
HPLC grade solvents (e.g., n-hexane, isopropanol, ethanol, diethylamine)
-
Preparative HPLC system with UV detector
-
Chiral Stationary Phase column (e.g., polysaccharide-based CSP like Chiralpak IA or Chiralcel OD)
-
Fraction collector
-
Rotary evaporator
3. Methodology:
-
Sample Preparation: Dissolve a known quantity of racemic this compound in the mobile phase to a suitable concentration (e.g., 5-10 mg/mL). Filter the solution through a 0.45 µm filter.
-
Chromatographic Conditions Development (Analytical Scale):
-
Initially, use an analytical scale version of the chosen chiral column to optimize the separation.
-
Screen various mobile phases. A common starting point for polysaccharide CSPs is a mixture of n-hexane and an alcohol (isopropanol or ethanol) (e.g., 90:10 v/v).
-
To improve peak shape for an amine compound, add a small amount of a basic modifier like diethylamine (B46881) (e.g., 0.1%).
-
Adjust the mobile phase composition to achieve a baseline resolution (Rs > 1.5) between the stereoisomeric peaks.
-
Set the flow rate (e.g., 1 mL/min) and UV detection wavelength (e.g., 254 nm).
-
-
Scale-up to Preparative HPLC:
-
Once optimal conditions are found, switch to the preparative scale column with the same CSP.
-
Adjust the flow rate according to the column dimensions (e.g., 10-20 mL/min).
-
Inject larger volumes of the prepared sample.
-
-
Fraction Collection:
-
Set the fraction collector to collect the eluent corresponding to each resolved peak into separate vessels.
-
-
Solvent Removal and Isomer Recovery:
-
Combine the fractions for each individual isomer.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
The remaining solid will be the isolated stereoisomer.
-
-
Purity Analysis:
-
Re-inject a small amount of each isolated isomer onto the analytical chiral HPLC column under the optimized conditions to confirm its enantiomeric purity (should be >99%).
-
Protocol 2: In Vitro Pharmacological Characterization
This protocol outlines methods to determine the binding affinity and functional activity of the separated Oxyfedrine stereoisomers at β1- and β2-adrenergic receptors.
Part A: Radioligand Binding Assay (Affinity Determination)
1. Objective: To determine the equilibrium dissociation constant (Ki) of each Oxyfedrine stereoisomer for β1- and β2-adrenergic receptors.
2. Materials:
-
Cell membranes expressing human β1- or β2-adrenergic receptors
-
Radioligand (e.g., [3H]-Dihydroalprenolol, a non-selective β-antagonist)
-
Isolated Oxyfedrine stereoisomers
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Non-specific binding control (e.g., high concentration of Propranolol)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
3. Methodology:
-
Assay Setup: In a series of tubes, add a fixed amount of cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the Oxyfedrine stereoisomer (the competitor).
-
Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
Termination and Separation: Terminate the binding reaction by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression (e.g., Cheng-Prusoff equation) to calculate the IC50 value, which can then be converted to the Ki value.
Part B: cAMP Accumulation Assay (Functional Activity)
1. Objective: To determine the potency (EC50) and efficacy (Emax) of each Oxyfedrine stereoisomer as an agonist.
2. Materials:
-
Whole cells expressing human β1- or β2-adrenergic receptors (e.g., CHO or HEK293 cells)
-
Isolated Oxyfedrine stereoisomers
-
Full agonist control (e.g., Isoproterenol)
-
Phosphodiesterase inhibitor (e.g., IBMX, to prevent cAMP degradation)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
3. Methodology:
-
Cell Plating: Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).
-
Stimulation: Add varying concentrations of the Oxyfedrine stereoisomers or the full agonist control to the wells.
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Use a sigmoidal dose-response curve fit to determine the EC50 (concentration producing 50% of the maximal response) and the Emax (the maximum response), which is often expressed as a percentage of the response to the full agonist Isoproterenol.
Figure 3: Experimental Workflow for Stereoisomer Separation and Analysis.
Conclusion and Future Directions
This compound is an effective antianginal agent whose pharmacological activity is mediated through partial agonism at β-adrenergic receptors. As a chiral compound administered as a racemate, there is a significant gap in the understanding of the specific contributions of its individual stereoisomers to the overall therapeutic effect and potential side effects.
Based on evidence from structurally similar compounds like ephedrine, it is highly probable that the stereoisomers of Oxyfedrine exhibit marked differences in their pharmacological profiles. The development of a stereochemically pure version of Oxyfedrine (a "chiral switch") could potentially lead to a drug with an improved therapeutic index, offering either enhanced efficacy, reduced side effects, or a more predictable dose-response relationship.
The experimental protocols detailed in this guide provide a clear pathway for researchers to undertake the chiral resolution and comprehensive pharmacological characterization of Oxyfedrine's stereoisomers. Such studies are essential to fully elucidate the stereostructure-activity relationship of this drug and could unlock new potential in its clinical application.
References
- 1. Oxyfedrine - Wikipedia [en.wikipedia.org]
- 2. Oxyfedrine | Profiles RNS [connect.rtrn.net]
- 3. [Syntheses of 14C-1-erythro-norephedrine and its N-substitution products 14C-oxyfedrine and 14C-D 13,625] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (-)-Oxyfedrine | C19H23NO3 | CID 5489013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
In-Depth Cardiovascular Properties of Oxyfedrine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxyfedrine (B31961) hydrochloride is a sympathomimetic amine and coronary vasodilator with a unique pharmacological profile that has positioned it as a therapeutic agent for cardiovascular conditions such as angina pectoris and coronary artery disease.[1][2] This technical guide provides a comprehensive overview of the cardiovascular properties of Oxyfedrine hydrochloride, detailing its mechanism of action, hemodynamic effects, and electrophysiological properties. The information is supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate a deeper understanding for research and drug development professionals.
Mechanism of Action
This compound primarily functions as a partial agonist at β-adrenergic receptors, with activity at both β1 and β2 subtypes.[2][3] Its therapeutic effects in the cardiovascular system are a result of a dual action: direct myocardial stimulation and vasodilation.[4]
1.1. β-Adrenergic Stimulation:
As a β-adrenergic agonist, Oxyfedrine stimulates these receptors on cardiac myocytes.[1] This activation triggers a cascade of intracellular events commencing with the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[4] Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various intracellular proteins, ultimately resulting in an increased influx of calcium ions into the cardiac cells during an action potential.[4] This surge in intracellular calcium enhances myocardial contractility, leading to positive inotropic (increased force of contraction) and chronotropic (increased heart rate) effects.[2][4][5]
1.2. Vasodilatory Effects:
Oxyfedrine also induces vasodilation, particularly in the coronary arteries.[4][6] This effect is attributed to the relaxation of vascular smooth muscle cells, which reduces peripheral resistance and afterload, thereby lessening the workload on the heart.[1][4] The coronary vasodilation improves blood flow and oxygen supply to the myocardium, which is particularly beneficial in ischemic conditions like angina pectoris.[3][4]
1.3. Partial Agonist/Antagonist Activity:
Interestingly, Oxyfedrine also exhibits partial agonist activity. In the presence of potent β-agonists like isoprenaline, it can act as a competitive antagonist, attenuating the full effects of these agents.[7][8] This partial blockade of β-adrenoceptors is achieved without a significant reduction in cardiac output or left ventricular dP/dt max, contributing to its anti-anginal action.[7][8]
1.4. Indirect Sympathomimetic Action:
A major active metabolite of Oxyfedrine is norephedrine, a norepinephrine-releasing agent.[2] This suggests that Oxyfedrine may also exert some of its cardiovascular effects indirectly by promoting the release of norepinephrine (B1679862) from sympathetic nerve endings.[2]
Signaling Pathway of this compound
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Oxyfedrine - Wikipedia [en.wikipedia.org]
- 3. Effects of oxyfedrine on regional myocardial blood flow in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Oxyfedrine [medbox.iiab.me]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The haemodynamic effects of prolonged oral administration of oxyfedrine, a partial agonist at β-adrenoceptors: Comparison with propranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The haemodynamic effects of prolonged oral administration of oxyfedrine, a partial agonist at beta-adrenoceptors: comparison with propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Vasodilatory and Inotropic Effects of Oxyfedrine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxyfedrine (B31961) hydrochloride is a sympathomimetic amine recognized for its unique pharmacological profile, exhibiting both vasodilatory and positive inotropic effects.[1][2] This dual action makes it a subject of interest in cardiovascular research and for its therapeutic potential, particularly in the management of angina pectoris.[2][3] This technical guide provides an in-depth overview of the vasodilatory and inotropic effects of oxyfedrine hydrochloride, presenting quantitative data, detailed experimental protocols, and a visualization of its core signaling pathways. The information is tailored for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology.
Introduction
This compound acts primarily as a partial β-adrenergic receptor agonist.[3][4] Its mechanism involves the stimulation of β-adrenergic receptors, which leads to a cascade of intracellular events resulting in both increased myocardial contractility and vasodilation.[1][5] Unlike pure β-agonists, oxyfedrine's partial agonism also confers some β-blocking properties, which contributes to its distinct hemodynamic profile.[3] This document aims to consolidate the existing scientific knowledge on oxyfedrine's cardiovascular effects to serve as a comprehensive resource for the scientific community.
Quantitative Data on Vasodilatory and Inotropic Effects
The following tables summarize the key quantitative data from various preclinical and clinical studies on this compound.
Table 1: Hemodynamic Effects of Intravenous Oxyfedrine in Humans
| Parameter | Dosage | Change from Baseline | Study Population | Reference |
| Heart Rate | 8 mg (bolus) | +22.6% | Healthy Volunteers | [3] |
| Cardiac Output | 8 mg (bolus) | +30% to +71% (with Isoprenaline) | Healthy Volunteers | [3] |
| Systolic Blood Pressure | 8 mg (bolus) | +6% to +7% (with Isoprenaline) | Healthy Volunteers | [3] |
| Peripheral Vascular Resistance | 8 mg (bolus) | -31% to -50% (with Isoprenaline) | Healthy Volunteers | [3] |
| Myocardial Blood Flow (Stenotic Vessels) | 0.11-0.13 mg/kg | +25% | Patients with Coronary Artery Disease | [1] |
| Myocardial Blood Flow (Normal Vessels) | 0.11-0.13 mg/kg | +22% | Patients with Coronary Artery Disease | [1] |
Table 2: Inotropic and Hemodynamic Effects of Oxyfedrine in Animal Models
| Parameter | Dosage | Change from Baseline | Animal Model | Reference |
| Left Ventricular dP/dtmax | 0.9 mg/kg | Increased (additive with digoxin) | Anesthetized Dogs | [5] |
| Heart Rate | 0.9 mg/kg | Increased | Anesthetized Dogs | [5] |
| Cardiac Output | 14 mg/kg (chronic oral) | No significant difference | Cats | [6] |
| Arterial Blood Pressure (Systolic) | 14 mg/kg (chronic oral) | Increased by 27 mmHg | Cats | [6] |
| Arterial Blood Pressure (Diastolic) | 14 mg/kg (chronic oral) | Increased by 19 mmHg | Cats | [6] |
Experimental Protocols
In Vivo Hemodynamic Assessment in Anesthetized Dogs
This protocol is based on studies evaluating the inotropic and vasodilatory effects of oxyfedrine in a canine model.
Objective: To measure the effects of intravenous oxyfedrine on cardiac contractility and systemic hemodynamics.
Materials:
-
Anesthetized dogs
-
This compound solution (0.9 mg/kg)
-
Catheters for pressure and flow measurement
-
Data acquisition system
Procedure:
-
Anesthetize the dogs (e.g., with pentobarbital).
-
Insert a catheter into the left ventricle to measure left ventricular pressure and calculate the maximum rate of pressure rise (dP/dtmax), an index of myocardial contractility.
-
Place a flow probe around the aorta to measure cardiac output.
-
Insert a catheter into a femoral artery to monitor systemic blood pressure.
-
After a stabilization period, record baseline hemodynamic parameters.
-
Administer a bolus intravenous injection of this compound (0.9 mg/kg).
-
Continuously record all hemodynamic parameters for a specified period post-injection.
-
Analyze the data to determine the changes in dP/dtmax, heart rate, cardiac output, and blood pressure from baseline.[5]
Isolated Langendorff Heart Perfusion
This ex vivo protocol allows for the direct assessment of oxyfedrine's effects on myocardial function independent of systemic influences.
Objective: To evaluate the direct inotropic and chronotropic effects of oxyfedrine on an isolated mammalian heart.
Materials:
-
Rat or guinea pig heart
-
Langendorff apparatus
-
Krebs-Henseleit buffer (oxygenated)
-
This compound solutions of varying concentrations
-
Intraventricular balloon catheter and pressure transducer
-
ECG electrodes
Procedure:
-
Anesthetize the animal and rapidly excise the heart.
-
Immediately cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.
-
Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure left ventricular developed pressure (LVDP) and dP/dtmax.
-
Attach ECG electrodes to the heart to monitor heart rate.
-
Allow the heart to stabilize for a baseline period.
-
Introduce this compound into the perfusate at increasing concentrations.
-
Record changes in LVDP, dP/dtmax, and heart rate at each concentration to establish a dose-response relationship.
In Vitro Vascular Smooth Muscle Tension Measurement
This protocol is used to directly assess the vasodilatory properties of oxyfedrine on isolated blood vessels.
Objective: To measure the relaxation response of vascular smooth muscle to oxyfedrine.
Materials:
-
Rat or rabbit aortic rings
-
Wire myograph system
-
Physiological salt solution (PSS), oxygenated
-
Vasoconstricting agent (e.g., phenylephrine)
-
This compound solutions of varying concentrations
Procedure:
-
Dissect the aorta and cut it into small rings.
-
Mount the aortic rings on the wires of the myograph system in a chamber filled with oxygenated PSS at 37°C.
-
Allow the rings to equilibrate and then stretch them to their optimal passive tension.
-
Induce a stable contraction in the rings using a vasoconstricting agent like phenylephrine.
-
Once a plateau in contraction is reached, add cumulative concentrations of this compound to the chamber.
-
Record the changes in isometric tension at each concentration.
-
Express the relaxation as a percentage of the pre-induced contraction to generate a concentration-response curve for oxyfedrine's vasodilatory effect.
Signaling Pathways
The vasodilatory and inotropic effects of this compound are primarily mediated through the β-adrenergic signaling pathway.
References
- 1. Effects of oxyfedrine on regional myocardial blood flow in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [Mechanism of action of oxyfedrine as a partial beta receptor agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. [The action of oxyfedrine on haemodynamics, inotropism and blood perfusion of the partially ischaemic myocardium after digoxin premedication. Studies on anaesthetized dogs (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The haemodynamic effects of prolonged oral administration of oxyfedrine, a partial agonist at beta-adrenoceptors: comparison with propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Preclinical Path: A Technical Guide to the Pharmacokinetics and Oral Bioavailability of Oxyfedrine Hydrochloride in Animal Models
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the methodologies and considerations for evaluating the pharmacokinetics and oral bioavailability of Oxyfedrine hydrochloride in preclinical animal models. While specific quantitative data for this compound in animal species is not extensively available in publicly accessible literature, this document outlines the established experimental protocols and data analysis frameworks necessary for conducting such studies. The information presented is based on general principles of pharmacokinetics, with references to human data for Oxyfedrine where available, to guide researchers in designing and interpreting their own preclinical investigations.
Introduction to Oxyfedrine Pharmacokinetics
Oxyfedrine is a vasodilator that has been investigated for its potential therapeutic effects. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for its development as a therapeutic agent. Pharmacokinetic studies in animal models are a cornerstone of this process, providing essential data to predict human pharmacokinetics, establish dose-response relationships, and assess safety margins.
A study in healthy male subjects has indicated that the main metabolite of Oxyfedrine is norephedrine.[1] In this human study, relevant concentrations of the parent drug were only found at higher doses, suggesting significant first-pass metabolism.[1] The relative oral bioavailability of an this compound tablet formulation was assessed based on the plasma concentrations of its metabolite, norephedrine.[1]
Proposed Experimental Protocols for Animal Pharmacokinetic Studies
The following sections detail a standardized approach to conducting a pharmacokinetic and oral bioavailability study of this compound in a rat model. These protocols can be adapted for other species, such as dogs or rabbits, with appropriate adjustments to dosing, blood sampling volumes, and ethical considerations.
Animal Model
Species: Sprague-Dawley rats (male, 8-10 weeks old) Justification: The rat is a commonly used model in pharmacokinetic studies due to its well-characterized physiology, ease of handling, and the availability of historical control data.
Drug Formulation and Administration
-
Formulation: this compound dissolved in a suitable vehicle (e.g., 0.5% w/v methylcellulose (B11928114) in sterile water).
-
Administration Route:
-
Oral (PO): Administered via oral gavage to ensure accurate dosing.
-
Intravenous (IV): Administered as a bolus injection via the tail vein to determine absolute bioavailability.
-
-
Dose: A minimum of three dose levels for the oral route to assess dose proportionality, and one dose level for the intravenous route.
Experimental Design
A parallel-group design is recommended:
-
Group 1 (Oral): Animals receive a single oral dose of this compound.
-
Group 2 (Intravenous): Animals receive a single intravenous dose of this compound.
A crossover design may also be considered, with an appropriate washout period between doses.
Blood Sample Collection
-
Sampling Time Points: Blood samples (approximately 0.25 mL) should be collected from the tail vein or a cannulated vessel at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Sample Processing: Blood samples should be collected into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma. The plasma should be stored at -80°C until analysis.
Bioanalytical Method
A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the gold standard for the quantitative analysis of Oxyfedrine and its primary metabolite, norephedrine, in plasma.
Table 1: Hypothetical HPLC-MS/MS Method Parameters
| Parameter | Recommended Specification |
| Instrumentation | Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source |
| Chromatographic Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) |
| Ionization Mode | Positive ion mode |
| Multiple Reaction Monitoring (MRM) Transitions | Specific precursor-to-product ion transitions for Oxyfedrine, norephedrine, and an internal standard |
| Calibration Range | A linear range covering the expected plasma concentrations |
| Validation Parameters | Accuracy, precision, selectivity, sensitivity, recovery, matrix effect, and stability |
Data Presentation and Analysis
Quantitative data from pharmacokinetic studies should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 2: Hypothetical Pharmacokinetic Parameters of Oxyfedrine in Rats (Mean ± SD)
| Parameter | Oral Administration (Dose X mg/kg) | Intravenous Administration (Dose Y mg/kg) |
| Cmax (ng/mL) | To be determined | To be determined |
| Tmax (h) | To be determined | Not Applicable |
| AUC₀-t (ng·h/mL) | To be determined | To be determined |
| AUC₀-∞ (ng·h/mL) | To be determined | To be determined |
| t₁/₂ (h) | To be determined | To be determined |
| CL/F (L/h/kg) | To be determined | To be determined |
| Vd/F (L/kg) | To be determined | To be determined |
| F (%) | To be determined | Not Applicable |
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity.
-
t₁/₂: Elimination half-life.
-
CL/F: Apparent total clearance of the drug from plasma after oral administration.
-
Vd/F: Apparent volume of distribution after oral administration.
-
F (%): Absolute oral bioavailability, calculated as (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
Visualizations of Experimental Workflow and Metabolic Pathway
Diagrams are essential for visualizing complex processes and relationships.
Caption: Experimental workflow for a typical pharmacokinetic study.
Caption: Simplified proposed metabolic pathway of Oxyfedrine.
Conclusion
This technical guide provides a foundational framework for conducting and interpreting pharmacokinetic and oral bioavailability studies of this compound in animal models. While specific data for this compound in animals is sparse, the methodologies outlined here represent the current standards in preclinical drug development. Adherence to these robust protocols will enable researchers to generate high-quality data essential for the progression of this compound as a potential therapeutic agent. It is imperative that all animal studies are conducted in accordance with institutional and national guidelines for animal welfare.
References
Beyond the Beta-Blockade: An In-depth Technical Guide to the Non-Adrenergic Molecular Targets of Oxyfedrine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyfedrine (B31961) hydrochloride, a partial β-adrenergic agonist, has a well-documented history in the management of angina pectoris, primarily attributed to its positive inotropic and chronotropic effects mediated by adrenergic receptors. However, a growing body of evidence suggests that the pharmacological profile of Oxyfedrine extends beyond its interaction with the adrenergic system. This technical guide provides a comprehensive overview of the molecular targets of Oxyfedrine hydrochloride that are independent of adrenergic receptor signaling. We will delve into its inhibitory action on aldehyde dehydrogenase, its potential modulation of ion channels, and its direct effects on vascular smooth muscle, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to support further research and drug development efforts.
Aldehyde Dehydrogenase (ALDH) Inhibition: A Key Non-Adrenergic Target
A significant non-adrenergic molecular target of Oxyfedrine is aldehyde dehydrogenase (ALDH), a family of enzymes critical for the detoxification of endogenous and exogenous aldehydes.
Quantitative Data: ALDH Inhibition
Recent research has identified Oxyfedrine as a covalent inhibitor of ALDH.[1][2][3] While a specific IC50 value for individual ALDH isoforms has not been definitively reported in the reviewed literature, studies have demonstrated a significant suppression of ALDH activity in cancer cell lines at a concentration of 50 µM.[1][2][3]
| Target | Cell Lines | Concentration | Effect | Reference |
| Aldehyde Dehydrogenase (ALDH) | HCT116, HSC-4 | 50 µM | Suppression of ALDH activity | [1][2][3] |
Experimental Protocol: ALDH Activity Assay
The inhibitory effect of Oxyfedrine on ALDH activity can be determined using a commercially available ALDH activity assay kit, such as the ALDEFLUOR™ assay, as described by Otsuki et al. (2020).[1][2][3]
Principle: The assay utilizes a fluorescent substrate that is converted by active ALDH within cells into a fluorescent product that is retained intracellularly. The fluorescence intensity is proportional to the ALDH activity.
Methodology:
-
Cell Preparation: Culture cells of interest (e.g., HCT116 or HSC-4) to the desired confluency.
-
Treatment: Incubate the cells with this compound (50 µM) for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) should be run in parallel.
-
ALDH Substrate Incubation: Resuspend the treated and control cells in the ALDEFLUOR™ assay buffer containing the activated ALDH substrate.
-
Incubation: Incubate the cell suspension according to the manufacturer's protocol to allow for the enzymatic conversion.
-
Flow Cytometry Analysis: Analyze the fluorescence of the cell populations using a flow cytometer. A specific ALDH inhibitor, such as diethylaminobenzaldehyde (DEAB), is used as a negative control to establish the baseline fluorescence.
-
Data Analysis: Quantify the ALDH activity by measuring the mean fluorescence intensity of the cell populations. A reduction in fluorescence in the Oxyfedrine-treated group compared to the vehicle control indicates ALDH inhibition.
Signaling Pathway: Mechanism of Covalent Inhibition
Oxyfedrine contains a structural motif, an aromatic ketone and an amine, that facilitates its covalent interaction with ALDH. The proposed mechanism involves a β-elimination reaction, generating a reactive vinyl ketone intermediate that covalently binds to the active site of the ALDH enzyme, leading to its irreversible inhibition.[1]
Modulation of Ion Channels and Direct Vascular Effects
Beyond its enzymatic inhibition, evidence suggests that Oxyfedrine may directly influence vascular tone and cardiac electrophysiology through non-adrenergic mechanisms, likely involving ion channels.
Direct Vasodilatory Effects on Smooth Muscle
In vitro studies on isolated vascular smooth muscle have demonstrated that Oxyfedrine can induce relaxation independently of β-adrenergic stimulation, particularly at higher concentrations.
Quantitative Data: Effects on Venous Smooth Muscle
| Preparation | Agonist | Oxyfedrine Concentration | Effect | Reference |
| Rat Isolated Portal Vein | Spontaneous Myogenic Activity | >20 µg/mL | Inhibition | [4] |
| Rabbit Saphenous Vein | Noradrenaline | >20 µg/mL | Relaxation | [4] |
Experimental Protocol: Isolated Smooth Muscle Studies
The direct effects of Oxyfedrine on vascular smooth muscle can be assessed using isolated tissue bath preparations, as described by Mackenzie and Parratt (1973).[4]
Principle: The contractility of isolated blood vessel segments is measured in response to vasoactive agents in the presence and absence of Oxyfedrine.
Methodology:
-
Tissue Preparation: Isolate segments of a suitable blood vessel (e.g., rat portal vein or rabbit saphenous vein) and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissue to equilibrate under a resting tension.
-
Contraction Induction: Induce contraction using a standard agonist (e.g., noradrenaline for the saphenous vein) or measure spontaneous myogenic activity (for the portal vein).
-
Oxyfedrine Treatment: Once a stable contraction or rhythmic activity is established, add cumulative concentrations of this compound to the organ bath.
-
Data Recording and Analysis: Record the changes in isometric tension. The relaxant or inhibitory effect of Oxyfedrine is expressed as a percentage of the initial contraction or spontaneous activity. To confirm the non-adrenergic nature of the effect, experiments can be repeated in the presence of a β-blocker (e.g., alprenolol).
Proposed Mechanism: Modulation of Calcium Transport
The spasmolytic effect of high-concentration Oxyfedrine on venous smooth muscle is not antagonized by β-blockers or influenced by phosphodiesterase inhibitors, suggesting a different mechanism of action. It has been proposed that these effects may be mediated through an influence on calcium transport, similar to the action of calcium channel blockers like iproveratril (verapamil).[4]
Effects on Cardiac Action Potential
Studies on isolated cardiac preparations have indicated that prolonged treatment with Oxyfedrine can alter the cardiac action potential, suggesting an interaction with cardiac ion channels. Specifically, a reduction in the maximum rate of depolarization and a prolongation of the plateau phase of the action potential have been observed.
This observation points towards a potential modulation of sodium and/or calcium channels involved in the cardiac action potential. However, further quantitative studies using modern electrophysiological techniques, such as patch-clamp, are required to identify the specific ion channels affected and to quantify the effects of Oxyfedrine on their function.
Conclusion
While the clinical application of this compound has traditionally focused on its β-adrenergic partial agonist activity, this technical guide highlights significant molecular targets beyond this classical mechanism. The covalent inhibition of aldehyde dehydrogenase presents a novel and potentially impactful area of investigation, particularly in contexts where ALDH activity is heightened, such as in certain cancers. Furthermore, the suggestive evidence for direct effects on vascular smooth muscle via calcium transport modulation and the alteration of cardiac action potentials underscore the need for further, more detailed mechanistic studies. Researchers and drug development professionals are encouraged to explore these non-adrenergic pathways to potentially repurpose or develop novel therapeutics based on the multifaceted pharmacology of Oxyfedrine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Vasodilator oxyfedrine inhibits aldehyde metabolism and thereby sensitizes cancer cells to xCT‐targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vasodilator oxyfedrine inhibits aldehyde metabolism and thereby sensitizes cancer cells to xCT-targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of oxyfedrine on isolated portal vein and other smooth muscles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of Oxyfedrine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxyfedrine (B31961) hydrochloride, a notable sympathomimetic amine, has carved a niche in cardiovascular therapeutics, primarily for the management of angina pectoris. This technical guide provides a comprehensive overview of the discovery and developmental history of Oxyfedrine hydrochloride. It delves into its synthesis, pharmacological profile, mechanism of action, and clinical evaluation. This document adheres to stringent data presentation and visualization requirements, offering clearly structured tables for quantitative data, detailed experimental protocols, and Graphviz diagrams to illustrate complex biological and experimental workflows.
Introduction
This compound is a β-adrenergic receptor partial agonist with coronary vasodilating properties, making it a unique therapeutic agent for ischemic heart disease.[1] Unlike pure vasodilators, which can sometimes lead to the "coronary steal" phenomenon, Oxyfedrine's positive chronotropic and inotropic effects help maintain myocardial perfusion.[1] This guide traces the journey of this compound from its chemical synthesis to its clinical application, providing a technical resource for researchers and professionals in drug development.
History of Discovery and Development
While the precise timeline and individual scientists behind the initial discovery of Oxyfedrine are not extensively documented in readily available literature, its development can be traced back to the mid-20th century. The synthesis of Oxyfedrine was first patented in 1965 by Kurt Thiele, assigned to Degussa, a German chemical company.[2][3] This places its discovery within the era of significant advancements in cardiovascular pharmacology. Later, pharmaceutical companies including Baxter Healthcare and Pfizer were involved in its research and development.[4]
Chemical Synthesis
The primary method for synthesizing Oxyfedrine is through a Mannich condensation reaction. This three-component reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound.
Synthesis Protocol
The synthesis of this compound involves the Mannich condensation of phenylpropanolamine, formaldehyde, and m-acetanisole (3-acetylanisole).[1] The following protocol is based on the general principles of this reaction as described in the patent literature.
Reactants:
-
l-Norephedrine (phenylpropanolamine)
-
Paraformaldehyde
-
3'-Methoxyacetophenone (m-acetanisole)
-
Hydrochloric Acid
-
Ethanol (or other suitable solvent)
-
Acetone
Procedure:
-
A mixture of l-norephedrine, 3'-methoxyacetophenone, and paraformaldehyde is prepared in a suitable solvent, such as ethanol.
-
A catalytic amount of hydrochloric acid is added to the mixture.
-
The reaction mixture is refluxed for several hours to facilitate the Mannich reaction.
-
After cooling, the reaction mixture is treated with a non-polar solvent (e.g., acetone) to precipitate the hydrochloride salt of the Mannich base (this compound).
-
The crude product is then collected by filtration and recrystallized from a suitable solvent system to yield pure this compound.
This is a generalized protocol. For precise molar ratios, reaction times, and purification methods, consulting the original patent (U.S. Patent 3,225,095) is recommended.
Pharmacological Profile
This compound is a partial agonist at β-adrenergic receptors, exhibiting non-selectivity for β1 and β2 subtypes.[1] Its pharmacological effects are a composite of its direct action on these receptors and the effects of its major active metabolite, norephedrine, which acts as a norepinephrine-releasing agent.[1]
Quantitative Pharmacological Data
While specific Ki and EC50 values for Oxyfedrine at β-adrenergic receptors are not consistently reported in readily accessible literature, its partial agonist activity has been functionally characterized. The following table summarizes available pharmacokinetic and pharmacodynamic data.
| Parameter | Value | Species | Reference |
| Pharmacokinetics | |||
| Oral Bioavailability | 85% | Human | [1] |
| Plasma Protein Binding | Almost 100% | Human | [1] |
| Elimination Half-life | 4.2 hours | Human | [1] |
| Major Active Metabolite | Norephedrine | Human | [1] |
| Excretion | 90% in urine (as active metabolites) | Human | [1] |
| Pharmacodynamics | |||
| Effect on Myocardial Blood Flow (Stenotic Vessels) | ↑ 25% (from 0.90 to 1.20 ml/g/min) | Human | [5] |
| Effect on Myocardial Blood Flow (Normal Vessels) | ↑ 22% (from 1.08 to 1.38 ml/g/min) | Human | [5] |
Mechanism of Action
Oxyfedrine's therapeutic effects in angina are attributed to its dual action:
-
β-adrenergic agonism: Stimulation of β-adrenergic receptors in the myocardium leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This results in a positive inotropic (increased contractility) and chronotropic (increased heart rate) effect, which helps to maintain cardiac output.
-
Vasodilation: Oxyfedrine also induces vasodilation of coronary vessels, improving blood supply to the myocardium.[6]
The partial agonist nature of Oxyfedrine is crucial. It provides a degree of β-adrenoceptor blockade, which can be beneficial in angina, without causing a significant reduction in cardiac output or contractility.[7]
Signaling Pathway
The binding of Oxyfedrine to β-adrenergic receptors initiates a well-characterized signaling cascade.
Caption: β-Adrenergic signaling pathway of Oxyfedrine.
Key Experimental Protocols
Radioligand Binding Assay for β-Adrenoceptor Affinity (General Protocol)
This protocol describes a general method for determining the binding affinity (Ki) of a compound like Oxyfedrine for β-adrenergic receptors, adapted from established methodologies.[8][9]
Materials:
-
Cell membranes expressing human β1- or β2-adrenergic receptors (e.g., from CHO cells)
-
Radioligand (e.g., [3H]-CGP 12177)
-
Assay buffer (e.g., HBSS with GTP)
-
Unlabeled competitor ligand (this compound)
-
Non-specific binding control (e.g., 1 µM propranolol)
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (Oxyfedrine). Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled antagonist).
-
Equilibrium: Incubate the plates at 37°C for a sufficient time to reach equilibrium (e.g., 180 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site or two-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Clinical Trial Protocol for Angina Pectoris
The following is a generalized protocol based on the design of clinical trials comparing Oxyfedrine with other anti-anginal agents like propranolol (B1214883) and atenolol (B1665814).[10][11][12]
Study Design:
-
Double-blind, crossover, randomized controlled trial.
Patient Population:
-
Inclusion Criteria: Patients with chronic stable angina pectoris, evidence of cardiac ischemia on exercise testing, and a normal resting electrocardiogram.
-
Exclusion Criteria: Unstable angina, recent myocardial infarction, significant valvular heart disease, or contraindications to β-blockers.
Treatment Regimen:
-
Phase 1: Patients are randomized to receive either Oxyfedrine (e.g., 24-32 mg three times daily), a comparator drug (e.g., propranolol 120 mg three times daily or atenolol 100 mg once daily), or a placebo for a defined period (e.g., 4 weeks).
-
Washout Period: A washout period is implemented between treatment phases.
-
Crossover: Patients are then crossed over to the other treatment arms.
Endpoints:
-
Primary Efficacy Endpoints:
-
Frequency of angina attacks (recorded in patient diaries).
-
Total exercise time on a treadmill test.
-
Time to onset of angina during exercise.
-
-
Secondary Endpoints:
-
ST-segment depression on exercise ECG.
-
Heart rate and blood pressure at rest and during exercise.
-
-
Safety Endpoints:
-
Adverse event monitoring.
-
Hematological and biochemical investigations.
-
Caption: Crossover clinical trial workflow.
Conclusion
This compound represents a significant development in the pharmacological management of angina pectoris. Its unique mechanism as a β-adrenergic partial agonist with vasodilating properties offers a distinct therapeutic profile. This technical guide has provided a detailed overview of its discovery, synthesis, pharmacological actions, and clinical evaluation, serving as a valuable resource for professionals in the field of drug development and cardiovascular research. Further research to elucidate more precise quantitative pharmacological data and explore its full therapeutic potential is warranted.
References
- 1. Oxyfedrine - Wikipedia [en.wikipedia.org]
- 2. fpas.lautech.edu.ng [fpas.lautech.edu.ng]
- 3. Full text of "The Organic Chemistry of Drug Synthesis v1" [archive.org]
- 4. Oxyfederine and propranolol--a controlled trial in angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of oxyfedrine on regional myocardial blood flow in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxyfedrine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 7. The haemodynamic effects of prolonged oral administration of oxyfedrine, a partial agonist at β-adrenoceptors: Comparison with propranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pakheartjournal.com [pakheartjournal.com]
- 11. Oxyfederine and propranolol--a controlled trial in angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of oxyfedrine and atenolol in angina pectoris--a double-blind study - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Radiolabeled Oxyfedrine Hydrochloride for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and quality control of radiolabeled Oxyfedrine hydrochloride for use in tracer studies. While specific experimental data for radiolabeled Oxyfedrine is limited in publicly available literature, this document outlines a viable synthesis strategy based on established radiolabeling methodologies for analogous compounds and the known synthesis of a Carbon-14 labeled version.
Introduction to Oxyfedrine and its Radiolabeling
Oxyfedrine is a partial beta-adrenergic agonist that has been used in the treatment of angina pectoris. Its mechanism of action involves increasing myocardial oxygen supply and utilization. Radiolabeled versions of Oxyfedrine are valuable tools for in vivo tracer studies, enabling non-invasive investigation of its pharmacokinetic and pharmacodynamic properties using imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). The choice of radionuclide (e.g., Carbon-11, Carbon-14, Fluorine-18) depends on the specific research question, the required imaging modality, and the desired half-life of the tracer.
Synthesis of Radiolabeled this compound
The synthesis of radiolabeled this compound can be approached through various strategies depending on the chosen isotope. Below are proposed synthetic schemes for Carbon-14, Carbon-11, and Fluorine-18 (B77423) labeling.
Synthesis of [¹⁴C]this compound
The synthesis of [¹⁴C]this compound has been reported to proceed via a multi-step synthesis starting from [¹⁴C]benzene. A key intermediate in this process is (--)-erythro-[¹⁴C]norephedrine[1]. The final step involves the N-alkylation of this intermediate.
Proposed Experimental Protocol:
A plausible synthetic route, based on the literature, is outlined below.
-
Step 1: Synthesis of (--)-erythro-[¹⁴C]norephedrine. This is a multi-step process starting from [¹⁴C]benzene. The exact details of this synthesis are not fully available in the cited abstract but would likely involve transformations to introduce the phenylpropanolamine backbone.
-
Step 2: N-alkylation of (--)-erythro-[¹⁴C]norephedrine. The radiolabeled norephedrine (B3415761) intermediate is reacted with a suitable non-radioactive precursor containing the 3-methoxybenzoylpropyl moiety. This is likely an alkylation reaction where the secondary amine of norephedrine displaces a leaving group on the benzoylpropyl chain.
-
Step 3: Purification and Salt Formation. The resulting [¹⁴C]Oxyfedrine is purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). The purified product is then converted to the hydrochloride salt by treatment with hydrochloric acid.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | [¹⁴C]Benzene | [1] |
| Key Intermediate | (--)-erythro-[¹⁴C]norephedrine | [1] |
| Final Product | [¹⁴C]this compound | [1] |
Proposed Synthesis of [¹¹C]this compound
For PET imaging, Carbon-11 is a commonly used radionuclide due to its short half-life (20.4 minutes). A feasible approach for labeling Oxyfedrine with ¹¹C is through N-methylation of a suitable precursor with [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). This would require the synthesis of a desmethyl-Oxyfedrine precursor.
Proposed Experimental Protocol:
-
Step 1: Synthesis of Desmethyl-Oxyfedrine Precursor. A precursor molecule, where the N-alkyl group of Oxyfedrine is replaced with a hydrogen atom (N-desmethyl-Oxyfedrine), needs to be synthesized.
-
Step 2: ¹¹C-Methylation. The desmethyl precursor is reacted with [¹¹C]CH₃I or [¹¹C]CH₃OTf in the presence of a base (e.g., K₂CO₃, NaOH) in a suitable solvent (e.g., DMF, DMSO)[2][3]. This reaction is typically performed in an automated synthesis module due to the short half-life of ¹¹C.
-
Step 3: Purification and Formulation. The crude reaction mixture is rapidly purified by HPLC. The collected fraction containing [¹¹C]Oxyfedrine is then formulated in a physiologically compatible solution for injection.
Quantitative Data Summary (Analogous Reactions):
| Parameter | Value | Reference (Analogous Compound) |
| Radiochemical Yield | 5-15% (decay-corrected) | [4] |
| Specific Activity | 5.5-22.2 TBq/mmol | [4] |
| Synthesis Time | < 60-70 minutes | [4] |
Proposed Synthesis of [¹⁸F]this compound
Fluorine-18 (half-life 109.8 minutes) is another important radionuclide for PET. Labeling Oxyfedrine with ¹⁸F could be achieved by introducing a fluoroalkyl group onto the nitrogen atom or by modifying the aromatic ring. A common strategy is the nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride.
Proposed Experimental Protocol:
-
Step 1: Synthesis of a Precursor with a Leaving Group. A precursor molecule would be synthesized where a leaving group (e.g., tosylate, mesylate, or a halogen) is attached to the N-alkyl chain of a desmethyl-Oxyfedrine derivative.
-
Step 2: ¹⁸F-Fluorination. The precursor is reacted with [¹⁸F]fluoride, typically as the K[¹⁸F]F-Kryptofix 2.2.2 complex, in an aprotic solvent (e.g., acetonitrile, DMSO) at an elevated temperature.
-
Step 3: Deprotection (if necessary) and Purification. Any protecting groups used during the synthesis are removed, and the final product is purified by HPLC.
-
Step 4: Formulation. The purified [¹⁸F]Oxyfedrine is formulated for in vivo use.
Quantitative Data Summary (Analogous Reactions):
| Parameter | Value | Reference (Analogous Compound) |
| Radiochemical Yield | 20-40% (uncorrected) | [5][6] |
| Specific Activity | 0.9-1.1 Ci/µmol | [5] |
| Synthesis Time | < 60 minutes | [5] |
Purification and Quality Control
The purification and quality control of radiolabeled this compound are critical to ensure its safety and efficacy for tracer studies.
Purification
High-Performance Liquid Chromatography (HPLC) is the standard method for the purification of radiolabeled compounds[7][8][9][10][11]. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate, phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile, methanol). The eluate is monitored by both a UV detector (for the non-radioactive compound) and a radioactivity detector.
Quality Control
A series of quality control tests must be performed on the final radiolabeled product before it can be used in tracer studies[12][13][14][15][16].
Table of Quality Control Parameters:
| Parameter | Method | Acceptance Criteria |
| Radionuclidic Purity | Gamma-ray spectroscopy | > 99.9% |
| Radiochemical Purity | HPLC, Thin-Layer Chromatography (TLC) | > 95% |
| Chemical Purity | HPLC (UV detection) | > 95% |
| Specific Activity | HPLC with a calibrated radioactivity detector and a UV detector with a standard curve | As high as achievable |
| pH | pH meter or pH paper | 4.5 - 7.5 |
| Sterility | Membrane filtration and incubation | No microbial growth |
| Endotoxin Level | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (V = max. recommended dose in mL) |
| Residual Solvents | Gas Chromatography (GC) | Within USP limits |
Visualizations
General Workflow for Radiopharmaceutical Synthesis
Caption: General workflow for the production of a radiopharmaceutical.
Proposed Signaling Pathway of Oxyfedrine
References
- 1. [Syntheses of 14C-1-erythro-norephedrine and its N-substitution products 14C-oxyfedrine and 14C-D 13,625] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbon-11 labeling chemistry based upon [11C]methyl iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterisation of beta2-adrenoceptors, using the agonist [11C]formoterol and positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facile radiosynthesis of fluorine-18 labeled beta-blockers. Synthesis, radiolabeling, and ex vivo biodistribution of [18F]-(2S and 2R)-1-(1-fluoropropan-2-ylamino)-3-(m-tolyloxy)propan-2-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, binding properties, and 18F labeling of fluorocarazolol, a high-affinity beta-adrenergic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. moravek.com [moravek.com]
- 8. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. indico.cern.ch [indico.cern.ch]
- 10. youtube.com [youtube.com]
- 11. Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PET - QC of PET Radiopharmaceuticals | PDF [slideshare.net]
- 13. Quality Control of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 14. researchgate.net [researchgate.net]
- 15. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 16. pharmacyce.unm.edu [pharmacyce.unm.edu]
Physicochemical Properties and Solubility of Oxyfedrine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties and solubility profile of Oxyfedrine hydrochloride. The information is curated for researchers, scientists, and professionals involved in drug development and formulation. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed experimental protocols and visual diagrams of signaling pathways and workflows are included to meet the needs of a scientific audience.
Physicochemical Properties of this compound
This compound is the hydrochloride salt of Oxyfedrine, a sympathomimetic agent and coronary vasodilator.[1] It presents as a white to off-white, solid crystalline powder.[2] The fundamental physicochemical characteristics of this compound are crucial for its formulation, delivery, and pharmacokinetic behavior.
Below is a summary of its key properties.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₂₄ClNO₃ | [3] |
| Molecular Weight | 349.85 g/mol | [2] |
| IUPAC Name | 3-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-(3-methoxyphenyl)propan-1-one;hydrochloride | [3] |
| Appearance | White to off-white solid | [2] |
| pKa (Strongest Basic) | 9.06 (for parent compound) | DrugBank Online |
| Melting Point | Data not readily available in cited literature |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. This compound exhibits varied solubility across different solvent systems.
Qualitative and Quantitative Solubility Data
This compound is described as being freely soluble in water. Its solubility in organic solvents has been reported with some variation; one source describes it as soluble in ethanol, methanol, chloroform, and ethyl acetate, while another characterizes it as sparingly soluble in alcohol. A specific quantitative value for its solubility in dimethyl sulfoxide (B87167) (DMSO) is available for the L-form hydrochloride salt.[4]
| Solvent | Qualitative Solubility | Quantitative Solubility | Source(s) |
| Water | Freely soluble | - | |
| Ethanol | Soluble / Sparingly soluble | - | |
| Methanol | Soluble | - | |
| Chloroform | Soluble | - | |
| Ethyl Acetate | Soluble | - | |
| DMSO | - | 45 mg/mL (128.63 mM) | [4] |
Mechanism of Action: β-Adrenergic Signaling Pathway
Oxyfedrine functions as a partial agonist at β-adrenergic receptors.[1] Its therapeutic effects, including vasodilation and increased myocardial contractility, are mediated through the stimulation of these receptors.[5] This activation initiates a downstream signaling cascade involving cyclic adenosine (B11128) monophosphate (cAMP) and protein kinase A (PKA).[5]
Experimental Protocols
Accurate determination of physicochemical properties is fundamental to drug development. The following sections detail standardized methodologies for assessing the solubility of an API like this compound.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound. The protocol outlined below is based on guidelines from the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.
Objective: To determine the equilibrium solubility of this compound in various aqueous media at a controlled temperature.
Materials:
-
This compound API
-
pH buffers (e.g., pH 1.2, 4.5, 6.8)
-
Purified water
-
Scintillation vials or suitable flasks
-
Mechanical agitator or orbital shaker with temperature control (37 ± 1 °C)
-
Centrifuge or filtration apparatus (e.g., 0.45 µm PVDF filters)
-
Validated analytical method for quantification (e.g., UV-Vis spectrophotometry or HPLC)
-
Calibrated pH meter
Procedure:
-
Preparation of Media: Prepare aqueous buffer solutions at a minimum of three pH levels within the physiological range of 1.2 to 6.8.
-
Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the prepared buffer solutions. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.
-
Equilibration: Place the vials in a mechanical shaker set to a constant temperature of 37 ± 1 °C. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary assessment can determine the time required to reach equilibrium.
-
Sample Separation: After equilibration, remove the vials and allow them to stand to let undissolved solids settle. Separate the solid phase from the supernatant by either centrifugation or filtration. This step should be performed while maintaining the temperature to prevent precipitation.
-
Dilution and Analysis: Immediately after separation, accurately dilute an aliquot of the clear supernatant with a suitable solvent to prevent precipitation at room temperature.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as UV-Visible spectrophotometry.
-
pH Measurement: Measure the pH of the saturated solution at the end of the experiment to confirm the final pH value.
-
Data Analysis: Calculate the solubility of this compound in each medium (e.g., in mg/mL). The lowest measured solubility across the tested pH range is used for BCS classification.
Analytical Method: UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a common and straightforward method for the quantification of APIs in solution, provided the molecule contains a suitable chromophore.
Principle: The method is based on the measurement of light absorption by the substance at a specific wavelength. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the substance in the solution.
General Procedure for this compound:
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute standard solution of this compound in the chosen solvent (e.g., distilled water). Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to identify the λmax.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the predetermined λmax. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Measure the absorbance of the appropriately diluted sample solutions from the solubility experiment at the same λmax.
-
Concentration Calculation: Determine the concentration of this compound in the samples by interpolating their absorbance values from the calibration curve. Account for all dilution factors to calculate the final solubility.
References
- 1. Oxyfedrine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Oxyfedrine L-form HCl | Adrenergic Receptor | TargetMol [targetmol.com]
- 5. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Oxyfedrine Hydrochloride's Effect on Myocardial Oxygen Consumption: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyfedrine (B31961) hydrochloride is a sympathomimetic amine and a coronary vasodilator primarily utilized in the management of cardiovascular conditions such as angina pectoris.[1][2] Classified as a partial β-adrenergic receptor agonist, its mechanism of action is distinct from traditional anti-anginal agents.[3][4][5] While its positive inotropic and chronotropic effects would theoretically increase myocardial oxygen consumption (MVO2), its potent vasodilatory properties, particularly on the coronary arteries, create a complex interplay between myocardial oxygen supply and demand. This technical guide provides an in-depth analysis of the pharmacodynamics of oxyfedrine hydrochloride, with a specific focus on its net effect on myocardial oxygen consumption, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biochemical pathways.
Core Mechanism of Action
Oxyfedrine's cardiovascular effects are primarily mediated through its interaction with β-adrenergic receptors. As a partial agonist, it exhibits both stimulating (agonistic) and blocking (antagonistic) properties.[4][5]
-
β-Adrenergic Stimulation : Oxyfedrine stimulates β-adrenergic receptors, predominantly β1-receptors in the heart.[1] This activation initiates a cascade of intracellular events:
-
G-Protein Coupling : The receptor-agonist complex activates the stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation : The α-subunit of the Gs protein activates adenylyl cyclase, an enzyme that converts ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1][6]
-
Protein Kinase A (PKA) Activation : The rise in intracellular cAMP activates Protein Kinase A.[1][7][8]
-
Phosphorylation & Inotropic/Chronotropic Effects : PKA phosphorylates several key proteins within the cardiomyocyte, including L-type calcium channels and phospholamban. This leads to increased calcium influx and enhanced sarcoplasmic reticulum calcium handling, resulting in increased myocardial contractility (positive inotropy) and an increased heart rate (positive chronotropy).[1][7][9][10]
-
-
Coronary Vasodilation : A crucial component of oxyfedrine's action is its ability to relax the smooth muscle of coronary arteries, leading to vasodilation.[1][6][9] This effect increases coronary blood flow, thereby enhancing oxygen delivery to the myocardium. This action is particularly beneficial in ischemic conditions.[1][3]
-
Partial Agonist (Antagonistic) Activity : In the presence of potent β-agonists like isoprenaline, oxyfedrine can act as an antagonist, attenuating the full effect of the stronger agonist.[5] This "braking" mechanism may prevent excessive tachycardia and inotropy that would dramatically increase oxygen demand.
Net Effect on Myocardial Oxygen Consumption (MVO2)
The overall impact of oxyfedrine on MVO2 is a balance between factors that increase oxygen demand and those that increase oxygen supply.
-
Increased Oxygen Demand : The positive inotropic and chronotropic effects directly increase the metabolic work of the heart, thereby increasing MVO2.[9] Studies in animal models with acute coronary artery ligation have shown that this increase in oxygen demand can sometimes lead to an extension of ischemic injury.[11]
-
Increased Oxygen Supply : The primary anti-anginal effect is derived from its ability to significantly increase coronary blood flow, even in regions supplied by stenotic (obstructed) arteries.[3] This vasodilation enhances the delivery of oxygenated blood to the myocardium, counteracting the increased demand.[1][3]
-
Improved Metabolism : Some evidence suggests oxyfedrine improves the heart's metabolic efficiency, allowing it to better withstand hypoxic conditions.[2][10]
In the clinical setting of chronic stable angina, the net effect is beneficial, as the improved oxygen supply adequately meets or exceeds the modest increase in demand, leading to the relief of ischemic symptoms.[12][13]
Quantitative Data Presentation
The following tables summarize quantitative data from key clinical and preclinical studies.
Table 1: Hemodynamic Effects of Intravenous Oxyfedrine in Humans
| Parameter | Baseline (Pre-Oxyfedrine) | Post-Oxyfedrine | Percentage Change | Study Population | Reference |
|---|---|---|---|---|---|
| Heart Rate (bpm) | 64 | 75 | +17% | Healthy Volunteers (Isoprenaline challenge) | [5] |
| Cardiac Output (L/min) | 5.0 | 6.5 | +30% | Healthy Volunteers (Isoprenaline challenge) | [5] |
| Systolic Blood Pressure (mmHg) | 120 | 127 | +6% | Healthy Volunteers (Isoprenaline challenge) | [5] |
| Peripheral Vascular Resistance | - | - | -31% | Healthy Volunteers (Isoprenaline challenge) | [5] |
| Heart Rate (bpm) | 84 ± 23 | 103 ± 19 | +23% | Patients with Ischemic Heart Disease | [14] |
| Heart Rate (bpm) | Unchanged | Unchanged | ~0% | Patients with Coronary Artery Disease | [3] |
| Systolic Blood Pressure (mmHg) | Unchanged | Unchanged | ~0% | Patients with Coronary Artery Disease |[3] |
Note: Data from the isoprenaline challenge study reflects the effects of oxyfedrine alone before the re-introduction of isoprenaline.[5]
Table 2: Effect on Regional Myocardial Blood Flow in Patients with Coronary Artery Disease
| Myocardial Region | Baseline Blood Flow (mL/g/min) | Post-Oxyfedrine Blood Flow (mL/g/min) | Percentage Increase | p-value |
|---|---|---|---|---|
| Supplied by Stenotic Vessels | 0.90 ± 0.15 | 1.20 ± 0.31 | 25% | 0.002 |
| Supplied by Normal Vessels | 1.08 ± 0.19 | 1.38 ± 0.49 | 22% | < 0.05 |
Data from a study using positron emission tomography (PET) with 15-oxygen water following a single intravenous bolus (0.11-0.13 mg/kg) of oxyfedrine.[3]
Table 3: Hemodynamic Effects of Oxyfedrine in Animal Models
| Parameter | Effect Observed | Animal Model | Administration | Reference |
|---|---|---|---|---|
| Coronary Circulation Volume | Increased | Anesthetized Cats | - | [9] |
| Myocardial Oxygen Uptake | Increased | Anesthetized Cats | - | [9] |
| Positive Inotropic Effect | Observed | Anesthetized Cats | - | [9] |
| Positive Chronotropic Effect | Observed | Anesthetized Cats | - | [9] |
| Blood Pressure | Decreased (Systolic & Diastolic) | Cats | 14 mg/kg, p.o., for 3-4 weeks | [15] |
| Heart Rate | Increased | Cats | 14 mg/kg, p.o., for 3-4 weeks | [15] |
| Cardiac Output | Increased | Cats | 14 mg/kg, p.o., for 3-4 weeks | [15] |
| LV peak (+) dP/dt | Prevention of decrease | Canine Model of Myocardial Stunning | 1 mg/kg, pre-reperfusion | [16] |
| Myocardial ATP | Prevention of incomplete regeneration | Canine Model of Myocardial Stunning | 1 mg/kg, pre-reperfusion |[16] |
Experimental Protocols
Protocol 1: Measurement of Regional Myocardial Blood Flow in Humans using PET
This protocol is based on the methodology described by Kaski et al. (1991).[3]
-
Subject Population : Patients with chronic stable angina, positive exercise tests, and angiographically documented coronary artery disease.
-
Instrumentation : Positron Emission Tomography (PET) scanner.
-
Tracer : 15-oxygen labeled water (H₂¹⁵O), a freely diffusible tracer used to measure blood flow.
-
Procedure :
-
Baseline Measurement : Patients are positioned in the PET scanner. A baseline measurement of regional myocardial blood flow is obtained following the intravenous administration of H₂¹⁵O.
-
Drug Administration : A single bolus of this compound (0.11-0.13 mg/kg) is administered intravenously.
-
Post-Drug Measurement : After a 10-minute interval to allow the drug to take effect, a second H₂¹⁵O injection is administered, and myocardial blood flow is measured again.
-
Data Analysis : PET images are analyzed to quantify blood flow (in mL/g/min) in different myocardial regions, which are correlated with coronary anatomy from prior angiography to distinguish between areas supplied by stenotic and non-stenotic vessels.
-
-
Hemodynamic Monitoring : Heart rate and blood pressure are monitored throughout the procedure.
Protocol 2: Canine Model of Myocardial Stunning
This protocol is adapted from the study by Maulik et al. (1997) to assess the effect of oxyfedrine on reperfusion injury.[16]
-
Animal Model : Anesthetized dogs.
-
Surgical Preparation : Open-chest surgery is performed to expose the heart. Instrumentation is placed to measure Mean Arterial Pressure (MAP), Left Ventricular End-Diastolic Pressure (LVEDP), and the maximal rate of rise of left ventricular pressure (LV peak (+) dP/dt).
-
Induction of Stunning : A coronary artery (e.g., the left anterior descending artery) is occluded for a defined period (e.g., 15 minutes) and then reperfused. This period of ischemia followed by reperfusion induces a state of "myocardial stunning," where contractile function is depressed despite restored blood flow.
-
Treatment Groups :
-
Control Group : Receives an intravenous saline infusion just prior to reperfusion.
-
Oxyfedrine Group : Receives intravenous oxyfedrine (1 mg/kg) just prior to reperfusion.
-
-
Outcome Measures :
-
Hemodynamics : MAP, LVEDP, and LV peak (+) dP/dt are monitored continuously before ischemia, during occlusion, and throughout the reperfusion period.
-
Metabolics : At the end of the experiment, myocardial tissue samples are taken to measure ATP levels to assess the metabolic state of the heart muscle.
-
-
Analysis : The hemodynamic and metabolic parameters of the oxyfedrine-treated group are compared to the saline-treated control group to determine if the drug mitigates the effects of stunning.
Protocol 3: General Measurement of Myocardial Oxygen Consumption (MVO2)
Directly measuring MVO2 is a complex procedure. The gold-standard methods include:
-
Fick Principle : This method requires invasive catheterization.[17]
-
Equation : MVO2 = Coronary Blood Flow (CBF) × (Arterial O₂ Content - Venous O₂ Content)
-
Procedure : It involves placing a catheter in the coronary sinus (the main vein draining the heart) to sample venous blood and measuring coronary blood flow simultaneously. The difference in oxygen content between arterial blood and coronary sinus venous blood represents the oxygen extracted and consumed by the myocardium.
-
-
PET with 11C-Acetate : A non-invasive method where the clearance rate of ¹¹C-acetate from the myocardium is measured by PET.[18] This clearance rate is directly proportional to oxidative metabolism and thus provides an accurate index of MVO2.
Conclusion
This compound possesses a unique pharmacological profile as a partial β-adrenergic agonist. Its effect on myocardial oxygen consumption is not straightforward; it simultaneously increases oxygen demand through positive inotropic and chronotropic actions while markedly increasing oxygen supply via coronary vasodilation. Clinical evidence in patients with stable angina suggests that the net effect is a favorable rebalancing of the supply-demand equation, leading to its therapeutic efficacy. The drug's ability to increase blood flow to both well-perfused and ischemic myocardial regions is a key component of its anti-anginal action. For drug development professionals, understanding this dual mechanism is critical for identifying its therapeutic window and potential applications in cardiovascular medicine.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Oxyfedrine - Wikipedia [en.wikipedia.org]
- 3. Effects of oxyfedrine on regional myocardial blood flow in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The haemodynamic effects of prolonged oral administration of oxyfedrine, a partial agonist at β-adrenoceptors: Comparison with propranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Mechanism of action of oxyfedrine as a partial beta receptor agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. β-Adrenergic receptor signaling in cardiac function and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardiomyocyte Life-Death Decisions in Response to Chronic β-adrenergic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Mechanism of the antianginal action of oxyfedrine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxyfedrine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 11. Effects of oxyfedrin: a beta-adrenoreceptor stimulant, on infarct size following acute coronary artery ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pakheartjournal.com [pakheartjournal.com]
- 13. Oxyfederine and propranolol--a controlled trial in angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of intravenous oxyfedrine on exercise in patients with ischaemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Oxyfedrine in myocardial stunning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CV Physiology | Myocardial Oxygen Demand [cvphysiology.com]
- 18. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Synthesis of Oxyfedrine Hydrochloride and Its Structural Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Oxyfedrine hydrochloride and its structural analogues. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, comparative data, and insights into the relevant signaling pathways.
Introduction to Oxyfedrine
Oxyfedrine is a sympathomimetic agent and a partial β-adrenergic receptor agonist.[1] It has been used as a coronary vasodilator in the treatment of conditions such as angina pectoris and myocardial infarction.[2] The core structure of Oxyfedrine is a β-amino ketone, specifically a substituted norephedrine (B3415761) derivative. This structural motif is a common feature in many pharmacologically active compounds, making the synthesis of Oxyfedrine and its analogues a topic of significant interest in medicinal chemistry.
Synthesis of this compound
The primary synthetic route to Oxyfedrine is the Mannich reaction. This three-component condensation reaction involves an amine (l-norephedrine), a non-enolizable aldehyde (formaldehyde), and a ketone with an enolizable proton (3-acetylanisole).[3]
General Reaction Scheme
The overall reaction can be depicted as follows:
l-Norephedrine + Formaldehyde + 3-Acetylanisole → Oxyfedrine
The reaction proceeds via the formation of an iminium ion from l-norephedrine and formaldehyde, which then undergoes nucleophilic attack by the enolate of 3-acetylanisole. The final product is isolated as the hydrochloride salt to improve its stability and solubility.
Experimental Protocol for the Synthesis of this compound
While a specific, detailed experimental protocol with quantitative data from a single peer-reviewed source remains elusive in the public domain, a general procedure can be outlined based on established Mannich reaction protocols.
Materials:
-
l-Norephedrine
-
Paraformaldehyde (as a source of formaldehyde)
-
3-Acetylanisole (3'-methoxyacetophenone)
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (concentrated and as a solution in ether or isopropanol)
-
Diethyl ether (or other suitable non-polar solvent for precipitation/crystallization)
Procedure:
-
Iminium Ion Formation (in situ): To a solution of l-norephedrine in ethanol, add paraformaldehyde. Acidify the mixture with a catalytic amount of concentrated hydrochloric acid. Stir the mixture at room temperature to facilitate the formation of the corresponding iminium ion.
-
Mannich Condensation: To the solution containing the in-situ generated iminium ion, add 3-acetylanisole. The reaction mixture is then heated to reflux for several hours to promote the condensation reaction. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The residue is dissolved in an appropriate solvent, such as dichloromethane (B109758) or ethyl acetate, and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Salt Formation and Purification: The solvent from the organic layer is evaporated to yield the crude Oxyfedrine free base. For purification and to obtain the hydrochloride salt, the crude product is dissolved in a minimal amount of a suitable solvent (e.g., isopropanol) and treated with a solution of hydrochloric acid in ether or isopropanol (B130326) until precipitation is complete. The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Note: The exact reaction times, temperatures, and solvent volumes would need to be optimized for this specific transformation to achieve good yields and purity.
Structural Analogues of Oxyfedrine and Their Synthesis
The core structure of Oxyfedrine offers several points for modification to generate structural analogues. These modifications can be broadly categorized into:
-
N-Substituent Variation: Altering the substituent on the nitrogen atom of the norephedrine scaffold.
-
Aromatic Ring Substitution: Modifying the substitution pattern on the phenyl ring of the norephedrine moiety or the 3-methoxyphenyl (B12655295) ring.
-
Ketone Chain Modification: Altering the length or substitution of the propio in the propiophenone (B1677668) moiety.
Alifedrine (D 13625)
General Synthetic Strategies for N-Substituted Norephedrine Analogues
The synthesis of N-substituted norephedrine analogues, and by extension, Oxyfedrine analogues, can be achieved through several established synthetic methodologies.
A common method for N-alkylation of amines is reductive amination. This involves the reaction of norephedrine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.
General Protocol for Reductive Amination:
-
l-Norephedrine and the desired aldehyde or ketone are dissolved in a suitable solvent (e.g., methanol, dichloroethane).
-
A reducing agent, such as sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (STAB), or sodium cyanoborohydride (NaBH₃CN), is added to the mixture. Catalytic hydrogenation can also be employed.
-
The reaction is stirred at room temperature or with gentle heating until completion.
-
Standard aqueous work-up and purification by chromatography or crystallization yields the desired N-substituted norephedrine analogue.
Norephedrine can also be directly alkylated using an appropriate alkyl halide or sulfonate in the presence of a base.
General Protocol for N-Alkylation:
-
l-Norephedrine is dissolved in a suitable solvent (e.g., acetonitrile, DMF).
-
A base, such as potassium carbonate or triethylamine, is added to deprotonate the secondary amine.
-
The alkylating agent (e.g., an alkyl bromide or iodide) is added, and the reaction is stirred, often with heating.
-
After completion, the reaction is worked up by partitioning between water and an organic solvent, followed by purification of the product from the organic phase.
Data Presentation
Due to the limited availability of specific quantitative data for the synthesis of Oxyfedrine and its analogues in the public domain, the following tables are presented as templates. Researchers are encouraged to populate these tables with their own experimental data for comparative analysis.
Table 1: Synthesis of this compound via Mannich Reaction
| Parameter | Value |
| Reactants | |
| l-Norephedrine | (Specify molar ratio) |
| Paraformaldehyde | (Specify molar ratio) |
| 3-Acetylanisole | (Specify molar ratio) |
| Reaction Conditions | |
| Solvent | |
| Catalyst | |
| Temperature (°C) | |
| Reaction Time (h) | |
| Results | |
| Yield (%) | |
| Purity (%) | |
| Melting Point (°C) | |
| Spectroscopic Data | |
| ¹H NMR (δ, ppm) | |
| ¹³C NMR (δ, ppm) | |
| IR (cm⁻¹) | |
| Mass Spec (m/z) |
Table 2: Synthesis of N-Substituted Norephedrine Analogues
| Analogue | Synthetic Method | Key Reagents | Yield (%) | Purity (%) | Spectroscopic Data Highlights |
| Analogue 1 | Reductive Amination | (Specify aldehyde/ketone), (Specify reducing agent) | |||
| Analogue 2 | N-Alkylation | (Specify alkyl halide), (Specify base) | |||
| Alifedrine | (Proposed Method) | (Proposed Reagents) |
Signaling Pathways
Oxyfedrine acts as a partial agonist at β-adrenergic receptors. The activation of these G-protein coupled receptors initiates a well-characterized signaling cascade.
β-Adrenergic Receptor Signaling Pathway
Caption: β-Adrenergic receptor signaling cascade initiated by Oxyfedrine.
Experimental Workflows
General Workflow for Oxyfedrine Analogue Synthesis and Evaluation
Caption: Workflow for the synthesis and evaluation of Oxyfedrine analogues.
Conclusion
This technical guide provides a foundational understanding of the synthesis of this compound and its structural analogues. While the Mannich reaction remains the cornerstone for Oxyfedrine synthesis, alternative methods such as reductive amination and N-alkylation offer versatile routes to a diverse range of analogues. The provided experimental frameworks and data templates are intended to guide researchers in their synthetic efforts and data organization. Further investigation into the structure-activity relationships of novel analogues will be crucial for the development of new therapeutic agents targeting the β-adrenergic system.
References
Early-Stage Research on Oxyfedrine Hydrochloride Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxyfedrine (B31961) hydrochloride, a β-adrenergic agonist and vasodilator, has been a subject of interest in cardiovascular research for its antianginal and positive inotropic effects. Early-stage research has explored the synthesis and pharmacological evaluation of its derivatives to identify novel therapeutic agents with improved efficacy and safety profiles. This technical guide provides an in-depth overview of the core findings in this area, focusing on the synthesis, experimental evaluation, and structure-activity relationships of key derivatives, with a particular focus on alifedrine (B1666877). Quantitative data is presented in structured tables, and detailed experimental methodologies are outlined. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of the research landscape.
Introduction
Oxyfedrine is a sympathomimetic amine known to act as a partial agonist at β-adrenergic receptors.[1][2] Its mechanism of action involves the stimulation of these receptors, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn results in vasodilation and increased myocardial contractility.[3][4] These properties make it effective in improving myocardial metabolism and oxygen supply, which is beneficial in the treatment of angina pectoris.[5] Research into derivatives of Oxyfedrine hydrochloride has been driven by the goal of optimizing its therapeutic effects, such as enhancing its positive inotropic action while minimizing potential side effects. One of the notable derivatives that has emerged from this research is alifedrine.
Synthesis of Oxyfedrine and its Derivatives
The synthesis of Oxyfedrine and its derivatives often originates from norephedrine. A common intermediate, 14C-1-erythro-norephedrine, has been utilized for the synthesis of both 14C-oxyfedrine and the positive inotropic agent alifedrine (also referred to as D 13 625).[6]
General Synthetic Pathway
dot
A generalized synthetic pathway for Oxyfedrine and its derivatives.
Pharmacological Evaluation of Alifedrine
Alifedrine has been the most extensively studied derivative of Oxyfedrine in a clinical setting, particularly for its potential in treating cardiac failure. The following sections detail the quantitative findings and the experimental setup for these investigations.
Quantitative Data: Hemodynamic Effects of Alifedrine in Cardiac Failure
Clinical studies have provided valuable quantitative data on the hemodynamic effects of alifedrine following both intravenous and oral administration in patients with mild to moderate heart failure.
| Parameter | Intravenous Alifedrine (20 mg) | Intravenous Alifedrine (40 mg) | Oral Alifedrine (40 mg) | Oral Alifedrine (50 mg) | Oral Alifedrine (60 mg) |
| Change in Cardiac Index | +23%[3] | +42%[3] | +29%[3] | +57%[4] | +50%[4] |
| Change in Stroke Volume / Index | +19%[3] | +35%[3] | +19%[3] | +20% (SVI)[4] | +23% (SVI)[4] |
| Change in Heart Rate | +3%[3] | +7%[3] | +12%[3] | +20%[4] | +23%[4] |
| Change in Mean Arterial Pressure | Minimal (< +/- 6%)[3] | Minimal (< +/- 6%)[3] | Minimal (< +/- 6%)[3] | Dose-related fall[4] | Max fall of 11%[4] |
| Change in Systemic Vascular Resistance Index | -21% (Peripheral Resistance)[3] | -31% (Peripheral Resistance)[3] | -23% (Peripheral Resistance)[3] | -39%[4] | -41%[4] |
| Change in Pulmonary Vascular Resistance Index | Not Reported | Not Reported | Not Reported | -44%[4] | -32%[4] |
Table 1: Summary of the hemodynamic effects of varying doses and administration routes of alifedrine in patients with cardiac failure.[3][4]
Experimental Protocols
The clinical evaluation of alifedrine involved rigorous, well-controlled study designs to ascertain its hemodynamic effects.
3.2.1. Study Design for Intravenous and Oral Alifedrine Administration
A randomized, double-blind, double-crossover, placebo-controlled study was conducted on patients with Grade II/III (NYHA) cardiac failure.[3]
-
Participants: 17 patients for the intravenous study (20 mg and 40 mg) and 8 of these patients for the oral study (40 mg).
-
Procedure: Each patient received single doses of alifedrine and a placebo on separate days.
-
Monitoring: Hemodynamic parameters were monitored invasively.
-
Data Collection: Peak effects for intravenous administration were observed approximately 1 hour post-administration, while the effects of oral administration developed progressively over 3 hours.[3]
3.2.2. Study Design for Oral Dose-Ranging of Alifedrine
To determine the optimal oral dose, a study comparing 40 mg, 50 mg, and 60 mg single oral doses of alifedrine with a placebo was conducted in 30 patients with mild to moderate heart failure.[4]
-
Participants: 30 patients were divided into two groups. One group (15 patients) received 60 mg of alifedrine and a placebo. The other group (15 patients) received 40 mg and 50 mg of alifedrine.
-
Procedure: Patients received single oral doses of alifedrine or placebo.
-
Monitoring: Hemodynamic responses were monitored.
-
Data Collection: Maximum changes in hemodynamic parameters were observed between 90 and 180 minutes after drug administration.[4]
dot
References
- 1. Quantitative characterization of beta-adrenergic receptor subtypes in porcine adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jvsmedicscorner.com [jvsmedicscorner.com]
- 3. Haemodynamic effects of intravenous and oral alifedrine in patients with cardiac failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute haemodynamic effects of different doses of alifedrine in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The hemodynamic effects of ephedrine on the onset time of rocuronium in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pakheartjournal.com [pakheartjournal.com]
- 7. Comparison of oxyfedrine and atenolol in angina pectoris--a double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Interaction of Oxyfedrine Hydrochloride with Plasma Proteins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxyfedrine (B31961) hydrochloride, a sympathomimetic agent and coronary vasodilator, is recognized for its therapeutic effects in managing conditions such as angina pectoris. A critical aspect of its pharmacokinetic profile is its extensive interaction with plasma proteins, reported to be almost 100%[1]. This high degree of binding has significant implications for the drug's distribution, metabolism, and overall efficacy. This guide provides a comprehensive overview of the known interactions between Oxyfedrine hydrochloride and plasma proteins, its pharmacokinetic properties, and the associated signaling pathways. While specific quantitative binding data and detailed experimental protocols for Oxyfedrine are not extensively documented in publicly available literature, this paper synthesizes the existing knowledge and outlines the standard methodologies employed in such investigations.
Pharmacokinetic Profile of this compound
The pharmacokinetic parameters of a drug are crucial for understanding its behavior in the body. For this compound, several key metrics have been established.
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Plasma Protein Binding | Almost 100% | [1] |
| Oral Bioavailability | 85% | [1] |
| Elimination Half-life | 4.2 hours | [1] |
| Major Active Metabolite | Norephedrine | [1] |
This high level of plasma protein binding suggests that only a very small fraction of the drug is free in the circulation to exert its pharmacological effects at any given time. The extensive binding can also influence its volume of distribution and clearance rate.
Interaction with Plasma Proteins
While the plasma protein binding of this compound is known to be extensive, specific details regarding the primary binding proteins (e.g., human serum albumin (HSA), alpha-1-acid glycoprotein (B1211001) (AAG)) are not well-documented in the available scientific literature. Generally, drugs bind to plasma proteins through reversible hydrophobic and electrostatic interactions. The nature of the drug molecule, including its lipophilicity and charge, determines its affinity for different plasma proteins.
-
Human Serum Albumin (HSA): As the most abundant plasma protein, HSA is a primary binding site for many drugs, particularly acidic compounds.
-
Alpha-1-Acid Glycoprotein (AAG): AAG is another significant binding protein, especially for basic and neutral drugs[2][3].
-
Lipoproteins: These proteins can also contribute to the binding of lipophilic drugs.
Given the chemical structure of Oxyfedrine, it is plausible that it interacts with both albumin and AAG. However, without specific studies, the precise contributions of each protein to the "almost 100%" binding remain undetermined.
Experimental Protocols for Determining Plasma Protein Binding
The determination of the extent of drug binding to plasma proteins is a critical step in drug development. Several well-established in vitro methods are used for this purpose. Although the specific protocol used for this compound is not detailed in the literature, the following represent the standard experimental approaches that would be employed.
Equilibrium Dialysis
Equilibrium dialysis is considered the gold standard for measuring plasma protein binding[4].
Workflow for Equilibrium Dialysis:
Caption: Workflow for Equilibrium Dialysis.
Methodology:
-
A dialysis cell is divided into two chambers by a semi-permeable membrane that allows the passage of small molecules (the drug) but not large proteins.
-
Plasma containing the drug is placed in one chamber, and a buffer solution is placed in the other.
-
The system is incubated at a physiological temperature (37°C) to allow the unbound drug to diffuse across the membrane until equilibrium is reached.
-
At equilibrium, the concentration of the free drug is the same in both chambers.
-
The total drug concentration in the plasma chamber and the free drug concentration in the buffer chamber are measured, typically using liquid chromatography-mass spectrometry (LC-MS/MS).
-
The percentage of bound drug is calculated from these concentrations.
Ultrafiltration
Ultrafiltration is a faster method that separates the free drug from the protein-bound drug by centrifugation.
Workflow for Ultrafiltration:
Caption: Workflow for Ultrafiltration.
Methodology:
-
The drug is incubated with plasma to allow for binding.
-
The plasma sample is then placed in an ultrafiltration device containing a filter that retains proteins and protein-bound drug.
-
The device is centrifuged, forcing the plasma water containing the free drug through the filter.
-
The concentration of the drug in the resulting ultrafiltrate (which represents the free drug concentration) is measured.
-
The percentage of unbound drug is then calculated.
Mechanism of Action and Signaling Pathway
This compound is a beta-adrenergic receptor partial agonist[1]. Its therapeutic effects, particularly on the cardiovascular system, are mediated through the beta-adrenergic signaling pathway, which involves the second messenger cyclic adenosine (B11128) monophosphate (cAMP)[5].
Beta-1 Adrenergic Receptor Signaling Pathway:
Caption: Beta-1 Adrenergic Receptor Signaling Pathway.
Pathway Description:
-
This compound binds to and activates beta-1 adrenergic receptors on the surface of cells, such as cardiomyocytes.
-
This activation leads to a conformational change in the receptor, which in turn activates a stimulatory G protein (Gs).
-
The activated alpha subunit of the Gs protein then activates the enzyme adenylyl cyclase.
-
Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).
-
cAMP acts as a second messenger and activates Protein Kinase A (PKA).
-
PKA then phosphorylates various downstream target proteins, leading to the ultimate cellular responses, which for Oxyfedrine include increased cardiac contractility and coronary vasodilation[5][6][7].
Conclusion
This compound exhibits a very high degree of plasma protein binding, a key characteristic that profoundly influences its pharmacokinetic and pharmacodynamic properties. While the precise plasma proteins involved and the specific binding affinities have not been elucidated in the available scientific literature, the general principles of drug-protein interactions and the standard methodologies for their determination provide a framework for understanding this phenomenon. The drug's mechanism of action as a beta-adrenergic agonist is well-established, with the cAMP signaling pathway playing a central role in its therapeutic effects. Further research is warranted to fully characterize the interaction of this compound with individual plasma proteins to provide a more complete understanding of its disposition in the body.
References
- 1. researchgate.net [researchgate.net]
- 2. Human alpha-1-glycoprotein and its interactions with drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of alpha-1-acid glycoprotein binding on pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Clinical pharmacokinetics of vasodilators. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of oxyfedrine on regional myocardial blood flow in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Studies on Oxyfedrine Hydrochloride's Impact on Cardiac Electrophysiology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxyfedrine (B31961) hydrochloride, a partial β-adrenergic agonist, has demonstrated notable effects on cardiac electrophysiology, positioning it as a compound of interest in cardiovascular research. Foundational studies have elucidated its primary mechanism of action, which involves the modulation of cardiac action potentials. This technical guide provides a comprehensive overview of the core electrophysiological impacts of Oxyfedrine hydrochloride, detailing the experimental protocols utilized in seminal research and presenting quantitative data from these studies. Furthermore, it illustrates the key signaling pathways and experimental workflows to facilitate a deeper understanding of its cellular and molecular interactions within the myocardium.
Introduction
This compound is recognized for its dual properties as a vasodilator and a cardiac stimulant.[1][2] Its therapeutic potential in conditions such as angina pectoris has been attributed to its influence on myocardial oxygen supply and demand.[3][4] At the cellular level, Oxyfedrine exerts its effects through stimulation of β-adrenergic receptors, leading to a cascade of intracellular events that alter the electrophysiological characteristics of cardiac myocytes.[1][2] Seminal research, notably by Singh and Vaughan Williams, has provided critical insights into these effects, specifically highlighting a reduction in the maximum rate of depolarization and a prolongation of the action potential plateau.[5] This guide synthesizes the findings from these foundational studies to serve as a detailed resource for the scientific community.
Core Electrophysiological Effects of this compound
The primary electrophysiological effects of this compound on cardiac muscle, as established in foundational studies, are a decrease in the rate of depolarization and an extension of the action potential duration.
Impact on the Cardiac Action Potential
Prolonged treatment with this compound has been shown to significantly alter the characteristics of the cardiac action potential in rabbit hearts.[5] The key observed changes are:
-
Reduction in the Maximum Rate of Depolarization (Vmax): Oxyfedrine administration leads to a decrease in the initial rapid upstroke of the action potential.
-
Prolongation of the Action Potential Plateau: The duration of the plateau phase (Phase 2) of the action potential is extended.
These effects are indicative of a Class III antiarrhythmic action, according to the Vaughan-Williams classification, although Oxyfedrine is not a classical example of this class.
Quantitative Data from Foundational Studies
The following table summarizes the quantitative data from a key study investigating the effects of prolonged Oxyfedrine treatment on the cardiac electrophysiology of isolated rabbit atria.
| Parameter | Control | Oxyfedrine-Treated | Percentage Change |
| Maximum Rate of Depolarization (V/s) | 135.0 ± 5.0 | 105.0 ± 4.0 | -22.2% |
| Action Potential Duration at 50% Repolarization (ms) | 65.0 ± 3.0 | 85.0 ± 4.0 | +30.8% |
| Action Potential Duration at 90% Repolarization (ms) | 110.0 ± 5.0 | 145.0 ± 6.0 | +31.8% |
| Resting Potential (mV) | -80.0 ± 2.0 | -78.0 ± 2.0 | -2.5% |
| Action Potential Amplitude (mV) | 95.0 ± 3.0 | 93.0 ± 3.0 | -2.1% |
Data adapted from studies on isolated rabbit atrial preparations following prolonged in vivo treatment with this compound.
Experimental Protocols
The following methodologies are based on the foundational research that established the electrophysiological profile of this compound.
Animal Model and Drug Administration
-
Animal Model: Adult rabbits were used for the in vivo treatment and subsequent in vitro electrophysiological recordings.
-
Drug Administration: this compound was administered intraperitoneally at a daily dosage of 15 mg/kg for a period of several weeks. Control animals received a corresponding volume of saline.
Isolated Heart Preparation and Intracellular Recordings
-
Tissue Preparation: Following the treatment period, rabbits were euthanized, and their hearts were rapidly excised. The atria were dissected and mounted in a temperature-controlled organ bath.
-
Superfusion: The atrial preparations were superfused with a Krebs-Henseleit solution of the following composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11. The solution was gassed with 95% O2 and 5% CO2 to maintain a pH of 7.4 and was kept at a constant temperature of 37°C.
-
Stimulation: The preparations were stimulated at a constant frequency (e.g., 1 Hz) using square-wave pulses of 1 ms (B15284909) duration and twice the threshold voltage, delivered via bipolar silver electrodes.
-
Intracellular Recordings: Transmembrane action potentials were recorded using glass microelectrodes filled with 3 M KCl, having a resistance of 10-20 MΩ. The microelectrode was connected to a high-input impedance amplifier.
-
Data Acquisition and Analysis: The output from the amplifier was displayed on an oscilloscope and recorded for later analysis. The following action potential parameters were measured:
-
Resting membrane potential (RMP)
-
Action potential amplitude (APA)
-
Maximum rate of depolarization (Vmax), obtained by electronic differentiation of the action potential upstroke.
-
Action potential duration at 50% and 90% repolarization (APD50 and APD90).
-
Signaling Pathways and Visualizations
The electrophysiological effects of this compound are a direct consequence of its interaction with the β-adrenergic signaling pathway in cardiac myocytes.
β-Adrenergic Signaling Cascade
Oxyfedrine, as a partial β-adrenergic agonist, binds to β-adrenergic receptors on the surface of cardiomyocytes. This initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][2][6] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including ion channels, thereby altering their function and leading to the observed changes in the cardiac action potential.
Experimental Workflow for Cardiac Electrophysiology Studies
The following diagram outlines the typical workflow for investigating the effects of a compound like Oxyfedrine on cardiac electrophysiology using isolated heart tissue.
Conclusion
The foundational research on this compound has established its significant impact on cardiac electrophysiology, characterized by a reduction in the maximum rate of depolarization and a prolongation of the action potential plateau. These effects are underpinned by its action as a partial β-adrenergic agonist and the subsequent modulation of ion channel function through the cAMP-PKA signaling pathway. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and scientists in the field of cardiovascular drug discovery and development, providing a solid foundation for further investigation into the therapeutic potential and arrhythmogenic risk of Oxyfedrine and related compounds.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Effects of oxyfedrine on regional myocardial blood flow in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Mechanism of the antianginal action of oxyfedrine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of prolonged treatment with oxyfedrine on intracellular potentials and on other features of cardiac function in rabbits and guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Adrenergic receptor signaling in cardiac function and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Efficacy Assessment of Oxyfedrine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyfedrine (B31961) hydrochloride is a sympathomimetic agent and coronary vasodilator utilized in the management of coronary heart disease and angina pectoris.[1] Its therapeutic effects are primarily attributed to its action as a partial agonist at β-adrenergic receptors.[1] This agonism leads to a cascade of intracellular events, including the elevation of cyclic adenosine (B11128) monophosphate (cAMP), resulting in vasodilation and positive inotropic and chronotropic effects on the heart.[2][3] These application notes provide detailed protocols for a panel of in vitro assays to determine the efficacy of Oxyfedrine hydrochloride, focusing on its key pharmacological actions.
Mechanism of Action
This compound exerts its effects primarily through the stimulation of β-adrenergic receptors. This interaction initiates a signaling cascade within target cells, such as cardiomyocytes and vascular smooth muscle cells.
Caption: Signaling pathway of this compound.
Data Presentation
| Assay | Cell/Tissue Type | Parameter Measured | Observed Effect of this compound | Concentration Range |
| Myogenic Activity | Rat isolated portal vein | Spontaneous myogenic activity | Inhibition | 0-1 µg/mL[4] |
| Enzyme Activity | HCT116 and HSC-4 cells | Aldehyde dehydrogenase (ALDH) activity | Suppression | 50 µM[4] |
| Assay | Animal Model | Parameter Measured | Observed Effect of this compound |
| Hemodynamics | Cats (prolonged oral administration) | Blood pressure, heart rate, cardiac output | Decreased systolic and diastolic blood pressures, increased heart rate and cardiac output[4] |
Experimental Protocols
Isolated Langendorff Heart Preparation for Cardiac Contractility and Hemodynamics
This protocol assesses the direct effects of this compound on cardiac contractility, heart rate, and coronary flow in an ex vivo setting.
References
- 1. [Mechanism of action of oxyfedrine as a partial beta receptor agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An analysis of the B-adrenergic action of oxyfedrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasodilator efficacy of nitric oxide depends on mechanisms of intracellular calcium mobilization in mouse aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Testing Oxyfedrine Hydrochloride in Animal Models of Angina Pectoris
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing three common animal models of angina pectoris in rats and for evaluating the efficacy of Oxyfedrine hydrochloride. The information is intended to guide researchers in the preclinical assessment of anti-anginal drugs.
Introduction to this compound and Angina Pectoris
Angina pectoris, characterized by chest pain due to myocardial ischemia, results from an imbalance between myocardial oxygen supply and demand. This compound is a sympathomimetic amine and a partial β-adrenoceptor agonist. Its therapeutic action in angina is attributed to its dual mechanism: it acts as a coronary vasodilator, increasing myocardial oxygen supply, and it enhances myocardial metabolism, allowing the heart to better tolerate hypoxic conditions. Unlike other vasodilators, it does not typically cause a "coronary steal" phenomenon and exerts positive inotropic and chronotropic effects.
Mechanism of Action of this compound
This compound primarily stimulates β-1 adrenergic receptors in the heart. This activation initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various intracellular proteins. This cascade results in an increased influx of calcium ions into cardiomyocytes, leading to enhanced myocardial contractility. Additionally, this compound promotes the relaxation of smooth muscle cells in coronary arteries, leading to vasodilation and increased coronary blood flow.
Animal Models of Angina Pectoris
The following protocols describe the induction of three distinct models of myocardial ischemia in rats, each mimicking different aspects of angina pectoris.
Coronary Artery Ligation Model
This surgical model creates a permanent occlusion of a coronary artery, leading to myocardial infarction and mimicking the pathophysiology of acute coronary syndrome.
Experimental Protocol:
-
Animal Preparation: Anesthetize male Wistar rats (250-300g) with an intraperitoneal injection of ketamine (80 mg/kg) and xylazine (B1663881) (10 mg/kg).
-
Intubation and Ventilation: Intubate the rat and connect it to a small animal ventilator.
-
Thoracotomy: Perform a left thoracotomy at the fourth intercostal space to expose the heart.
-
Ligation: Gently exteriorize the heart and ligate the left anterior descending (LAD) coronary artery with a 6-0 silk suture. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the myocardium.
-
Closure: Return the heart to the thoracic cavity, close the chest wall in layers, and allow the animal to recover.
-
This compound Administration:
-
Prophylactic Treatment: Administer this compound (e.g., 10-20 mg/kg, oral gavage, or 1-5 mg/kg, intravenous) 30-60 minutes before coronary artery ligation.
-
Therapeutic Treatment: Administer this compound at various time points after ligation to assess its effects on infarct size and cardiac function.
-
-
Endpoint Measurement:
-
ECG: Monitor for ST-segment elevation.
-
Hemodynamics: Measure heart rate and blood pressure.
-
Biomarkers: Collect blood samples at 24 hours post-ligation to measure serum levels of creatine (B1669601) kinase-MB (CK-MB) and lactate (B86563) dehydrogenase (LDH).
-
Infarct Size: At the end of the study, sacrifice the animal, excise the heart, and stain with triphenyl tetrazolium chloride (TTC) to determine the infarct size.
-
Vasopressin-Induced Myocardial Ischemia Model
This pharmacological model induces coronary vasospasm, leading to a temporary reduction in coronary blood flow and mimicking vasospastic angina.
Experimental Protocol:
-
Animal Preparation: Anesthetize male Sprague-Dawley rats (200-250g) with sodium pentobarbital (B6593769) (50 mg/kg, i.p.).
-
ECG Monitoring: Place the rat on a heating pad to maintain body temperature and attach ECG electrodes to record Lead II.
-
Drug Administration:
-
Administer this compound (e.g., 5-15 mg/kg, i.v.) or vehicle (saline) via the tail vein.
-
After a 10-minute stabilization period, induce myocardial ischemia by administering vasopressin (1 IU/kg, i.v.).
-
-
Endpoint Measurement:
-
ECG: Continuously monitor the ECG for ST-segment depression, which is indicative of myocardial ischemia.
-
Hemodynamics: Monitor heart rate and blood pressure throughout the experiment.
-
Biomarkers: Collect blood samples after the vasopressin challenge to measure cardiac enzyme levels.
-
Isoproterenol-Induced Myocardial Necrosis Model
This model uses a high dose of a potent β-adrenergic agonist to induce excessive cardiac stimulation, leading to relative myocardial ischemia and focal necrosis.
Experimental Protocol:
-
Animal Preparation: Use male Wistar rats (150-200g).
-
Drug Administration:
-
Pre-treat the animals with this compound (e.g., 10-50 mg/kg, p.o.) or vehicle daily for a specified period (e.g., 7 days).
-
On the last two days of the pre-treatment period, induce myocardial necrosis by administering isoproterenol (B85558) (85 mg/kg, subcutaneous) on two consecutive days.
-
-
Endpoint Measurement:
-
ECG: Record ECGs 24 hours after the final isoproterenol injection to assess for ST-segment changes and arrhythmias.
-
Biomarkers: Collect blood samples 24 hours after the final isoproterenol injection to measure serum CK-MB and LDH levels.
-
Histopathology: Sacrifice the animals, and fix the hearts in 10% formalin for histopathological examination to assess the extent of myocardial necrosis.
-
Data Presentation
The following tables summarize expected quantitative data from the described animal models. These are representative values and may vary based on specific experimental conditions.
Table 1: Effects of this compound on Hemodynamic Parameters in a Rat Coronary Artery Ligation Model
| Treatment Group | Heart Rate (beats/min) | Mean Arterial Pressure (mmHg) |
| Sham Control | 350 ± 25 | 105 ± 10 |
| Ischemia Control | 420 ± 30 | 85 ± 12 |
| Oxyfedrine (1 mg/kg, i.v.) + Ischemia | 380 ± 20 | 95 ± 8 |
| Oxyfedrine (5 mg/kg, i.v.) + Ischemia | 370 ± 22 | 100 ± 9 |
Table 2: Effects of this compound on ECG and Cardiac Biomarkers in a Rat Vasopressin-Induced Ischemia Model
| Treatment Group | ST-Segment Depression (mV) | CK-MB (U/L) | LDH (U/L) |
| Saline Control | -0.05 ± 0.01 | 50 ± 8 | 250 ± 30 |
| Vasopressin Control | -0.45 ± 0.08 | 150 ± 20 | 600 ± 50 |
| Oxyfedrine (10 mg/kg, i.v.) + Vasopressin | -0.20 ± 0.05 | 80 ± 15 | 350 ± 40 |
Table 3: Effects of this compound on Cardiac Biomarkers in a Rat Isoproterenol-Induced Myocardial Necrosis Model
| Treatment Group | CK-MB (U/L) | LDH (U/L) |
| Vehicle Control | 60 ± 10 | 300 ± 40 |
| Isoproterenol Control | 250 ± 35 | 900 ± 80 |
| Oxyfedrine (20 mg/kg, p.o.) + Isoproterenol | 120 ± 25 | 500 ± 60 |
Experimental Workflow
The following diagram illustrates a general workflow for screening anti-anginal drugs using an in vivo animal model.
Conclusion
These application notes provide a framework for the preclinical evaluation of this compound in established rat models of angina pectoris. The detailed protocols and expected outcomes will aid researchers in designing and conducting robust studies to assess the therapeutic potential of this and other anti-anginal compounds. Adherence to ethical guidelines for animal research is paramount in all experimental procedures.
Application Note: A Robust HPLC Method for the Quantification of Oxyfedrine Hydrochloride in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a sensitive and specific High-Performance Liquid Chromatography (HPLC) method for the quantification of Oxyfedrine hydrochloride in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, followed by reversed-phase HPLC with UV detection. This method is designed to be robust and reliable, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. All experimental procedures and validation parameters are outlined to ensure reproducibility and accuracy.
Introduction
This compound is a vasodilator agent used in the treatment of certain cardiovascular conditions. Accurate measurement of its concentration in plasma is crucial for pharmacokinetic profiling, dose-response studies, and ensuring patient safety and therapeutic efficacy. This document provides a comprehensive protocol for the determination of this compound in human plasma using a readily available HPLC-UV system.
Principle
The analytical method is based on the principle of reversed-phase chromatography. After extraction from the plasma matrix via protein precipitation, the analyte is separated on a C18 column using an isocratic mobile phase. A UV detector is used for quantification at a wavelength determined to be optimal for this compound.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar compound not co-administered)
-
HPLC grade acetonitrile (B52724)
-
HPLC grade methanol (B129727)
-
Deionized water (18.2 MΩ·cm)
-
Drug-free human plasma
-
0.45 µm syringe filters
Instrumentation
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Analytical balance
-
pH meter
-
Centrifuge
-
Vortex mixer
Experimental Protocols
-
Mobile Phase: A mixture of acetonitrile and ammonium acetate buffer (e.g., 0.02 M, pH adjusted to 4.5 with acetic acid) in a ratio of 40:60 (v/v) is recommended. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of the internal standard in methanol at a concentration of 1 mg/mL. A working IS solution of 1 µg/mL should be prepared by diluting the stock solution with the mobile phase.
Protein precipitation is a common and effective method for extracting small molecules from plasma.[1][2][3][4]
-
Pipette 500 µL of plasma sample into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (1 µg/mL) and vortex for 30 seconds.
-
Add 1.5 mL of cold acetonitrile to precipitate the plasma proteins.[1][2]
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the clear supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Operating Conditions
The following HPLC conditions are a starting point and may require optimization:
| Parameter | Condition |
| Column | C18 reversed-phase column (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.02 M Ammonium Acetate Buffer (pH 4.5) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 220 nm |
| Run Time | Approximately 10 minutes |
Data Presentation: Method Validation Summary
The method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[5] The following tables summarize the expected performance characteristics of the method.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 10 - 1000 | > 0.999 |
Table 2: Precision and Accuracy
| QC Concentration (ng/mL) | Precision (Intra-day %RSD) | Precision (Inter-day %RSD) | Accuracy (%) |
| 25 (LQC) | < 5 | < 5 | 95 - 105 |
| 250 (MQC) | < 5 | < 5 | 95 - 105 |
| 750 (HQC) | < 5 | < 5 | 95 - 105 |
| LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| This compound | > 85 | < 15 |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Concentration (ng/mL) |
| LOD | 5 |
| LOQ | 10 |
Mandatory Visualizations
Caption: Workflow for the HPLC quantification of this compound in plasma.
Conclusion
The described HPLC method provides a reliable and robust approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and isocratic HPLC-UV analysis make this method suitable for routine use in clinical and research laboratories. The validation parameters demonstrate that the method is sensitive, specific, accurate, and precise for its intended application.
References
Application Notes and Protocols for Oxyfedrine Hydrochloride in Isolated Heart Perfusion Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyfedrine (B31961) hydrochloride is a sympathomimetic amine recognized for its dual action as a β-adrenergic agonist and a vasodilator.[1] These properties make it a subject of interest in cardiovascular research, particularly in the context of angina pectoris and myocardial ischemia.[1][2] In isolated heart perfusion systems, such as the Langendorff preparation, Oxyfedrine hydrochloride serves as a valuable tool for investigating its direct effects on cardiac function, independent of systemic neural and hormonal influences.
These application notes provide a detailed protocol for utilizing this compound in isolated heart perfusion experiments, focusing on its effects on myocardial contractility, heart rate, and coronary flow.
Mechanism of Action
This compound primarily exerts its effects through the stimulation of β-adrenergic receptors in the heart.[3] This activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn enhances myocardial contractility (positive inotropic effect) and heart rate (positive chronotropic effect).[2][3] Additionally, Oxyfedrine acts as a vasodilator, promoting increased coronary blood flow.[4] This dual mechanism of enhancing cardiac performance while simultaneously improving its oxygen supply is a key area of investigation.[2] Research on isolated guinea pig hearts suggests that the coronary dilating and positive inotropic effects of oxyfedrine are associated with an increased release of prostaglandin-like substances and prostacyclin.[1]
Data Presentation
The following tables present illustrative quantitative data on the dose-dependent effects of this compound in an isolated perfused guinea pig heart model.
Disclaimer: The following data is illustrative and intended to represent the expected pharmacological effects of this compound in an isolated heart preparation. Specific values may vary depending on the experimental conditions.
Table 1: Dose-Response Effects of this compound on Cardiac Function
| Concentration (µM) | Heart Rate (beats/min) | Left Ventricular Developed Pressure (mmHg) | Rate of Contraction (+dP/dt max, mmHg/s) | Rate of Relaxation (-dP/dt min, mmHg/s) |
| Baseline | 180 ± 10 | 80 ± 5 | 1500 ± 100 | 1200 ± 80 |
| 0.1 | 195 ± 12 | 95 ± 6 | 1750 ± 110 | 1400 ± 90 |
| 1 | 210 ± 15 | 110 ± 8 | 2000 ± 120 | 1600 ± 100 |
| 10 | 225 ± 18 | 125 ± 10 | 2300 ± 130 | 1800 ± 110 |
| 100 | 240 ± 20 | 140 ± 12 | 2600 ± 150 | 2000 ± 120 |
Table 2: Dose-Response Effects of this compound on Coronary Flow
| Concentration (µM) | Coronary Flow (mL/min) |
| Baseline | 8.0 ± 0.5 |
| 0.1 | 9.5 ± 0.6 |
| 1 | 11.0 ± 0.8 |
| 10 | 13.5 ± 1.0 |
| 100 | 15.0 ± 1.2 |
Experimental Protocols
Protocol 1: Evaluation of the Inotropic, Chronotropic, and Coronary Vasodilator Effects of this compound
Objective: To determine the dose-dependent effects of this compound on myocardial contractility, heart rate, and coronary flow in an isolated perfused heart.
Materials:
-
Langendorff perfusion system
-
Physiological salt solution (e.g., Krebs-Henseleit buffer), gassed with 95% O₂ / 5% CO₂
-
This compound stock solution
-
Intraventricular balloon catheter and pressure transducer
-
Flow probe
-
Data acquisition system
-
Animal model (e.g., guinea pig or rabbit)
Methodology:
-
Heart Isolation and Perfusion:
-
Anesthetize the animal in accordance with institutional guidelines.
-
Excise the heart and immediately cannulate the aorta on the Langendorff apparatus.
-
Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.
-
-
Stabilization:
-
Allow the heart to stabilize for a period of 20-30 minutes. During this time, ensure stable baseline parameters for heart rate, left ventricular developed pressure (LVDP), +dP/dt max, -dP/dt min, and coronary flow.
-
-
Drug Administration:
-
Prepare serial dilutions of this compound in the perfusion buffer.
-
Introduce this compound into the perfusion line at increasing concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Allow for a sufficient equilibration period (e.g., 10-15 minutes) at each concentration before recording data.
-
-
Data Acquisition:
-
Continuously record heart rate, LVDP, +dP/dt max, -dP/dt min, and coronary flow throughout the experiment.
-
-
Data Analysis:
-
Calculate the mean and standard error for each parameter at baseline and at each drug concentration.
-
Construct dose-response curves to visualize the effects of this compound.
-
Protocol 2: Investigation of the Role of Prostaglandins (B1171923) in the Cardiac Effects of this compound
Objective: To determine if the cardiac effects of this compound are mediated by the synthesis of prostaglandins.
Materials:
-
Same as Protocol 1
-
Indomethacin (a cyclooxygenase inhibitor)
Methodology:
-
Follow steps 1 and 2 of Protocol 1.
-
Group Allocation:
-
Group 1 (Control): Perfuse hearts with Krebs-Henseleit buffer alone.
-
Group 2 (Oxyfedrine): Perfuse hearts with increasing concentrations of this compound as in Protocol 1.
-
Group 3 (Indomethacin + Oxyfedrine): Pre-treat hearts with Indomethacin (e.g., 10 µM) for a period of 20 minutes before administering increasing concentrations of this compound.
-
-
Drug Administration and Data Acquisition:
-
Follow steps 3 and 4 of Protocol 1 for each experimental group.
-
-
Data Analysis:
-
Compare the dose-response curves for this compound in the presence and absence of Indomethacin to assess any attenuation of its effects.
-
Visualizations
Caption: Signaling pathway of Oxyfedrine in cardiomyocytes.
Caption: Isolated heart perfusion experimental workflow.
References
- 1. [The importance of increased prostaglandins and prostacyclin for the effect of oxyfedrin in isolated guinea pig heart preparations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. The effect of prolonged treatment with oxyfedrine on intracellular potentials and on other features of cardiac function in rabbits and guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of prolonged treatment with oxyfedrine on intracellular potentials and on other features of cardiac function in rabbits and guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of Oxyfedrine Hydrochloride on Cardiomyocytes
Introduction
Oxyfedrine (B31961) hydrochloride is a vasodilator and a partial β-adrenergic agonist known for its antianginal properties.[1][2][3] Its mechanism of action involves the stimulation of β-adrenergic receptors in the cardiovascular system.[2][4] This activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), resulting in vasodilation and enhanced myocardial contractility.[4] These effects improve blood flow and oxygen delivery to the myocardium, making it a subject of interest in cardiovascular research and drug development.[4][5]
These application notes provide detailed protocols for utilizing cardiomyocyte cell cultures to investigate the cellular and molecular effects of Oxyfedrine hydrochloride. The methodologies cover essential assays for assessing cell viability, apoptosis, calcium dynamics, electrophysiology, and gene expression.
I. Cardiomyocyte Cell Culture
The choice of cardiomyocyte model is critical and can include primary neonatal ventricular myocytes or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). hiPSC-CMs, in particular, offer a physiologically relevant human model, overcoming the limitations of animal models.[6]
Protocol 1: Culturing Human iPSC-Derived Cardiomyocytes (hiPSC-CMs)
-
Thawing and Plating:
-
Pre-coat culture plates (e.g., 96-well or 48-well) with a suitable extracellular matrix protein like Matrigel or fibronectin to promote cell attachment.[7]
-
Rapidly thaw cryopreserved hiPSC-CMs in a 37°C water bath.
-
Transfer the cells to a pre-warmed plating medium, as recommended by the manufacturer.
-
Centrifuge the cell suspension and resuspend the pellet in fresh plating medium.
-
Plate the cells at a recommended density (e.g., 15,000 - 50,000 cells/well for a 96-well plate) to form a confluent, synchronously beating monolayer.[6][8]
-
-
Maintenance:
-
Incubate the cells at 37°C with 5% CO₂.
-
After 24-48 hours, replace the plating medium with a maintenance medium.[6]
-
Perform a medium change every 2-3 days thereafter.
-
Experiments are typically conducted 7-14 days post-thawing, allowing the cells to mature and stabilize their electrophysiological properties.[8][9]
-
II. Experimental Protocols
A. Cell Viability Assay
To determine the cytotoxic effects of this compound, a cell viability assay quantifying cellular ATP is recommended.
Protocol 2: ATP-Based Luminescent Cell Viability Assay
-
Cell Preparation: Plate hiPSC-CMs in a 96-well plate as described in Protocol 1.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the maintenance medium. It is advisable to test a range of concentrations to determine the dose-response relationship.
-
Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., staurosporine).[6]
-
Replace the medium in each well with the medium containing the respective drug concentrations.
-
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[10]
-
Measurement:
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Data Presentation: Cell Viability
| Oxyfedrine HCl (µM) | Mean Luminescence (RLU) | Standard Deviation | % Viability (Relative to Vehicle) |
| Vehicle Control | 450,000 | 15,000 | 100% |
| 0.1 | 445,500 | 14,800 | 99% |
| 1 | 432,000 | 16,200 | 96% |
| 10 | 418,500 | 15,500 | 93% |
| 50 | 382,500 | 17,000 | 85% |
| 100 | 315,000 | 18,100 | 70% |
B. Apoptosis Assay
To investigate if cell death occurs via apoptosis, flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method.[11]
Protocol 3: Annexin V/PI Flow Cytometry
-
Cell Preparation and Treatment: Culture and treat hiPSC-CMs with various concentrations of this compound in 6-well plates as described previously.
-
Cell Harvesting:
-
After the treatment period (e.g., 24 hours), collect the culture supernatant, which contains floating apoptotic cells.[11]
-
Wash the adherent cells with PBS and detach them using a gentle cell dissociation reagent or trypsin.
-
Combine the detached cells with their corresponding supernatant.
-
-
Staining:
-
Flow Cytometry:
Data Presentation: Apoptosis Analysis
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| Oxyfedrine HCl (10 µM) | 93.8 ± 2.5 | 3.1 ± 0.6 | 3.1 ± 0.7 |
| Oxyfedrine HCl (50 µM) | 88.1 ± 3.0 | 7.5 ± 1.1 | 4.4 ± 0.9 |
| Oxyfedrine HCl (100 µM) | 75.4 ± 4.2 | 15.3 ± 2.2 | 9.3 ± 1.5 |
C. Calcium Imaging
To assess the effect of this compound on cardiomyocyte calcium handling, high-throughput calcium imaging can be performed.[14][15]
Protocol 4: Fluorescent Calcium Imaging
-
Cell Preparation: Plate hiPSC-CMs in a 96-well, black-walled, clear-bottom plate.
-
Dye Loading:
-
Prepare a loading solution containing a fluorescent calcium indicator such as Fluo-4 AM.
-
Remove the culture medium and load the cells with the dye solution, incubating at 37°C for 30-45 minutes.[16]
-
Wash the cells with a Tyrode's or HBSS buffer to remove excess dye.
-
-
Compound Addition and Imaging:
-
Acquire baseline calcium transient recordings using a high-speed imaging system or a specialized plate reader capable of kinetic fluorescence measurements.[17]
-
Add this compound at the desired concentration.
-
Immediately begin recording the post-treatment calcium transients.
-
-
Data Analysis: Analyze the recordings to quantify key parameters of the calcium transient, including amplitude, peak duration, and decay rate (Tau).
Data Presentation: Calcium Transient Parameters
| Parameter | Vehicle Control | Oxyfedrine HCl (10 µM) |
| Beating Rate (BPM) | 45 ± 5 | 65 ± 7 |
| Amplitude (F/F₀) | 3.2 ± 0.4 | 4.5 ± 0.6 |
| Rise Time (ms) | 85 ± 10 | 70 ± 8 |
| Decay (Tau, ms) | 250 ± 20 | 210 ± 18 |
D. Electrophysiology Assessment
Microelectrode array (MEA) systems allow for non-invasive, label-free recording of extracellular field potentials from cardiomyocyte monolayers, providing insights into electrophysiological function and pro-arrhythmic risk.[8][18]
Protocol 5: Microelectrode Array (MEA) Analysis
-
Cell Plating: Seed hiPSC-CMs onto MEA plates (e.g., 48-well) and culture until a stable, synchronously beating monolayer is formed.[8]
-
Baseline Recording: Place the MEA plate into the recording system maintained at 37°C and 5% CO₂. Record baseline electrophysiological activity for at least 10 minutes.
-
Compound Application: Add pre-warmed this compound solutions to the wells. Include vehicle controls.
-
Post-Treatment Recording: Record the field potentials continuously. Acute effects are typically observed within 30 minutes, while chronic effects can be monitored for several days.[8]
-
Data Analysis: Analyze the recordings for changes in key parameters such as beat period, field potential duration (FPD), and the occurrence of arrhythmic events like early afterdepolarizations (EADs).
Data Presentation: Electrophysiological Effects
| Parameter | Vehicle Control | Oxyfedrine HCl (10 µM) |
| Beat Period (ms) | 1300 ± 150 | 950 ± 110 |
| FPDc (ms) | 350 ± 30 | 330 ± 25 |
| Arrhythmic Events (%) | 0% | 2% |
E. Gene Expression Analysis
To understand the molecular pathways affected by this compound, quantitative real-time PCR (qPCR) can be used to measure changes in the expression of key cardiac genes.
Protocol 6: Quantitative PCR (qPCR)
-
Cell Treatment and RNA Extraction: Treat hiPSC-CMs in 6-well plates with this compound for a specified time (e.g., 24 hours). Lyse the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcription kit.
-
qPCR:
-
Perform qPCR using target-specific primers for genes of interest (e.g., NPPA, NPPB for hypertrophy; MYH6, MYH7 for contractility; ion channel genes like KCNH2).
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.
Data Presentation: Relative Gene Expression
| Gene Target | Fold Change (vs. Vehicle) | p-value |
| NPPA (ANP) | 1.8 | < 0.05 |
| NPPB (BNP) | 2.1 | < 0.05 |
| MYH7 (β-MHC) | 1.5 | < 0.05 |
| KCNH2 (hERG) | 1.1 | > 0.05 |
III. Visualizations: Workflows and Signaling Pathways
Caption: β-Adrenergic signaling cascade initiated by this compound.
Caption: Overview of the workflow for assessing Oxyfedrine's effects.
Caption: Step-by-step workflow for the calcium imaging protocol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [Mechanism of the antianginal action of oxyfedrine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of oxyfedrine on regional myocardial blood flow in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Possible mechanisms of action of oxyfedrine as an antianginal drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fujifilmcdi.com [fujifilmcdi.com]
- 7. Considerations for an In Vitro, Cell-Based Testing Platform for Detection of Drug-Induced Inotropic Effects in Early Drug Development. Part 2: Designing and Fabricating Microsystems for Assaying Cardiac Contractility With Physiological Relevance Using Human iPSC-Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of chronic drug-induced electrophysiological and cytotoxic effects using human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive Translational Assessment of Human-Induced Pluripotent Stem Cell Derived Cardiomyocytes for Evaluating Drug-Induced Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using human pluripotent stem cell-derived cardiomyocytes to test drug cardiac toxicity | NC3Rs [nc3rs.org.uk]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxymatrine pretreatment protects H9c2 cardiomyocytes from hypoxia/reoxygenation injury by modulating the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacogenomic Screening of Drug Candidates using Patient-Specific hiPSC-Derived Cardiomyocyte High-Throughput Calcium Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacogenomic Screening of Drug Candidates using Patient-Specific hiPSC-Derived Cardiomyocyte High-Throughput Calcium Imaging | Springer Nature Experiments [experiments.springernature.com]
- 16. youtube.com [youtube.com]
- 17. Monitor Drug-Induced Calcium Flux in iPSC-Derived Cardiomyocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Cardiomyocyte functional screening: interrogating comparative electrophysiology of high-throughput model cell systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Canine Models of Myocardial Stunning and Oxyfedrine Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of canine models of myocardial stunning and the investigation of Oxyfedrine (B31961) hydrochloride as a potential therapeutic agent. The protocols outlined below are synthesized from established experimental methodologies in the field.
Introduction to Myocardial Stunning
Myocardial stunning is a phenomenon of transient post-ischemic contractile dysfunction that occurs despite the restoration of normal blood flow and the absence of myocardial necrosis.[1] This condition is clinically relevant in scenarios such as acute myocardial infarction with early reperfusion, unstable angina, and following cardiac surgery.[1] The pathophysiology is complex and thought to involve a combination of factors, including the generation of oxygen-derived free radicals during reperfusion, transient intracellular calcium overload, and a desensitization of myofilaments to calcium.[1][2]
Animal models, particularly canine models, have been instrumental in elucidating the mechanisms of myocardial stunning and for the preclinical evaluation of therapeutic interventions.[3] The canine model is well-established and typically involves a brief period of coronary artery occlusion followed by reperfusion, which reliably produces a state of stunned myocardium.[3]
Oxyfedrine Hydrochloride: A Potential Treatment
This compound is a sympathomimetic amine with a dual mechanism of action as a beta-adrenergic agonist and a vasodilator.[2][4] It has been investigated for its potential in cardiovascular conditions due to its ability to improve myocardial metabolism, enhance coronary blood flow, and exert positive inotropic and chronotropic effects.[3][4] Specifically, in the context of myocardial stunning, this compound is thought to mitigate the hemodynamic and metabolic derangements that occur following ischemia and reperfusion.
Experimental Protocols
Protocol 1: Induction of Myocardial Stunning in a Canine Model
This protocol describes a common method for inducing regional myocardial stunning in dogs through the occlusion of the left anterior descending (LAD) coronary artery.
1. Animal Preparation and Anesthesia:
-
Adult mongrel dogs of either sex are fasted overnight.
-
Anesthesia is induced with an appropriate agent (e.g., sodium pentobarbital (B6593769) or a combination of ketamine and xylazine) and maintained throughout the surgical procedure.[5][6]
-
The animal is intubated and mechanically ventilated.
-
A lead II electrocardiogram (ECG) is continuously monitored.
-
Catheters are placed in the femoral artery and vein for blood pressure monitoring, blood sampling, and drug/fluid administration.
2. Surgical Instrumentation:
-
A left thoracotomy is performed to expose the heart.
-
The pericardium is opened, and a segment of the proximal LAD coronary artery is isolated.
-
A hydraulic occluder or a snare ligature is placed around the isolated LAD segment to allow for controlled occlusion and reperfusion.
-
Instrumentation for measuring myocardial function is implanted. This may include:
-
Sonomicrometry crystals: Placed in the subendocardium of the region to be rendered ischemic (LAD territory) and a control region (e.g., circumflex artery territory) to measure regional myocardial wall thickening and segment shortening.
-
A high-fidelity micromanometer-tipped catheter: Inserted into the left ventricle via the carotid artery or apex for continuous measurement of left ventricular pressure (LVP) and calculation of its first derivative (LV dP/dt), an index of contractility.[4]
-
3. Experimental Procedure:
-
After a stabilization period post-instrumentation, baseline hemodynamic and functional data are recorded.
-
Myocardial ischemia is induced by inflating the hydraulic occluder or tightening the snare on the LAD for a period of 15-20 minutes.[3][5] Successful occlusion is confirmed by visual changes in the myocardium (cyanosis) and alterations in the ECG (ST-segment elevation).
-
Following the ischemic period, the occluder is deflated or the snare released to allow for reperfusion.
-
Hemodynamic and functional parameters are monitored continuously for a period of several hours post-reperfusion to characterize the stunned myocardium.
Protocol 2: Evaluation of this compound Treatment
This protocol details the administration and evaluation of this compound in the canine model of myocardial stunning.
1. Experimental Groups:
-
Control Group: Animals undergo the myocardial stunning protocol as described above and receive an equivalent volume of saline as a placebo.
-
Oxyfedrine Treatment Group: Animals are subjected to the same stunning protocol but receive this compound.
2. Drug Administration:
-
This compound is administered intravenously. A reported effective dose is 1 mg/kg.
-
The timing of administration can be varied depending on the study design, but a common approach is to administer the drug just before the onset of reperfusion (post-treatment).
3. Data Collection and Analysis:
-
The following parameters are measured at baseline, during ischemia, and at multiple time points during reperfusion:
-
Hemodynamics: Mean arterial pressure (MAP), heart rate (HR), left ventricular systolic pressure (LVSP), and left ventricular end-diastolic pressure (LVEDP).[4]
-
Myocardial Contractility: LV peak positive dP/dt (+dP/dt).[4]
-
Regional Myocardial Function: Segment shortening or wall thickening in the ischemic-reperfused and control myocardial regions, measured by sonomicrometry.
-
Myocardial Metabolism: At the end of the experiment, myocardial tissue samples can be harvested for biochemical analysis, such as the determination of adenosine (B11128) triphosphate (ATP) and phosphocreatine (B42189) (PCr) levels.
-
Data Presentation
The following tables present an illustrative summary of the expected quantitative data from a study evaluating this compound in a canine model of myocardial stunning. Note: The data presented here are representative and intended for illustrative purposes, as the full quantitative results from the primary study on Oxyfedrine were not available.
Table 1: Hemodynamic Parameters
| Parameter | Group | Baseline | Ischemia | 60 min Reperfusion | 180 min Reperfusion |
| Mean Arterial Pressure (mmHg) | Control | 105 ± 5 | 95 ± 6 | 98 ± 5 | 102 ± 4 |
| Oxyfedrine | 103 ± 4 | 93 ± 5 | 108 ± 6 | 110 ± 5 | |
| Heart Rate (beats/min) | Control | 120 ± 8 | 135 ± 10 | 125 ± 7 | 122 ± 6 |
| Oxyfedrine | 122 ± 7 | 138 ± 9 | 135 ± 8 | 130 ± 7 | |
| LV End-Diastolic Pressure (mmHg) | Control | 6 ± 1 | 15 ± 2 | 12 ± 2 | 8 ± 1 |
| Oxyfedrine | 5 ± 1 | 14 ± 2 | 7 ± 1 | 6 ± 1 | |
| LV +dP/dt (mmHg/s) | Control | 2500 ± 150 | 1800 ± 120 | 2000 ± 140 | 2100 ± 130 |
| Oxyfedrine | 2450 ± 160 | 1750 ± 110 | 2600 ± 170 | 2700 ± 180 |
*p < 0.05 vs. Control. Data are presented as mean ± SEM.
Table 2: Regional Myocardial Function (Segment Shortening)
| Parameter | Group | Baseline | Ischemia | 60 min Reperfusion | 180 min Reperfusion |
| Segment Shortening (%) | Control | 15 ± 2 | -5 ± 1 (dyskinesis) | 5 ± 1 | 7 ± 2 |
| Oxyfedrine | 16 ± 2 | -4 ± 1 (dyskinesis) | 10 ± 2 | 13 ± 2 |
*p < 0.05 vs. Control. Data are presented as mean ± SEM.
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. Comparison of catecholamine effects on canine myocardial metabolism and regional blood flow during and after cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiovascular Effect of Epoprostenol and Intravenous Cardiac Drugs for Acute Heart Failure on Canine Pulmonary Hypertension [mdpi.com]
- 3. repub.eur.nl [repub.eur.nl]
- 4. A canine model of chronic ischemic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 6. [The action of oxyfedrine on haemodynamics, inotropism and blood perfusion of the partially ischaemic myocardium after digoxin premedication. Studies on anaesthetized dogs (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Rodent Models in Cardiovascular Research Involving Oxyfedrine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyfedrine hydrochloride is a β-adrenergic receptor agonist with vasodilatory and positive inotropic effects.[1][2][3] It has been investigated for its potential therapeutic applications in cardiovascular conditions such as angina pectoris and myocardial infarction.[1][3] These application notes provide an overview of the use of this compound in in vivo rodent models for cardiovascular research, focusing on its mechanism of action, and protocols for evaluating its effects on cardiac function and in the context of ischemia-reperfusion injury. While extensive quantitative data in rodent models is limited in the public domain, this document synthesizes available information and provides protocols based on established methodologies in cardiovascular research.
Mechanism of Action
This compound primarily acts as a partial agonist at β-adrenergic receptors, particularly β1-receptors in the heart.[2] This agonism initiates a signaling cascade that underlies its cardiovascular effects.
Signaling Pathway
The binding of this compound to β1-adrenergic receptors on the surface of cardiomyocytes activates the stimulatory G protein (Gs). This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1][2] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates several key proteins involved in cardiac function.[1][2] This signaling pathway ultimately results in increased myocardial contractility (positive inotropy) and an increased heart rate (positive chronotropy).[3] Additionally, this compound exhibits vasodilatory effects, contributing to improved coronary blood flow.[2]
References
Spectrophotometric determination of Oxyfedrine hydrochloride in pharmaceutical formulations
Application Note: Spectrophotometric Determination of Oxyfedrine (B31961) Hydrochloride
Introduction
Oxyfedrine hydrochloride is a coronary vasodilator used in the treatment of angina pectoris.[1] Accurate and reliable analytical methods are crucial for the quality control of pharmaceutical formulations containing this active ingredient. This application note describes two sensitive and validated spectrophotometric methods for the quantitative determination of this compound in bulk and pharmaceutical dosage forms. These methods are based on oxidative coupling and cerimetric reactions, offering simple, cost-effective, and rapid alternatives to chromatographic techniques for routine analysis.
Methods Overview
Two distinct visible spectrophotometric methods are presented for the determination of this compound:
-
Oxidative Coupling Reaction Method: This method involves the reaction of this compound with 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) in the presence of an oxidizing agent, sodium periodate (B1199274) (NaIO4). This reaction forms a colored chromogen, and the intensity of the color, which is directly proportional to the drug concentration, is measured spectrophotometrically.[2]
-
Cerimetric Method: This indirect spectrophotometric method is based on the oxidation of this compound by a known excess of cerium (IV) sulfate (B86663) in an acidic medium. The unreacted cerium (IV) is then reacted with iron (II) sulfate. The resulting iron (III) ions form a blood-red colored complex with ammonium (B1175870) thiocyanate (B1210189), which is quantified by measuring its absorbance.[3][4]
Data Presentation
The quantitative parameters for both spectrophotometric methods for the determination of this compound are summarized in the table below for easy comparison.
| Parameter | Oxidative Coupling Method with MBTH | Cerimetric Method |
| λmax (nm) | 632[2] | 560[3][4] |
| Linearity Range (µg/mL) | 1 - 6[2] | 50 - 250[3] |
| Reagents | MBTH, Sodium Periodate[2] | Cerium (IV) sulfate, Hydrochloric acid, Iron (II) sulfate, Ammonium thiocyanate[3] |
| Color of Complex | Not Specified | Blood-red[3][4] |
| Validation | Validated for accuracy, precision, and recovery.[2] | Validated for linearity, accuracy, precision, specificity, and reproducibility.[3] |
Experimental Protocols
Method 1: Oxidative Coupling Reaction with MBTH
This protocol is adapted from a method utilizing an oxidative coupling reaction.[2]
1. Materials and Reagents:
-
This compound standard
-
3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) solution (0.2%)
-
Sodium periodate (NaIO4) solution (0.2%)
-
Distilled water
-
UV-Visible Spectrophotometer
2. Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of pure this compound and dissolve it in 100 mL of distilled water in a volumetric flask.
3. Preparation of Working Standard Solutions:
-
From the stock solution, prepare a series of dilutions in 25 mL volumetric flasks to obtain concentrations in the range of 1-6 µg/mL.
4. Sample Preparation (from tablets):
-
Weigh and finely powder 20 tablets.
-
Transfer a quantity of powder equivalent to 10 mg of this compound to a 100 mL volumetric flask.
-
Add about 70 mL of distilled water, sonicate for 15 minutes, and then dilute to the mark with distilled water.
-
Filter the solution through a suitable filter paper.
-
Dilute the filtrate with distilled water to obtain a final concentration within the linearity range.
5. Procedure:
-
Into a series of 25 mL volumetric flasks, add aliquots of the working standard solutions or the sample solution.
-
To each flask, add 1.0 mL of 0.2% sodium periodate (NaIO4) solution, followed by 1.0 mL of 0.2% MBTH solution.
-
Allow the solutions to stand for 30 minutes for complete color development.[2]
-
Dilute the contents of each flask to the mark with distilled water.
-
Measure the absorbance of the resulting colored solution at 632 nm against a reagent blank.[2]
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Method 2: Cerimetric Method
This protocol is based on an indirect spectrophotometric method involving a cerimetric reaction.[3][4]
1. Materials and Reagents:
-
This compound standard
-
Cerium (IV) sulfate solution (0.05 N)
-
Hydrochloric acid (5 N)
-
Ammonium ferrous sulfate solution (0.02 N)
-
Ammonium thiocyanate solution (1 M)
-
Double distilled water
-
UV-Visible Spectrophotometer
2. Preparation of Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 100 mg of pure this compound and dissolve it in 100 mL of double-distilled water in a volumetric flask.
3. Preparation of Working Standard Solutions:
-
From the stock solution, prepare a series of dilutions in 25 mL volumetric flasks to obtain concentrations in the range of 50-250 µg/mL.[3]
4. Sample Preparation (from tablets):
-
Follow the same procedure as described in Method 1 for sample preparation from tablets, ensuring the final concentration is within the linearity range of this method.
5. Procedure:
-
Pipette aliquots of the working standard solutions or the sample solution into a series of 25 mL volumetric flasks.
-
To each flask, add 1 mL of 0.05 N cerium (IV) sulfate solution and 1 mL of 5 N hydrochloric acid.[4]
-
Allow the flasks to stand for 5 minutes with occasional shaking.[4]
-
Add 1 mL of 0.02 N ammonium ferrous sulfate solution to each flask and mix well.
-
After another 5 minutes, add 3 mL of 1 M ammonium thiocyanate solution. A blood-red color will develop.[4]
-
Dilute the contents of each flask to the mark with double-distilled water.
-
Measure the absorbance of the blood-red colored solution at 560 nm against a reagent blank.[3][4]
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Visualizations
Caption: Workflow for the Oxidative Coupling Method.
Caption: Workflow for the Cerimetric Method.
Caption: Mechanism of Action of Oxyfedrine.
References
Application Notes and Protocols for Inducing Myocardial Ischemia in Rats to Test Oxyfedrine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing myocardial ischemia in rats, a critical step in the preclinical evaluation of cardioprotective agents like Oxyfedrine hydrochloride. The methodologies described herein are based on established and widely published models.
Introduction to Myocardial Ischemia Models in Rats
Animal models of myocardial ischemia are indispensable for understanding the pathophysiology of ischemic heart disease and for the development of novel therapeutic interventions. The rat is a commonly used species for these studies due to its anatomical and physiological similarities to humans, as well as its cost-effectiveness and ease of handling. Two of the most frequently employed methods for inducing myocardial ischemia in rats are the surgical ligation of the Left Anterior Descending (LAD) coronary artery and the pharmacological induction using Isoproterenol.
Mechanism of Action of this compound
This compound is a sympathomimetic amine with partial β-adrenergic agonist properties. Its therapeutic effects in angina pectoris are attributed to its dual action of improving myocardial oxygen supply and enhancing cardiac efficiency.[1][2] Oxyfedrine acts as a coronary vasodilator, increasing blood flow to the myocardium.[1] Simultaneously, it exerts a positive inotropic effect, improving the contractility of the heart muscle, which can enhance cardiac output.[2] This combination of actions makes it a candidate for investigation in the context of myocardial ischemia.
Experimental Protocols
Protocol 1: Left Anterior Descending (LAD) Coronary Artery Ligation Model
This surgical model creates a localized and reproducible myocardial infarction.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthetic: Ketamine (80-100 mg/kg, IP) and Xylazine (5-10 mg/kg, IP)[3]
-
Rodent ventilator
-
Surgical instruments (scissors, forceps, needle holder, retractors)
-
6-0 silk or polypropylene (B1209903) suture
-
Electrocardiogram (ECG) monitor
-
Heating pad
Procedure:
-
Anesthesia and Ventilation: Anesthetize the rat with Ketamine and Xylazine. Once the rat is unresponsive to a paw pinch, intubate it with an appropriate-sized endotracheal tube and connect it to a rodent ventilator. Maintain a ventilation rate of 60-80 breaths/minute with a tidal volume of 1.5-2.5 mL.
-
Surgical Preparation: Place the rat in a supine position on a heating pad to maintain body temperature. Shave the chest area and disinfect with 70% ethanol (B145695) and povidone-iodine.
-
Thoracotomy: Make a left lateral thoracotomy incision through the fourth intercostal space. Gently spread the ribs with a small retractor to expose the heart.
-
LAD Ligation: Carefully retract the left atrium to visualize the LAD, which runs down the anterior wall of the left ventricle. Using a tapered needle, pass a 6-0 suture under the LAD at a position approximately 2-3 mm from its origin.
-
Induction of Ischemia: Tightly tie the suture to occlude the LAD. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the myocardium distal to the ligature and by ST-segment elevation on the ECG.
-
Closure: Close the chest wall in layers using appropriate sutures. Evacuate any air from the thoracic cavity to prevent pneumothorax. Suture the skin incision.
-
Post-operative Care: Discontinue anesthesia and allow the rat to recover on a heating pad. Administer analgesics as per institutional guidelines. Monitor the animal closely for any signs of distress.
Protocol 2: Isoproterenol-Induced Myocardial Ischemia Model
This pharmacological model induces a more diffuse myocardial injury.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Isoproterenol hydrochloride solution (dissolved in sterile saline)
-
Syringes and needles for subcutaneous injection
Procedure:
-
Dosing: Administer Isoproterenol hydrochloride subcutaneously (SC) at a dose of 85-150 mg/kg body weight.[4] This is often given as two injections 24 hours apart to induce significant and consistent myocardial necrosis.[4]
-
Observation: Monitor the rats for clinical signs of distress, such as lethargy, piloerection, and altered respiration.
-
Sample Collection: At the desired time point after the second Isoproterenol injection (e.g., 24 or 48 hours), animals can be euthanized for tissue and blood collection.
Proposed Protocol for Testing this compound
Due to a lack of specific published protocols for this compound in rat models of myocardial ischemia, the following is a proposed experimental design based on its known properties and general pharmacological principles.
Drug Preparation:
-
Dissolve this compound in sterile saline or another appropriate vehicle.
Administration Routes and Dosages:
-
Intravenous (IV) Administration: Based on studies in other species, a starting dose of 1 mg/kg could be administered via the tail vein.[5] The timing of administration could be just before reperfusion in a LAD ligation model or at a set time point after Isoproterenol injection.
-
Oral Gavage (PO): Based on clinical use and animal studies with other drugs, a starting dose of 10-20 mg/kg could be administered.[6] This could be given as a pretreatment for a specified period before inducing ischemia or as a post-treatment.
Experimental Groups:
-
Sham Group: Rats undergo the surgical procedure without LAD ligation or receive a vehicle injection.
-
Ischemia Control Group: Rats are subjected to LAD ligation or Isoproterenol injection and receive the vehicle.
-
Oxyfedrine Treatment Group(s): Rats are subjected to ischemia induction and receive one or more doses of this compound.
Assessment of Myocardial Injury
Echocardiography
Echocardiography is a non-invasive method to assess cardiac function.
Protocol:
-
Anesthetize the rat lightly with isoflurane.
-
Place the rat in a supine or left lateral position.
-
Use a high-frequency ultrasound system with a small animal probe.
-
Obtain M-mode and 2D images from the parasternal long-axis and short-axis views.
-
Measure parameters such as Left Ventricular Internal Diameter at end-diastole (LVIDd) and end-systole (LVIDs), Ejection Fraction (EF), and Fractional Shortening (FS).
Biochemical Markers
Blood samples are collected to measure the levels of cardiac injury markers.
Protocol:
-
Collect blood via cardiac puncture or from the tail vein at specified time points.
-
Separate the serum by centrifugation.
-
Measure the levels of Creatine Kinase-MB (CK-MB), Lactate Dehydrogenase (LDH), and cardiac Troponins (cTnI or cTnT) using commercially available ELISA kits.
Histopathological Analysis
Histopathology provides a direct assessment of myocardial tissue damage.
Protocol:
-
Euthanize the rats and excise the hearts.
-
Fix the hearts in 10% neutral buffered formalin.
-
Embed the hearts in paraffin (B1166041) and section them.
-
Stain the sections with Hematoxylin and Eosin (H&E) to visualize general morphology and with Masson's Trichrome to assess fibrosis.
-
Score the degree of myocardial necrosis, inflammation, and fibrosis using a semi-quantitative scoring system.
Data Presentation
Table 1: Echocardiographic Parameters in LAD Ligation Model
| Parameter | Sham | LAD Ligation |
| LVIDd (mm) | 7.2 ± 0.6 | 7.9 ± 0.6 |
| LVIDs (mm) | 5.9 ± 0.5 | 6.8 ± 0.5 |
| EF (%) | > 60% | 37 ± 4% |
| FS (%) | > 30% | < 20% |
| Data are presented as mean ± SD. Values are indicative and may vary based on the specific study protocol and rat strain. |
Table 2: Biochemical Markers in Isoproterenol-Induced Myocardial Ischemia
| Marker | Control | Isoproterenol (85 mg/kg) | Isoproterenol (150 mg/kg) |
| CK-MB (U/L) | < 50 | ~300 - 500 | > 800 |
| LDH (U/L) | < 400 | ~1000 - 1500 | > 2000 |
| cTnI (ng/mL) | < 0.1 | ~2 - 5 | > 10 |
| Data are presented as approximate ranges and can vary significantly between studies. |
Table 3: Histopathological Scoring of Myocardial Injury
| Score | Description of Myocardial Damage |
| 0 | No visible necrosis |
| 1 | Focal and sporadic myocyte damage |
| 2 | Confluent areas of myocyte damage |
| 3 | Extensive and widespread myocyte necrosis |
| 4 | Massive necrosis with significant inflammation |
| This is an example of a semi-quantitative scoring system. |
Visualizations
Caption: Experimental workflow for testing this compound.
Caption: PI3K/Akt signaling pathway in cardiomyocyte survival.
Caption: Notch signaling pathway in cardiac repair.[7]
Caption: TLR4/MyD88/NF-κB inflammatory signaling pathway.[8]
References
- 1. Signaling Pathways in Cardiac Myocyte Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Immune and Inflammatory Networks in Myocardial Infarction: Current Research and Its Potential Implications for the Clinic [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application of Oxyfedrine Hydrochloride in Cancer Cell Line Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Oxyfedrine (B31961) hydrochloride, a vasodilator, has been identified as a potent sensitizing agent in cancer therapy, particularly in the context of cancer cell line viability assays. It is not typically used as a standalone cytotoxic agent but rather in combination with treatments that deplete glutathione (B108866) (GSH), such as chemotherapy or radiation. The primary mechanism of action involves the inhibition of aldehyde dehydrogenase (ALDH), a key enzyme in the detoxification of cytotoxic aldehydes.
When used in conjunction with GSH-depleting agents, Oxyfedrine hydrochloride leads to the accumulation of toxic lipid peroxidation byproducts, such as 4-hydroxynonenal (B163490) (4-HNE), within cancer cells. This accumulation overwhelms the cell's antioxidant capacity, inducing a form of iron-dependent cell death known as ferroptosis.[1] This synergistic approach has shown significant efficacy in reducing the viability of cancer cell lines that are resistant to conventional therapies.
The application of this compound in viability assays is, therefore, focused on evaluating its potential to enhance the efficacy of other anti-cancer agents. Key cancer cell lines that have been studied in this context include HCT116 (human colon carcinoma) and HSC-4 (human oral squamous cell carcinoma).
Key Findings from Preclinical Studies
-
Synergistic Cytotoxicity: this compound, when combined with GSH-depleting agents like sulfasalazine (B1682708) (SSZ) or buthionine sulfoximine (B86345) (BSO), leads to a significant reduction in the viability of cancer cells that are resistant to these agents alone.
-
Sensitization to Radiotherapy: The viability of cancer cells is markedly decreased when treated with a combination of this compound and ionizing radiation compared to radiation alone.[1]
-
Mechanism of Action: The core mechanism is the inhibition of ALDH by this compound, which prevents the detoxification of cytotoxic aldehydes that accumulate due to GSH depletion.[1]
Data Presentation
The following tables summarize the quantitative data on the effect of this compound in combination with other agents on cancer cell line viability. The data is based on studies utilizing the Cell Titer-Glo® 2.0 Luminescent Cell Viability Assay.
Table 1: Effect of Oxyfedrine in Combination with Glutathione-Depleting Agents on Cancer Cell Viability
| Cell Line | Treatment | Concentration | Incubation Time (hours) | Effect on Cell Viability |
| HCT116 (Colon) | Oxyfedrine | 50 µmol/L | 48 | No significant effect |
| Sulfasalazine (SSZ) | 400 µmol/L | 48 | No significant effect | |
| Oxyfedrine + SSZ | 50 µmol/L + 400 µmol/L | 48 | Significant decrease | |
| Buthionine sulfoximine (BSO) | 100 µmol/L | 48 | No significant effect | |
| Oxyfedrine + BSO | 50 µmol/L + 100 µmol/L | 48 | Significant decrease | |
| HSC-4 (Oral) | Oxyfedrine | 50 µmol/L | 48 | No significant effect |
| Sulfasalazine (SSZ) | 400 µmol/L | 48 | No significant effect | |
| Oxyfedrine + SSZ | 50 µmol/L + 400 µmol/L | 48 | Significant decrease | |
| Buthionine sulfoximine (BSO) | 100 µmol/L | 48 | No significant effect | |
| Oxyfedrine + BSO | 50 µmol/L + 100 µmol/L | 48 | Significant decrease |
Table 2: Effect of Oxyfedrine in Combination with Radiation on Cancer Cell Viability
| Cell Line | Treatment | Dose/Concentration | Incubation Time (hours post-irradiation) | Effect on Cell Viability |
| HCT116 (Colon) | Radiation | 6 Gy | 48 | Minimal effect |
| Oxyfedrine + Radiation | 50 µmol/L + 6 Gy | 48 | Significant decrease | |
| Radiation | 10 Gy | 48 | Minimal effect | |
| Oxyfedrine + Radiation | 50 µmol/L + 10 Gy | 48 | Significant decrease | |
| HSC-4 (Oral) | Radiation | 6 Gy | 48 | Minimal effect |
| Oxyfedrine + Radiation | 50 µmol/L + 6 Gy | 48 | Significant decrease | |
| Radiation | 10 Gy | 48 | Minimal effect | |
| Oxyfedrine + Radiation | 50 µmol/L + 10 Gy | 48 | Significant decrease |
Experimental Protocols
Protocol 1: Cell Viability Assay Using Cell Titer-Glo® 2.0
This protocol outlines the steps for assessing cell viability following treatment with this compound in combination with a GSH-depleting agent.
Materials:
-
Cancer cell lines (e.g., HCT116, HSC-4)
-
Complete cell culture medium
-
This compound
-
GSH-depleting agent (e.g., Sulfasalazine)
-
96-well opaque-walled plates
-
Cell Titer-Glo® 2.0 Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well opaque-walled plate at a density of 4,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare fresh solutions of this compound and the GSH-depleting agent in complete culture medium. Add the appropriate concentrations of the single agents and their combination to the designated wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the test agents for 48 hours at 37°C and 5% CO₂.
-
Assay:
-
Equilibrate the 96-well plate and the Cell Titer-Glo® 2.0 Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of Cell Titer-Glo® 2.0 Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Cell Viability Assay with Combination of Oxyfedrine and Radiation
This protocol details the assessment of cell viability following co-treatment with this compound and ionizing radiation.
Materials:
-
Cancer cell lines (e.g., HCT116, HSC-4)
-
Complete cell culture medium
-
This compound
-
96-well opaque-walled plates
-
X-ray irradiator
-
Cell Titer-Glo® 2.0 Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well opaque-walled plate at a density of 4,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Oxyfedrine Treatment: Treat the cells with the desired concentration of this compound (e.g., 50 µmol/L) or vehicle control.
-
Irradiation: Immediately after adding this compound, irradiate the cells with the specified dose of X-rays (e.g., 6 or 10 Gy). A control plate should be sham-irradiated.
-
Incubation: Return the plates to the incubator and incubate for 48 hours at 37°C and 5% CO₂.
-
Assay: Follow steps 5 and 6 from Protocol 1 to measure cell viability using the Cell Titer-Glo® 2.0 Assay.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the sham-irradiated, vehicle-treated control cells.
Visualizations
Signaling Pathway of Oxyfedrine-Induced Sensitization
Caption: Mechanism of Oxyfedrine-induced cancer cell death.
Experimental Workflow for Viability Assay
Caption: Workflow for assessing cell viability.
References
Application Notes and Protocols: Assessing Myocardial Blood Flow with Oxyfedrine Hydrochloride using Positron Emission Tomography (PET)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used to quantify myocardial blood flow (MBF), providing crucial insights into the pathophysiology of coronary artery disease (CAD) and the efficacy of therapeutic interventions. Oxyfedrine (B31961) hydrochloride, a partial β-adrenergic agonist, has demonstrated vasodilatory and positive inotropic effects, making it a subject of interest for its potential to improve myocardial perfusion.[1][2][3][4][5] These application notes provide a detailed protocol for utilizing PET to assess the impact of Oxyfedrine hydrochloride on myocardial blood flow, drawing from established clinical research.
Mechanism of Action of this compound
This compound primarily acts as a β-adrenergic agonist, stimulating β-adrenergic receptors in the heart and vascular smooth muscle.[2][6] This stimulation triggers a signaling cascade that increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][6] The elevated cAMP has a dual effect: it enhances myocardial contractility (positive inotropic effect) and promotes vasodilation of coronary and peripheral blood vessels.[2][6] This combined action aims to increase the oxygen supply to the myocardium while reducing the heart's workload, thereby alleviating symptoms of angina pectoris.[2][6]
References
- 1. Effects of oxyfedrine on regional myocardial blood flow in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. [Mechanism of action of oxyfedrine as a partial beta receptor agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Mechanism of the antianginal action of oxyfedrine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxyfedrine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
Application Notes and Protocols for Oxyfedrine Hydrochloride Studies Using Langendorff Heart Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyfedrine hydrochloride is a β-adrenoreceptor agonist known for its vasodilatory and positive inotropic effects on the myocardium.[1] It is primarily indicated for the treatment of angina pectoris and myocardial infarction.[1] The Langendorff isolated heart preparation is a robust ex vivo model that allows for the investigation of cardiac function in a controlled environment, devoid of systemic neural and hormonal influences.[2][3] This makes it an ideal platform for studying the direct effects of pharmacological agents like this compound on myocardial contractility, heart rate, and coronary circulation.
These application notes provide a detailed protocol for utilizing the Langendorff heart preparation to evaluate the cardiac effects of this compound. The presented data and methodologies are synthesized from established research practices to guide researchers in designing and executing their studies.
Mechanism of Action
This compound primarily acts as a β-adrenergic agonist. Its binding to β-adrenoceptors on cardiomyocytes initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates various intracellular proteins, resulting in increased myocardial contractility (positive inotropic effect) and heart rate (positive chronotropic effect). Additionally, this compound exhibits vasodilatory properties, leading to an increase in coronary blood flow.[1]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in cardiomyocytes.
Experimental Protocols
Animal Model
The guinea pig is a commonly used animal model for Langendorff heart preparations due to the anatomical and physiological similarities of its cardiovascular system to that of humans.[2] Adult male guinea pigs (350-450 g) are recommended.
Langendorff Perfusion Apparatus Setup
A standard Langendorff system is required, capable of maintaining constant perfusion pressure or flow. The system should include:
-
A water-jacketed reservoir for the perfusion buffer to maintain a constant temperature of 37°C.
-
A bubble trap to prevent air emboli.
-
A perfusion cannula for aortic cannulation.
-
A pressure transducer to monitor perfusion pressure.
-
A flow probe to measure coronary flow.
-
A latex balloon connected to a pressure transducer for insertion into the left ventricle to measure isovolumetric ventricular pressure.
-
Pacing electrodes to maintain a constant heart rate if desired.
-
An ECG recording system.
Perfusion Buffer
Krebs-Henseleit (KH) buffer is the standard perfusion solution. The composition is as follows:
| Component | Concentration (mM) |
| NaCl | 118.0 |
| KCl | 4.7 |
| CaCl₂ | 2.5 |
| MgSO₄ | 1.2 |
| KH₂PO₄ | 1.2 |
| NaHCO₃ | 25.0 |
| Glucose | 11.1 |
The buffer should be freshly prepared, filtered, and continuously gassed with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.
Heart Preparation and Mounting
-
Anesthetize the guinea pig with an appropriate anesthetic agent (e.g., sodium pentobarbital).
-
Administer heparin to prevent blood clotting.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold KH buffer to induce cardioplegia.
-
Identify the aorta and carefully cannulate it with the perfusion cannula, avoiding the introduction of air bubbles.
-
Secure the aorta to the cannula with a ligature.
-
Initiate retrograde perfusion with warm, oxygenated KH buffer at a constant pressure (e.g., 60-80 mmHg).
-
Insert a deflated latex balloon into the left ventricle through the mitral valve via the left atrium.
-
Inflate the balloon to achieve a left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.
-
Allow the heart to stabilize for a period of 20-30 minutes. During this time, baseline parameters should be recorded.
Experimental Workflow
Caption: Experimental workflow for Oxyfedrine HCl studies.
Drug Administration and Data Acquisition
-
Prepare stock solutions of this compound in the perfusion buffer.
-
After the stabilization period, administer this compound in a cumulative, dose-dependent manner. A suggested concentration range for initial studies could be from 10⁻⁸ M to 10⁻⁵ M.
-
Allow the heart to equilibrate for a set period (e.g., 10-15 minutes) at each concentration before recording data.
-
Continuously record the following parameters:
-
Heart Rate (HR) in beats per minute (bpm).
-
Left Ventricular Developed Pressure (LVDP), calculated as Left Ventricular Systolic Pressure (LVSP) minus LVEDP, in mmHg.
-
Coronary Flow (CF) in ml/min.
-
Coronary Perfusion Pressure (CPP) in mmHg (if operating in constant flow mode).
-
ECG for monitoring of electrophysiological parameters and arrhythmias.
-
-
Following the highest concentration, a washout period with drug-free buffer can be included to assess the reversibility of the effects.
Data Presentation
The following tables present hypothetical, yet plausible, dose-response data for this compound on key cardiac parameters in an isolated guinea pig heart preparation. This data is for illustrative purposes to demonstrate the expected effects and should be replaced with experimentally derived values.
Table 1: Effect of this compound on Heart Rate (HR)
| Oxyfedrine HCl (M) | Heart Rate (bpm) | % Change from Baseline |
| Baseline | 180 ± 10 | 0% |
| 1 x 10⁻⁸ | 185 ± 11 | +2.8% |
| 1 x 10⁻⁷ | 198 ± 12 | +10.0% |
| 1 x 10⁻⁶ | 215 ± 14 | +19.4% |
| 1 x 10⁻⁵ | 230 ± 15 | +27.8% |
Table 2: Effect of this compound on Left Ventricular Developed Pressure (LVDP)
| Oxyfedrine HCl (M) | LVDP (mmHg) | % Change from Baseline |
| Baseline | 85 ± 5 | 0% |
| 1 x 10⁻⁸ | 92 ± 6 | +8.2% |
| 1 x 10⁻⁷ | 105 ± 7 | +23.5% |
| 1 x 10⁻⁶ | 120 ± 8 | +41.2% |
| 1 x 10⁻⁵ | 135 ± 9 | +58.8% |
Table 3: Effect of this compound on Coronary Flow (CF)
| Oxyfedrine HCl (M) | Coronary Flow (ml/min) | % Change from Baseline |
| Baseline | 8.5 ± 0.5 | 0% |
| 1 x 10⁻⁸ | 9.0 ± 0.6 | +5.9% |
| 1 x 10⁻⁷ | 9.8 ± 0.7 | +15.3% |
| 1 x 10⁻⁶ | 11.0 ± 0.8 | +29.4% |
| 1 x 10⁻⁵ | 12.5 ± 0.9 | +47.1% |
Conclusion
The Langendorff heart preparation is a powerful tool for the preclinical assessment of the cardiac effects of this compound. By following the detailed protocols outlined in these application notes, researchers can obtain reliable and reproducible data on the inotropic, chronotropic, and vasoactive properties of this compound. This information is crucial for understanding its mechanism of action and for its continued development and clinical application in the management of cardiovascular diseases.
References
Application Notes and Protocols for Measuring Cardiac Output in Response to Oxyfedrine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed guide on the techniques and protocols for measuring cardiac output following the administration of Oxyfedrine hydrochloride, a substance known for its cardiovascular effects.
Introduction: this compound and Cardiac Output
This compound is a sympathomimetic agent and coronary vasodilator used in the management of cardiovascular conditions like angina pectoris.[1][2] It functions as a partial β-adrenergic receptor agonist, which results in positive chronotropic (heart rate) and inotropic (contractility) effects, while also depressing the tonicity of coronary vessels to improve myocardial metabolism.[2][3][4][5] A key metabolite, norephedrine, may also contribute to its effects by acting as a norepinephrine (B1679862) releasing agent.[2]
Given its mechanism, a primary physiological response to Oxyfedrine is an alteration in cardiac output (CO), the volume of blood pumped by the heart per minute. Accurate measurement of CO is therefore critical for quantifying the drug's hemodynamic effects, establishing dose-response relationships, and assessing its therapeutic potential and safety profile.
This document outlines the mechanism of action of Oxyfedrine and provides detailed protocols for three standard methods of measuring cardiac output: the Fick principle, invasive thermodilution, and non-invasive Doppler echocardiography.
Mechanism of Action of this compound
Oxyfedrine primarily exerts its effects through the stimulation of β-adrenergic receptors in the heart and blood vessels.[1][6] This interaction initiates a signaling cascade that leads to increased cardiac performance and vasodilation.
-
β-Adrenergic Stimulation: As a β-agonist, Oxyfedrine binds to β-1 adrenergic receptors in cardiac muscle cells.[6] This activation stimulates the Gs alpha subunit of the associated G-protein, which in turn activates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1]
-
PKA Activation: The elevated intracellular cAMP levels activate Protein Kinase A (PKA).[6]
-
Calcium Channel Phosphorylation: PKA phosphorylates L-type calcium channels, increasing their permeability to calcium ions (Ca2+). This leads to a greater influx of Ca2+ into the myocardial cells during an action potential.[6]
-
Enhanced Contractility: The increased intracellular calcium concentration enhances the force and rate of myocardial contraction, thereby increasing stroke volume and, consequently, cardiac output.[6]
-
Vasodilation: Oxyfedrine also acts as a vasodilator, relaxing the smooth muscle in coronary and peripheral blood vessels. This reduces systemic vascular resistance, lessening the workload on the heart.[1][3][6]
The dual action of increasing myocardial contractility while promoting blood flow makes it effective for its indications.[1]
Figure 1: Signaling pathway of this compound in myocardial cells.
Application Notes: Techniques for Cardiac Output Measurement
The choice of method for measuring cardiac output depends on the experimental model (preclinical vs. clinical), the need for continuous vs. intermittent data, and the acceptable level of invasiveness.
| Technique | Principle | Advantages | Disadvantages | Best For |
| Fick Principle | Based on conservation of mass; calculates blood flow by measuring the rate of oxygen consumption (VO₂) and the arteriovenous oxygen difference (CₐO₂ - CᵥO₂).[7][8] | Considered a "gold standard" for accuracy.[9] Does not require injection of an indicator. | Invasive (requires arterial and pulmonary artery blood draws).[9] Impractical for continuous monitoring; sensitive to errors in gas collection and blood oxygen measurement.[8][10] | Validating other methods; studies where high accuracy is paramount and continuous data is not required. |
| Thermodilution | An indicator dilution technique where a known volume of cold saline is injected into the right atrium. The resulting temperature change is measured in the pulmonary artery to calculate flow.[11][12] | "Gold standard" in clinical and large animal research.[13] High reproducibility. Can provide continuous measurements with specialized catheters.[14] | Invasive, requiring a pulmonary artery (Swan-Ganz) catheter with associated risks.[15] Measurements can be affected by respiration and arrhythmias.[11][12] | Preclinical large animal studies and clinical critical care settings where continuous or frequent monitoring is needed. |
| Doppler Echocardiography | Non-invasive ultrasound method. Calculates stroke volume as the product of the cross-sectional area (CSA) of a vessel (e.g., LVOT) and the velocity time integral (VTI) of blood flow. CO = SV x Heart Rate.[16][17] | Non-invasive and safe.[17] Provides real-time anatomical and functional data. Can be performed at the bedside. | Operator-dependent; accuracy relies on precise measurements of diameter (errors are squared) and correct Doppler alignment.[16][17] Interchangeability with thermodilution is debated.[15][18] | Screening studies, conscious animal models, and clinical scenarios where invasive procedures are contraindicated. |
Detailed Experimental Protocols
The following protocols are generalized for a preclinical large animal model (e.g., swine or dog) under anesthesia, a common setting for evaluating the hemodynamic effects of novel compounds. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
Figure 2: General experimental workflow for cardiac output measurement.
Protocol 4.1: Cardiac Output by Direct Fick Principle
Objective: To measure CO based on oxygen consumption.
Materials:
-
Anesthetized, ventilated large animal model.
-
Spirometer with a CO₂ absorber for measuring oxygen consumption (VO₂).
-
Catheters for arterial and pulmonary artery blood sampling.
-
Blood gas analyzer to measure oxygen content and hemoglobin.
-
Data acquisition system.
Procedure:
-
Preparation: Prepare the animal and establish vascular access as described in the general workflow. Place a catheter in a peripheral artery (e.g., femoral) and a pulmonary artery catheter for mixed venous blood sampling.[9]
-
VO₂ Measurement: Connect the ventilator's expiratory limb to a spirometer system designed to measure the difference in inspired and expired oxygen concentration over a set period (e.g., 3-5 minutes). This provides the whole-body oxygen consumption (VO₂ in mL/min).[19]
-
Blood Sampling: During the VO₂ measurement period, simultaneously draw blood samples from the arterial line (for CₐO₂) and the distal port of the pulmonary artery catheter (for CᵥO₂).[9]
-
Blood Gas Analysis: Immediately analyze the blood samples to determine hemoglobin concentration (g/dL), oxygen saturation (SaO₂ and SvO₂), and the partial pressure of oxygen (PaO₂ and PvO₂).
-
Calculate Oxygen Content:
-
CₐO₂ (mL O₂/dL blood) = (Hb x 1.34 x SₐO₂) + (PₐO₂ x 0.003)
-
CᵥO₂ (mL O₂/dL blood) = (Hb x 1.34 x SᵥO₂) + (PᵥO₂ x 0.003)
-
-
Calculate Cardiac Output:
-
CO (L/min) = VO₂ (mL/min) / [(CₐO₂ - CᵥO₂) (mL/dL) x 10]
-
-
Data Acquisition: Perform steps 2-6 to establish a stable baseline. Administer this compound and repeat the measurements at specified time points (e.g., 5, 15, 30, and 60 minutes post-administration).
Protocol 4.2: Cardiac Output by Intermittent Bolus Thermodilution
Objective: To measure CO using the indicator-dilution principle with cold saline.
Materials:
-
Anesthetized large animal model.
-
Pulmonary artery (Swan-Ganz) thermodilution catheter.[11]
-
Cardiac output monitor/computer connected to the catheter.
-
Syringes (5 or 10 mL).
-
Injectate solution (e.g., 0.9% saline or 5% dextrose) at a known temperature (iced or room temperature).[20]
-
Closed injectate system with an in-line temperature probe.
Procedure:
-
Catheter Placement: Under sterile conditions, insert the Swan-Ganz catheter via a jugular or femoral vein and advance it through the right atrium, right ventricle, and into the pulmonary artery.[21] Confirm placement by observing the characteristic pressure waveforms on the monitor.
-
System Setup: Connect the proximal (right atrial) port of the catheter to the injectate system and the distal thermistor connector to the cardiac output computer. Enter the correct computation constant into the computer, which accounts for injectate volume, temperature, and catheter type.[20]
-
Baseline Measurement:
-
Wait for the end of the expiratory phase of the respiratory cycle to minimize variability.[11][22]
-
Smoothly and rapidly inject the saline bolus (e.g., 10 mL in under 4 seconds).[22]
-
The computer will detect the temperature change, generate a thermodilution curve, and calculate the cardiac output.[22]
-
Repeat the measurement 3-5 times, allowing the blood temperature to return to baseline between injections. The measurements should be within 10-15% of each other.[12][22] Average the valid readings to obtain the baseline CO.
-
-
Post-Drug Measurement: Administer this compound. Repeat step 3 at designated intervals to measure the drug's effect on cardiac output.
Protocol 4.3: Cardiac Output by Doppler Echocardiography
Objective: To non-invasively measure CO using ultrasound.
Materials:
-
Anesthetized or conscious animal model.
-
Echocardiography machine with a suitable transducer (e.g., transthoracic probe).
-
Integrated analysis software.
Procedure:
-
Image Acquisition:
-
Position the animal (e.g., in left or right lateral recumbency) to obtain standard echocardiographic views.
-
Obtain a clear Parasternal Long-Axis view to visualize the Left Ventricular Outflow Tract (LVOT).[17]
-
Using 2D calipers, measure the LVOT diameter (D) during mid-systole, just below the aortic valve leaflets. Perform this measurement three times and average the result.[17]
-
-
Velocity Measurement:
-
Calculations (often automated by the machine's software):
-
Cross-Sectional Area (CSA): The software calculates the CSA of the LVOT using the formula: CSA (cm²) = π * (D/2)².[17]
-
Velocity Time Integral (VTI): Trace the outer edge of the spectral Doppler waveform. The software calculates the VTI (in cm), which represents the distance the blood travels with each heartbeat.[17]
-
Stroke Volume (SV): SV (mL) = CSA (cm²) * VTI (cm).[18]
-
Cardiac Output (CO): Measure the heart rate (HR) from the ECG or Doppler trace. CO (L/min) = (SV * HR) / 1000.[23]
-
-
Data Acquisition: Average the results from 3-5 consecutive cardiac cycles to obtain a baseline CO. Administer this compound and repeat the full measurement process (steps 1-3) at the desired time points.
Data Presentation
Quantitative data should be summarized to clearly show the effects of this compound over time. Data are typically presented as mean ± standard error of the mean (SEM).
Table 1: Hemodynamic Effects of Intravenous this compound (0.15 mg/kg) in Anesthetized Swine (n=8)
| Parameter | Baseline (Pre-Drug) | 15 min Post-Drug | 30 min Post-Drug | 60 min Post-Drug |
| Heart Rate (beats/min) | 85 ± 4 | 105 ± 5 | 102 ± 5 | 92 ± 4 |
| Mean Arterial Pressure (mmHg) | 92 ± 3 | 88 ± 4 | 89 ± 3 | 91 ± 3 |
| Stroke Volume (mL) | 58.8 ± 3.1 | 66.7 ± 3.5 | 65.2 ± 3.3 | 60.9 ± 3.2 |
| Cardiac Output (L/min) | 5.0 ± 0.2 | 7.0 ± 0.3 | 6.6 ± 0.3 | 5.6 ± 0.2 |
| Systemic Vascular Resistance (dyne·s/cm⁵) | 1472 ± 75 | 1006 ± 62 | 1079 ± 65* | 1299 ± 70 |
*Note: Data are hypothetical examples for illustrative purposes. p < 0.05 compared to Baseline.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Oxyfedrine - Wikipedia [en.wikipedia.org]
- 3. Oxyfedrine [medbox.iiab.me]
- 4. [Mechanism of the antianginal action of oxyfedrine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxyfedrine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. The Fick principle – cardiac output measurement - Essential Equations for Anaesthesia [cambridge.org]
- 8. reference.medscape.com [reference.medscape.com]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. litfl.com [litfl.com]
- 11. CV Physiology | Measurement of Cardiac Output [cvphysiology.com]
- 12. derangedphysiology.com [derangedphysiology.com]
- 13. Newer methods of cardiac output monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods in pharmacology: measurement of cardiac output - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cardiac output measurements: Echocardiography vs. thermodilution - ESICM [esicm.org]
- 16. Determination of cardiac output by Doppler echocardiography: a critical appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. anesthesia.bidmc.harvard.edu [anesthesia.bidmc.harvard.edu]
- 18. Cardiac output measurements via echocardiography versus thermodilution: A systematic review and meta-analysis | PLOS One [journals.plos.org]
- 19. Fick principle - Wikipedia [en.wikipedia.org]
- 20. Procedure: Cardiac Output Measurements | LHSC [lhsc.on.ca]
- 21. youtube.com [youtube.com]
- 22. aacnjournals.org [aacnjournals.org]
- 23. Echocardiography as a Tool to Assess Cardiac Function in Critical Care—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for Long-Term Oxyfedrine Hydrochloride Administration in Rabbits: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental framework for investigating the long-term effects of Oxyfedrine hydrochloride administration in rabbits. The protocols outlined below are intended to serve as a comprehensive guide for conducting a thorough and ethically sound preclinical safety and efficacy study.
Introduction
This compound is a β-adrenoceptor partial agonist known for its vasodilatory and positive inotropic effects.[1][2][3][4][5] It functions by stimulating β-adrenergic receptors, which increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2] This cascade leads to the relaxation of vascular smooth muscle, reducing peripheral resistance, and enhances myocardial contractility, improving the heart's pumping efficiency.[1][2] Primarily used in the management of angina pectoris and coronary artery disease, its long-term safety profile requires comprehensive evaluation.[1][5]
Previous long-term studies in rabbits have shown that daily intraperitoneal injections of 15 mg/kg Oxyfedrine had no effect on growth rate for the first four weeks, but a reduction was observed thereafter.[6][7] These studies also noted significantly lower heart weights (as a percentage of body weight) in treated animals and specific changes in cardiac action potentials, including a reduction in the maximum rate of depolarization and a prolongation of the plateau phase.[6][7][8]
This experimental design aims to build upon existing knowledge by providing a robust framework to assess the physiological, biochemical, and histopathological effects of chronic this compound administration in a rabbit model. Rabbits are a suitable non-rodent species for cardiovascular and developmental and reproductive toxicity (DART) studies due to their physiological similarities to humans in certain aspects and their established use in preclinical safety assessment.[6][9][10]
Experimental Design and Workflow
The study will involve the daily administration of this compound to rabbits for a period of 90 days. A control group receiving a placebo will be included for comparison. Throughout the study, regular monitoring of clinical signs, body weight, and food consumption will be conducted. Blood and urine samples will be collected at specified intervals for hematological, biochemical, and cardiac biomarker analysis. At the end of the treatment period, a comprehensive necropsy and histopathological examination of selected organs will be performed.
References
- 1. Blood sampling: Rabbit | NC3Rs [nc3rs.org.uk]
- 2. Frontiers | A Rabbit Model for Prolonged Continuous Intravenous Infusion Via a Peripherally Inserted Central Catheter [frontiersin.org]
- 3. A Rabbit Model for Prolonged Continuous Intravenous Infusion Via a Peripherally Inserted Central Catheter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cm.nus.edu.sg [cm.nus.edu.sg]
- 5. Changes in clinical pathology parameters during gestation in the New Zealand white rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clinicalpub.com [clinicalpub.com]
- 7. Guidelines for Blood Collection in Laboratory Animals | UK Research [research.uky.edu]
- 8. forsyth.org [forsyth.org]
- 9. Rabbit models as tools for preclinical cardiac electrophysiological safety testing: Importance of repolarization reserve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of Oxyfedrine Hydrochloride
For researchers, scientists, and drug development professionals, achieving the desired concentration of Oxyfedrine hydrochloride in aqueous buffers is critical for reliable experimental outcomes. This guide provides troubleshooting advice and answers to frequently asked questions to address solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: How does pH affect the solubility of this compound?
A2: Oxyfedrine is a weakly basic compound with a pKa of 9.06 for its strongest basic center. This means that at a pH below 9.06, the molecule will be predominantly in its protonated, ionized form, which is more soluble in aqueous solutions. As the pH of the buffer increases towards and beyond 9.06, the un-ionized, free base form will dominate, leading to a significant decrease in solubility and potential precipitation.
Q3: Why is my this compound not dissolving in my neutral phosphate (B84403) buffer (e.g., PBS pH 7.4)?
A3: At a pH of 7.4, a significant portion of this compound may exist in the less soluble un-ionized form. While the hydrochloride salt form is intended to enhance aqueous solubility, precipitation can still occur if the concentration exceeds the solubility limit at that specific pH.
Q4: Can I use organic solvents to aid dissolution?
A4: Yes, this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations as high as 175 mg/mL. For in vitro experiments, a common strategy is to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous buffer. However, it is crucial to ensure the final concentration of the organic solvent is low enough to not interfere with the experimental system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dissolving in buffer | The pH of the buffer is too high, leading to the formation of the less soluble free base. | 1. Lower the pH of the buffer: Adjust the pH of your buffer to a more acidic range (e.g., pH 4-6) before adding the this compound. 2. Prepare a stock solution in an acidic vehicle: Dissolve the compound in a small amount of dilute acid (e.g., 0.1 M HCl) and then add it to your buffer, ensuring the final pH remains in the acidic range. |
| Cloudiness or precipitation after storage | The solution may be unstable over time, or temperature changes have affected solubility. | 1. Prepare fresh solutions: It is best practice to prepare aqueous solutions of this compound fresh for each experiment. 2. Store at a lower temperature: If short-term storage is necessary, refrigeration (2-8°C) may help to slow down precipitation, but the solution should be brought to room temperature and checked for clarity before use. |
| Inconsistent results between experiments | Variability in buffer preparation leading to slight pH differences. | 1. Standardize buffer preparation: Ensure consistent and accurate preparation of all buffers, and verify the final pH with a calibrated pH meter before each use. |
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₄ClNO₃ | [2] |
| Molecular Weight | 349.85 g/mol | [3] |
| pKa (Strongest Basic) | 9.06 | N/A |
| Solubility in DMSO | 175 mg/mL | [2] |
| Qualitative Water Solubility | Soluble | [1] |
Experimental Protocols
Protocol 1: Preparation of an Acidic Buffer Solution of this compound
This protocol describes the preparation of a 10 mM solution of this compound in a pH 5.0 citrate (B86180) buffer.
Materials:
-
This compound powder
-
Citric acid monohydrate
-
Sodium citrate dihydrate
-
High-purity water
-
Calibrated pH meter
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Prepare the pH 5.0 Citrate Buffer (50 mM):
-
Dissolve 2.10 g of citric acid monohydrate in approximately 400 mL of high-purity water.
-
While stirring, slowly add a 1 M sodium hydroxide (B78521) solution to adjust the pH to 5.0.
-
Alternatively, mix appropriate volumes of 50 mM citric acid and 50 mM sodium citrate solutions to achieve the target pH.
-
Bring the final volume to 500 mL with high-purity water.
-
-
Dissolve this compound:
-
Weigh out 34.98 mg of this compound.
-
Add the powder to a 10 mL volumetric flask.
-
Add approximately 8 mL of the pH 5.0 citrate buffer.
-
Mix thoroughly using a vortex mixer or sonication until the powder is completely dissolved.
-
Bring the final volume to 10 mL with the pH 5.0 citrate buffer.
-
Protocol 2: Solubility Enhancement using a Co-solvent
This protocol outlines the preparation of a solution using DMSO as a co-solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Weigh out 17.5 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 100 µL of DMSO to achieve a concentration of 175 mg/mL (500 mM).
-
Vortex or sonicate until fully dissolved. This is your stock solution.
-
-
Dilute the Stock Solution in Aqueous Buffer:
-
To prepare a 100 µM working solution, add 2 µL of the 500 mM stock solution to 9.998 mL of PBS (pH 7.4).
-
Mix immediately and thoroughly.
-
Note: The final DMSO concentration in this example is 0.02%. Always calculate the final solvent concentration and include an appropriate vehicle control in your experiments.
-
Visualizing the Solubility Challenge and Solutions
The following diagrams illustrate the key concepts related to this compound solubility.
Caption: pH's effect on Oxyfedrine's solubility.
Caption: A workflow for solving dissolution problems.
References
Technical Support Center: Oxyfedrine Hydrochloride in Laboratory Animals
This center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxyfedrine hydrochloride in laboratory animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a sympathomimetic amine that acts as a partial β-adrenergic receptor agonist.[1][2] Its primary mechanism involves stimulating β-adrenergic receptors, particularly β-1 receptors in the heart, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][3] This rise in cAMP activates Protein Kinase A (PKA), which then phosphorylates several targets within cardiac cells, resulting in increased myocardial contractility and heart rate.[3] It also has vasodilatory effects, which can improve coronary blood flow.[1][3][4]
Q2: What are the expected physiological effects of this compound in laboratory animals?
A2: Based on its mechanism of action, administration of this compound is expected to produce dose-dependent increases in heart rate (positive chronotropic effect) and force of cardiac contraction (positive inotropic effect).[4] It may also cause changes in blood pressure; while it has vasodilatory properties, the increased cardiac output can lead to a net increase in blood pressure.[5] At higher doses, it may interact with α-adrenergic receptors.[2]
Q3: What are the common routes of administration for this compound in animal studies?
A3: Common routes of administration in laboratory animals include intravenous (IV), intraperitoneal (IP), and oral gavage (PO). The choice of route will depend on the experimental objectives, such as studying acute cardiovascular effects (IV) or evaluating effects after oral absorption.
Q4: Are there any known specific LD50 values for this compound in common laboratory animals?
A4: Publicly available, specific LD50 values for this compound in common laboratory animal models such as mice and rats are not readily found in the scientific literature. Toxicity studies for similar sympathomimetic amines, like phenylephrine, have established oral LD50 values of 350 mg/kg in rats and 120 mg/kg in mice, but these should be used with caution as a direct surrogate.
Troubleshooting Guides
Cardiovascular Side Effects
Issue: Unexpectedly severe tachycardia or arrhythmias are observed after administration.
| Potential Cause | Troubleshooting/Monitoring Action | Mitigation Strategy |
| Dose too high | - Continuously monitor heart rate and ECG. - Observe for signs of distress (e.g., rapid breathing, lethargy). | - Immediately lower the infusion rate (for IV) or cease further administration. - Administer a non-selective beta-blocker like propranolol (B1214883) to counteract the effects. |
| Animal Stress | - Ensure animals are properly acclimated to handling and restraint procedures. | - Use appropriate restraint techniques to minimize stress. - Consider a milder sedative if compatible with the study goals. |
| Interaction with Anesthesia | - Review the anesthetic protocol. Some anesthetics can sensitize the myocardium to catecholamines. | - Choose an anesthetic with minimal cardiovascular effects. - Ensure anesthetic depth is stable and appropriate. |
Issue: Significant and sustained hypertension or hypotension.
| Potential Cause | Troubleshooting/Monitoring Action | Mitigation Strategy |
| Hypertension (High Dose) | - Monitor blood pressure continuously via telemetry or tail-cuff method. | - Reduce the dose of this compound. - Consider administration of a vasodilator if hypertension is severe. |
| Hypotension (Vasodilation) | - Monitor blood pressure. - Check for signs of poor perfusion (pale mucous membranes, low body temperature). | - Administer intravenous fluids to support blood volume. - If severe, a vasopressor with a different mechanism of action may be considered. |
Central Nervous System (CNS) Side Effects
Issue: Animals exhibit signs of CNS overstimulation such as tremors, agitation, or seizures.
| Potential Cause | Troubleshooting/Monitoring Action | Mitigation Strategy |
| High Dose/Rapid IV Push | - Observe animal behavior closely for signs of neurotoxicity. | - Reduce the dose and/or the rate of intravenous administration. - For seizures, administer a benzodiazepine (B76468) such as diazepam. |
| Species Sensitivity | - Review literature for known sensitivities of the specific animal strain. | - Start with a lower dose range for a new species or strain. |
Experimental Protocols
Protocol 1: Intravenous Administration and Cardiovascular Monitoring in Rats
-
Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Surgically implant a catheter into the femoral or jugular vein for intravenous administration.
-
For blood pressure monitoring, a catheter can be placed in the carotid or femoral artery, connected to a pressure transducer. Alternatively, a non-invasive tail-cuff system can be used on a conscious, restrained animal.
-
Place ECG electrodes subcutaneously to monitor heart rate and rhythm.
-
-
Drug Preparation and Administration:
-
Dissolve this compound in a sterile, isotonic vehicle (e.g., 0.9% saline).
-
Administer the drug as a slow bolus injection or a continuous infusion using a syringe pump. For a bolus, the maximum recommended volume is 5 ml/kg.
-
-
Data Collection:
-
Record baseline cardiovascular parameters (blood pressure, heart rate, ECG) for at least 30 minutes before drug administration.
-
Continuously record these parameters during and after drug administration for the desired experimental period.
-
-
Post-Procedure Care:
-
After the experiment, withdraw any remaining drug, flush the catheter with saline, and provide appropriate post-operative care, including analgesia and warmth.
-
Monitor the animal until it has fully recovered from anesthesia.
-
Protocol 2: Neurobehavioral Assessment in Mice
-
Animal Dosing:
-
Administer this compound via the desired route (e.g., intraperitoneal injection).
-
Include a vehicle-treated control group and at least three dose groups to establish a dose-response relationship.
-
-
Observational Assessment (Functional Observational Battery):
-
At specified time points after dosing, perform a systematic observation of each animal.
-
Score parameters such as:
-
General activity: hypo- or hyperactivity in an open field.
-
Motor function: gait, coordination, presence of tremors or convulsions.
-
Autonomic signs: changes in pupil size, salivation, piloerection.
-
Reactivity: response to stimuli (e.g., touch, sound).
-
-
-
Data Analysis:
-
Compare the scores of the treated groups to the control group using appropriate statistical methods.
-
Determine the dose at which significant neurobehavioral changes occur.
-
Visualizations
Signaling Pathway of this compound
Caption: β-adrenergic signaling cascade initiated by this compound.
Experimental Workflow for Managing Acute Cardiovascular Toxicity
Caption: Logical workflow for managing acute cardiovascular side effects.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Oxyfedrine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Oxyfedrine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 5. medchemexpress.com [medchemexpress.com]
Interpreting paradoxical effects of Oxyfedrine hydrochloride in cardiac models
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Oxyfedrine (B31961) hydrochloride in cardiac models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Oxyfedrine hydrochloride?
A1: this compound is classified as a β-adrenoceptor partial agonist.[1] Its mechanism is multifaceted, involving both β-adrenergic stimulation and vasodilation.[2] It stimulates β-1 receptors in the heart, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP).[2] This elevation in cAMP activates protein kinase A (PKA), which subsequently increases calcium ion influx into myocardial cells, resulting in stronger, more forceful contractions (positive inotropic effect).[2][3] Additionally, it acts as a coronary and peripheral vasodilator, which helps to improve blood flow and reduce the heart's workload.[2][4][5]
Q2: Why is Oxyfedrine described as having "paradoxical" effects?
A2: The term "paradoxical" arises from Oxyfedrine's dual nature as a partial agonist. While it has β-stimulating effects, it can also act as a β-antagonist, particularly in the presence of more potent β-agonists like isoprenaline.[6] This can lead to seemingly contradictory outcomes. For instance, while generally causing an increased heart rate (tachycardia) through β-stimulation, higher doses can induce a paradoxical slowing of the heart rate (bradycardia), which is thought to be a direct depressant effect on the sinoatrial node.[7] In rare clinical cases, it has been reported to exacerbate angina or cause arrhythmias, contrary to its intended therapeutic effect.[8]
Q3: Can this compound act as a β-blocker?
A3: Yes, in a functional sense. As a partial agonist, Oxyfedrine binds to β-adrenoceptors but elicits a weaker response than a full agonist. When a full agonist (like isoprenaline) is present, Oxyfedrine competes for the same receptors. By occupying these receptors, it can block the full agonist from binding, thereby attenuating the overall response. This is demonstrated by a rightward shift in the dose-response curve for isoprenaline after Oxyfedrine pre-treatment, which is characteristic of competitive antagonism.[6][9]
Q4: What is the expected chronotropic (heart rate) effect of Oxyfedrine?
A4: The chronotropic effect is complex and dose-dependent. Generally, Oxyfedrine exerts a positive chronotropic effect (increased heart rate) due to β-receptor stimulation.[5][10] However, studies involving direct perfusion of the sinus node artery have shown that higher doses can induce a pronounced sinus bradycardia (decreased heart rate).[7] Therefore, researchers may observe tachycardia, an initial bradycardia followed by tachycardia, or bradycardia alone depending on the concentration and experimental model.[7]
Troubleshooting Guide
Problem 1: I am observing a negative chronotropic (decreased heart rate) effect instead of the expected positive chronotropic effect.
-
Possible Cause: This is a known paradoxical effect of this compound. Higher concentrations can exert a direct depressant action on the sinoatrial (S-A) node, leading to bradycardia.[7]
-
Troubleshooting Steps:
-
Verify Concentration: Double-check the final concentration of Oxyfedrine in your perfusate. You may be in the higher dose range where the depressant effect becomes prominent.
-
Dose-Response Curve: Perform a dose-response experiment using a wide range of concentrations (e.g., from nanomolar to high micromolar) to characterize the full chronotropic profile in your specific model.
-
Review Protocol: Ensure that the drug is being delivered consistently and that there are no issues with the perfusion system that could lead to localized high concentrations.
-
Problem 2: The positive inotropic (increased contractility) effect of Oxyfedrine is less than anticipated or diminishes over time.
-
Possible Cause 1: Receptor Desensitization: Prolonged exposure to any agonist, including partial agonists, can lead to the downregulation or desensitization of β-adrenoceptors.
-
Troubleshooting Steps:
-
Limit Exposure Time: Design experiments with shorter exposure times to minimize the risk of receptor desensitization.
-
Washout Periods: If your protocol involves multiple drug additions, ensure adequate washout periods between applications to allow for receptor re-sensitization.
-
-
Possible Cause 2: Partial Agonism: As a partial agonist, the maximum inotropic effect achievable with Oxyfedrine will be lower than that of a full β-agonist like isoprenaline.
-
Troubleshooting Steps:
-
Use a Positive Control: Always include a full β-agonist (e.g., isoprenaline) as a positive control in your experiments to establish the maximum possible response in your system. This provides a benchmark against which to compare Oxyfedrine's effect.
-
Problem 3: When co-administering Oxyfedrine with another β-agonist, the overall effect is weaker than the β-agonist alone.
-
Possible Cause: This is the expected outcome due to Oxyfedrine's partial agonist/antagonist properties.[6] By occupying β-adrenoceptors, Oxyfedrine competitively inhibits the binding of the more potent, full agonist.
-
Troubleshooting Steps:
-
Analyze Dose-Response Shift: This is not an error but a key pharmacological characteristic. To quantify this, perform a full dose-response curve for your primary β-agonist in the presence and absence of a fixed concentration of Oxyfedrine. The expected result is a rightward shift of the curve, indicating competitive antagonism.[6][9]
-
Re-evaluate Experimental Goal: If your goal is to achieve a maximal β-adrenergic response, co-administration with Oxyfedrine is not the appropriate strategy. If your goal is to study the modulatory effects of Oxyfedrine, this is the correct experimental design.
-
Data Presentation
Table 1: Hemodynamic Effects of Isoprenaline Before and After Oxyfedrine Pre-treatment in Healthy Volunteers
Data summarized from a study investigating the partial agonist activity of Oxyfedrine. The study measured the percentage change from baseline induced by two doses of isoprenaline, both before and after an 8 mg intravenous bolus of Oxyfedrine.[6]
| Hemodynamic Parameter | Isoprenaline Dose 1 (2.73 µ g/min ) | Isoprenaline Dose 2 (6.16 µ g/min ) |
| Before Oxyfedrine | After Oxyfedrine | |
| Heart Rate | +33% | +19% |
| Cardiac Output | +90% | +30% |
| Systolic Blood Pressure | +16% | +6% |
| Stroke Volume | +42% | +10% |
| Peripheral Vascular Resistance | -50% | -31% |
Table 2: Effect of Intravenous Oxyfedrine on Regional Myocardial Blood Flow in Patients with Coronary Artery Disease
Data summarized from a study using positron emission tomography to measure myocardial blood flow before and 10 minutes after a single bolus (0.11-0.13 mg/kg) of Oxyfedrine.[11]
| Myocardial Region | Baseline Blood Flow (ml/g/min) | Post-Oxyfedrine Blood Flow (ml/g/min) | Percentage Increase |
| Supplied by Stenotic Arteries | 0.90 ± 0.15 | 1.20 ± 0.31 | 25% |
| Supplied by Non-stenotic Arteries | 1.08 ± 0.19 | 1.38 ± 0.49 | 22% |
Experimental Protocols
Key Experiment: Langendorff Isolated Heart Perfusion Model
The Langendorff preparation is a widely used ex vivo model to study cardiac function in the absence of systemic neural and humoral influences, making it ideal for investigating the direct effects of compounds like Oxyfedrine.[12][13]
Objective: To assess the direct inotropic, chronotropic, and vascular effects of this compound on an isolated mammalian heart.
Methodology:
-
Animal Preparation:
-
A laboratory animal (commonly a rat or guinea pig) is anesthetized.[14]
-
Heparin is administered (intraperitoneally or intravenously) to prevent blood clotting.
-
A thoracotomy is performed, and the heart is rapidly excised and immediately placed in ice-cold Krebs-Henseleit buffer.
-
-
Apparatus Setup:
-
The Langendorff apparatus consists of a reservoir for perfusion fluid, a perfusion pump (for constant flow) or a gravity-feed system (for constant pressure), a heat exchanger to maintain physiological temperature (typically 37°C), and an oxygenator to gas the buffer with 95% O₂ / 5% CO₂.[15]
-
-
Heart Mounting:
-
The aorta is carefully cannulated, avoiding damage to the aortic valve. The cannula is connected to the Langendorff apparatus.[15]
-
Retrograde perfusion is initiated. The perfusate (Krebs-Henseleit buffer) is forced into the aorta, which closes the aortic valve and diverts the flow into the coronary arteries, thus supplying the myocardium.[15]
-
-
Data Acquisition:
-
Inotropic Effect (Contractility): A fluid-filled latex balloon is inserted into the left ventricle via the mitral valve and connected to a pressure transducer to measure Left Ventricular Developed Pressure (LVDP) and its first derivative (dP/dt).
-
Chronotropic Effect (Heart Rate): Heart rate is measured from the ventricular pressure signal or via ECG electrodes.
-
Coronary Flow: In a constant pressure setup, coronary flow is measured by collecting the effluent from the heart over a set time period. In a constant flow setup, changes in perfusion pressure are monitored as an indicator of coronary vascular resistance.
-
-
Experimental Procedure:
-
Stabilization: The heart is allowed to stabilize for a period (e.g., 20-30 minutes) until a steady state of heart rate, LVDP, and coronary flow is achieved.[14]
-
Baseline Recording: Record all baseline parameters for a defined period (e.g., 10 minutes).
-
Drug Administration: Introduce this compound into the perfusion buffer at the desired concentrations. This can be done as a single dose or in a cumulative dose-response manner.
-
Data Recording: Continuously record all parameters throughout the drug administration period and for a subsequent washout period where the heart is perfused with drug-free buffer.
-
Mandatory Visualizations
References
- 1. Oxyfedrine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Pitt Cardiology | Drugs Used in Cardiology [pittmedcardio.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Oxyfedrine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 6. [Mechanism of action of oxyfedrine as a partial beta receptor agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Positive and negative chronotropic response of the S-A node to oxyfedrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are the side effects of this compound? [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. [Mechanism of the antianginal action of oxyfedrine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of oxyfedrine on regional myocardial blood flow in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Isolated heart models: cardiovascular system studies and technological advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijbcp.com [ijbcp.com]
- 15. ijbcp.com [ijbcp.com]
Technical Support Center: Optimizing Oxyfedrine Hydrochloride Dosage for In-Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxyfedrine (B31961) hydrochloride in in-vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is Oxyfedrine hydrochloride and what is its primary mechanism of action?
A1: this compound is a sympathomimetic agent and a coronary vasodilator.[1] Its primary mechanism of action is as a partial agonist of β-adrenergic receptors.[1] This agonism leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), resulting in two main physiological effects: vasodilation and increased myocardial contractility.[2] This dual action can improve blood flow and oxygen supply to the heart.[2]
Q2: What are the common in-vivo applications of this compound?
A2: In pre-clinical research, this compound is primarily investigated for its therapeutic potential in cardiovascular conditions. It has been studied for its anti-anginal properties, its ability to improve myocardial metabolism, and its effects on cardiac output and blood pressure.[3][4] It is often used in animal models of coronary artery disease, myocardial infarction, and high blood viscosity.[3][5]
Q3: What are the known side effects of this compound in animal models?
A3: Common side effects are related to its mechanism of action and include cardiovascular and gastrointestinal effects. In animal studies, observed side effects have included hypotension (due to vasodilation), and in some cases, arrhythmias.[2] At higher doses or with prolonged treatment, effects on growth rate have been observed in rabbits and guinea-pigs.[6] Researchers should carefully monitor cardiovascular parameters and general animal well-being during and after administration.
Troubleshooting Guide
Issue 1: Difficulty dissolving this compound for in-vivo administration.
-
Question: My this compound is not dissolving properly for my experiment. What solvent or vehicle should I use?
-
Answer: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in-vivo use, it is crucial to first prepare a stock solution in DMSO and then dilute it further in a suitable vehicle to minimize toxicity.
-
Recommended Protocol for Stock Solution:
-
Recommended Vehicles for Working Solutions:
-
For Intravenous (IV) and Intraperitoneal (IP) Injection: A common practice for compounds dissolved in DMSO is to dilute the stock solution in sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS). It is important to ensure the final concentration of DMSO is low (typically <5%) to avoid vehicle-induced toxicity.[7] A final dilution of the DMSO stock into a vehicle like saline should be performed shortly before administration to prevent precipitation.
-
For Oral (p.o.) Administration: For oral gavage, the this compound can be suspended in a vehicle like a 0.5% or 1% methylcellulose (B11928114) solution or mixed with a palatable substance like a 10% sucrose (B13894) solution to improve voluntary intake.[8] In one study with cats, lactose (B1674315) was used as a placebo, suggesting it could be a suitable vehicle for mixing the powdered drug for oral administration.[4]
-
-
Issue 2: Unexpected or adverse animal reactions during or after administration.
-
Question: My animals are showing signs of distress after this compound administration. What should I do?
-
Answer: Adverse reactions can be dose-dependent or related to the administration procedure.
-
Cardiovascular Monitoring: As a β-adrenergic agonist, this compound can cause significant changes in heart rate and blood pressure. Continuous monitoring of these parameters, if possible, is recommended, especially during initial dose-finding studies.
-
Observe for Specific Signs:
-
Hypotension: Signs can include lethargy, weakness, and reduced activity. If you observe these, consider reducing the dose in subsequent experiments.
-
Tachycardia/Arrhythmias: Irregular heartbeats may be detected with appropriate monitoring equipment.
-
Gastrointestinal Upset: Monitor for signs of nausea or diarrhea.[2]
-
-
Administration-Related Issues:
-
Ensure proper restraint and injection technique to minimize stress.
-
For IV injections, administer the solution slowly to avoid a rapid spike in plasma concentration, which can exacerbate cardiovascular effects.
-
For IP injections, ensure the injection is in the correct quadrant of the abdomen to avoid puncturing organs.[9]
-
-
Issue 3: Inconsistent or lack of expected therapeutic effect.
-
Question: I am not observing the expected cardiovascular effects of this compound in my animal model. What could be the reason?
-
Answer: This could be due to several factors, including the dosage, administration route, or the stability of the compound.
-
Dose Optimization: The effective dose of this compound can vary significantly between species and even between different strains of the same species. It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental model.
-
Route of Administration: The bioavailability and onset of action of this compound will differ based on the administration route. Intravenous administration will have the most rapid and direct effect, while oral administration will have a slower onset and potentially lower bioavailability.[1]
-
Compound Stability: Ensure that your stock solutions have been stored correctly and that working solutions are prepared fresh before each experiment to avoid degradation of the compound.
-
Experimental Protocols and Data
Reported In-Vivo Dosages of this compound
| Animal Model | Administration Route | Dosage | Experimental Context | Reference |
| Cat | Oral (p.o.) | 14 mg/kg | Chronic administration for 3-4 weeks to study hemodynamic effects. | [4][5][10] |
| Mouse | Intraperitoneal (i.p.) | 10 mg/kg | HCT116 cell xenograft model to study tumor growth suppression in combination with sulfasalazine. | [5][10] |
| Rat | Intravenous (i.v.) | 1 mg/kg | Study of effects on high blood viscosity and myocardial necrosis in an ice water stress model. | [5][10] |
| Rabbit | Intraperitoneal (i.p.) | 15 mg/kg | Daily injections for several weeks to study effects on cardiac function. | [6] |
| Guinea-pig | Intraperitoneal (i.p.) | 15 mg/kg | Daily injections for 6 weeks to study protection from ouabain (B1677812) toxicity. | [6] |
| Human | Intravenous (i.v.) | 0.11-0.13 mg/kg | Single bolus administration to patients with coronary artery disease to assess effects on myocardial blood flow. | [11] |
Detailed Methodologies
1. Preparation of this compound for Intraperitoneal (IP) Injection in Mice
-
Stock Solution Preparation:
-
Weigh the required amount of this compound powder in a sterile microfuge tube.
-
Add sterile DMSO to achieve a high-concentration stock solution (e.g., 50 mg/mL).
-
Vortex and/or use an ultrasonic bath until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Calculate the required volume of the stock solution based on the desired final dose and the total injection volume.
-
Dilute the stock solution in sterile 0.9% saline or PBS to the final desired concentration. The final concentration of DMSO should be kept as low as possible (ideally below 5%).
-
Ensure the final solution is clear and free of precipitation. If precipitation occurs, you may need to adjust the concentration or the vehicle composition (a small percentage of a co-solvent like Tween 80 may be considered, but its effects should be controlled for).
-
-
Administration Protocol:
-
Gently restrain the mouse.
-
Locate the injection site in the lower right quadrant of the abdomen.
-
Insert a 25-27 gauge needle at a 10-20 degree angle.
-
Aspirate to ensure no fluid or blood is drawn back, indicating incorrect placement.
-
Inject the calculated volume of the this compound solution. The maximum recommended injection volume for a mouse is typically 10 ml/kg.[9]
-
Monitor the animal for any immediate adverse reactions.
-
2. Preparation of this compound for Oral Gavage in Cats
-
Formulation Preparation:
-
Calculate the total amount of this compound needed for the treatment group and duration.
-
For administration with food, the powdered drug can be thoroughly mixed with a small amount of palatable wet food or a vehicle like lactose.[4] Ensure the animal consumes the entire dose.
-
For gavage, the powder can be suspended in a suitable vehicle such as 0.5% methylcellulose in water.
-
-
Administration Protocol:
-
Accurately weigh the cat to determine the correct dose.
-
If mixing with food, present the medicated food to the cat. Observe to ensure the entire portion is eaten.
-
If using oral gavage, restrain the cat appropriately.
-
Use a suitable size gavage needle to administer the suspension directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Visualizations
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound.
Experimental Workflow for a Dose-Response Study
References
- 1. Oxyfedrine - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Oxyfedrine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 4. The haemodynamic effects of prolonged oral administration of oxyfedrine, a partial agonist at β-adrenoceptors: Comparison with propranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The effect of prolonged treatment with oxyfedrine on intracellular potentials and on other features of cardiac function in rabbits and guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 8. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Effects of oxyfedrine on regional myocardial blood flow in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Oxyfedrine Hydrochloride in Krebs-Henseleit Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxyfedrine (B31961) hydrochloride in Krebs-Henseleit (K-H) solution.
Frequently Asked Questions (FAQs)
Q1: How stable is Oxyfedrine hydrochloride in Krebs-Henseleit solution under typical experimental conditions?
A1: this compound exhibits a degree of instability in Krebs-Henseleit solution. Studies have shown that approximately 15% of the compound can degrade over a period of 100 minutes under conditions typical for in vitro pharmacological experiments, such as those involving guinea-pig papillary muscle.[1] This relatively slow degradation is an important consideration for the duration of your experiments.
Q2: What are the degradation products of Oxyfedrine in Krebs-Henseleit solution?
A2: The primary degradation products of Oxyfedrine in Krebs-Henseleit solution have been identified as Norephedrine and 3-methoxyacrylophenone.[1] Under standard experimental conditions (total time up to 100 minutes), secondary reaction products are not typically detectable.[1]
Q3: What factors can influence the stability of this compound in my experiments?
A3: Several factors can affect the stability of drugs like Oxyfedrine in aqueous physiological solutions. These include:
-
pH: The pH of the Krebs-Henseleit solution is a critical factor. While specific data for Oxyfedrine is limited, the stability of many sympathomimetic amines is pH-dependent.[2][3]
-
Temperature: Higher temperatures generally accelerate chemical degradation.[3][4] Maintaining a consistent and appropriate temperature for your tissue preparation is crucial.
-
Light: Exposure to light can cause photodegradation of photosensitive compounds.[4] It is advisable to protect your Oxyfedrine solutions from direct light.
-
Oxidation: The presence of dissolved oxygen can lead to oxidative degradation. Krebs-Henseleit solution is typically gassed with Carbogen (95% O₂ and 5% CO₂), which, while necessary for tissue viability, may contribute to oxidative processes.[5]
Q4: How can I minimize the degradation of this compound in my experiments?
A4: To minimize degradation, consider the following:
-
Prepare fresh solutions: Prepare your this compound stock and working solutions fresh on the day of the experiment.
-
Control experiment duration: Be mindful of the 15% degradation over 100 minutes and design your experimental timeline accordingly.[1]
-
Protect from light: Use amber glass vials or cover your glassware with aluminum foil to protect solutions from light.
-
Maintain stable temperature: Use a temperature-controlled organ bath to ensure a consistent and appropriate temperature.
-
pH control: Ensure your Krebs-Henseleit solution is properly buffered to maintain a stable physiological pH.
Q5: What is the mechanism of action of Oxyfedrine?
A5: Oxyfedrine is a β-adrenoreceptor agonist.[6] It primarily acts by stimulating β-adrenergic receptors, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[7][8] This signaling cascade results in vasodilation and has positive chronotropic and inotropic effects on the heart.[6][9] Some studies also suggest that Oxyfedrine may act as a partial agonist.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Variability in experimental results over time. | Degradation of this compound in the Krebs-Henseleit solution. | Prepare fresh solutions of Oxyfedrine for each experiment. If experiments are lengthy, consider replacing the solution in the organ bath periodically. Monitor the stability of your stock solution over the course of the experiment by taking aliquots for analysis. |
| Unexpected pharmacological effects observed. | Presence of degradation products (Norephedrine and 3-methoxyacrylophenone) which may have their own pharmacological activity. | Characterize the pharmacological effects of the known degradation products in your experimental model to understand their potential contribution. Use analytical techniques like TLC or HPLC to monitor the formation of these products over time. |
| Precipitate formation in the Krebs-Henseleit solution. | Improper preparation of the Krebs-Henseleit solution, particularly the order of adding salts. | Prepare the Krebs-Henseleit solution by dissolving the salts in the correct order, typically adding calcium chloride last to avoid precipitation. Ensure all components are fully dissolved before use. |
| Inconsistent dose-response curves. | Instability of Oxyfedrine leading to a decrease in the effective concentration over the duration of the experiment. | Shorten the duration of the concentration-effect curve recording. Alternatively, for longer experiments, prepare a fresh, higher concentration stock solution and make dilutions immediately before addition to the organ bath. |
Quantitative Data Summary
| Parameter | Value | Experimental Conditions | Reference |
| Degradation of Oxyfedrine | 15% | In Krebs-Henseleit solution, total time max. 100 min, conditions for guinea-pig papillary muscle concentration-effect curve. | [1] |
| Identified Degradation Products | Norephedrine, 3-methoxyacrylophenone | In Krebs-Henseleit solution, analyzed by thin-layer chromatography (TLC). | [1] |
Experimental Protocols
Preparation of Krebs-Henseleit Solution
Materials:
-
Sodium Chloride (NaCl)
-
Potassium Chloride (KCl)
-
Calcium Chloride (CaCl₂)
-
Potassium Phosphate monobasic (KH₂PO₄)
-
Magnesium Sulfate (MgSO₄)
-
Sodium Bicarbonate (NaHCO₃)
-
Glucose
-
Distilled or deionized water
-
Carbogen gas (95% O₂, 5% CO₂)
Procedure:
-
Dissolve the following salts in approximately 900 mL of distilled water in the listed order, ensuring each salt is fully dissolved before adding the next:
-
NaCl
-
KCl
-
KH₂PO₄
-
MgSO₄
-
Glucose
-
-
Slowly add CaCl₂ while stirring to prevent precipitation.
-
Add NaHCO₃ and stir until dissolved.
-
Adjust the final volume to 1 liter with distilled water.
-
Continuously bubble the solution with Carbogen gas for at least 20-30 minutes before use and throughout the experiment to maintain a physiological pH (around 7.4) and adequate oxygenation.
Analysis of Oxyfedrine and its Degradation Products
1. Thin-Layer Chromatography (TLC) for Qualitative Analysis
This protocol is adapted from general methods for the analysis of sympathomimetic amines.
Materials:
-
TLC plates (e.g., silica (B1680970) gel 60 F254)
-
Developing chamber
-
Mobile phase (a non-polar solvent system, e.g., a mixture of benzene (B151609) and ethyl acetate, may be a starting point for separation)
-
This compound standard
-
Norephedrine standard
-
Spotting capillaries
-
UV lamp (254 nm)
-
Visualization reagent (e.g., bromocresol green or p-nitrobenzoyl chloride)
Procedure:
-
Prepare the mobile phase and pour it into the developing chamber to a depth of about 0.5 cm. Cover the chamber and allow it to saturate.
-
On a TLC plate, lightly draw a starting line with a pencil about 1.5 cm from the bottom.
-
Spot small amounts of your Oxyfedrine standard, Norephedrine standard, and samples taken from the Krebs-Henseleit solution at different time points onto the starting line.
-
Place the TLC plate in the saturated chamber and allow the mobile phase to ascend until it is about 1 cm from the top of the plate.
-
Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely.
-
Visualize the spots under a UV lamp.
-
Further visualization can be achieved by spraying with an appropriate reagent.
-
Compare the Rf values of the spots from your experimental samples with those of the standards to qualitatively identify the presence of Oxyfedrine and Norephedrine.
2. Spectrophotometry for Quantitative Analysis
This protocol is based on published methods for the spectrophotometric determination of Oxyfedrine.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
This compound standard
-
Reagents for oxidative coupling reaction (e.g., 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) and sodium periodate (B1199274) (NaIO₄))[11]
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Curve:
-
Prepare a stock solution of this compound of known concentration in distilled water.
-
Create a series of dilutions from the stock solution to cover a range of concentrations (e.g., 1-6 µg/mL).[11]
-
To each dilution, add the MBTH and NaIO₄ reagents as described in the literature to develop a colored product.[11]
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which for the MBTH method is 632 nm.[11]
-
Plot a standard curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Take aliquots from your Krebs-Henseleit solution at various time points during your experiment.
-
Treat the samples with the same color-developing reagents (MBTH and NaIO₄) under the same conditions as the standards.
-
Measure the absorbance of the samples at the same λmax.
-
Use the standard curve to determine the concentration of Oxyfedrine in your samples.
-
A similar procedure can be developed for the degradation products if appropriate standards and chromogenic reactions are available.
-
Visualizations
Caption: Simplified signaling pathway of Oxyfedrine as a β-adrenergic agonist.
Caption: General experimental workflow for using Oxyfedrine in K-H solution.
Caption: Degradation pathway of Oxyfedrine in Krebs-Henseleit solution.
References
- 1. [Stability of oxyfedrine in pharmacological experiments in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aqueous chlorination of ephedrine: Kinetic, reaction mechanism and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of pH, buffer species, and storage temperature on physicochemical stability of a humanized monoclonal antibody LA298 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The structural basis for agonist and partial agonist action on a β1-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evolving concepts of partial agonism. The beta-adrenergic receptor as a paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] The structural basis for agonist and partial agonist action on a β1-adrenergic receptor | Semantic Scholar [semanticscholar.org]
- 10. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jchps.com [jchps.com]
Troubleshooting inconsistent results in Oxyfedrine hydrochloride experiments
Welcome to the technical support center for researchers utilizing Oxyfedrine (B31961) hydrochloride. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Oxyfedrine hydrochloride?
A1: this compound is a β-adrenergic receptor partial agonist.[1] Its primary mechanism involves stimulating β-adrenergic receptors, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2][3] This elevation in cAMP results in two main physiological effects: vasodilation (relaxation of blood vessels) and increased myocardial contractility (stronger heart contractions).[2][4]
Q2: What are the common applications of this compound in research?
A2: this compound is primarily used in cardiovascular research, particularly in studies related to angina pectoris, coronary artery disease, and myocardial infarction.[2][3][5] It is often used in experimental models to investigate its effects on hemodynamics, myocardial metabolism, and coronary blood flow.[1][6]
Q3: What is the stability of this compound in solution?
A3: this compound can degrade in physiological salt solutions over time. One study showed that approximately 15% of this compound degraded in Krebs-Henseleit solution over a period of 100 minutes, which is the typical duration for generating a complete concentration-effect curve in isolated tissue experiments.[7][8] The primary degradation products identified were norephedrine (B3415761) and 3-methoxyacrylophenone.[7][8] It is crucial to use freshly prepared solutions for experiments to ensure accurate and reproducible results.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in water and DMSO.[9][10] For stock solutions, it is recommended to dissolve the compound in high-quality distilled water or DMSO.[9][10] Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light and moisture.[11] Avoid repeated freeze-thaw cycles by preparing aliquots.
Troubleshooting Inconsistent Experimental Results
Inconsistent results in experiments with this compound can arise from various factors, from solution stability to the specifics of the experimental model. This section provides troubleshooting guides for common in vitro and in vivo assays.
In Vitro Experiments: Isolated Organ Bath (Vasodilation Assay)
Issue: High Variability in Dose-Response Curves for Vasodilation
High variability between experiments can obscure the true effect of this compound.
Troubleshooting Workflow: Isolated Organ Bath
Caption: Troubleshooting inconsistent vasodilation results.
Data Presentation: Impact of Solution Age on EC₅₀ Values
The following table illustrates how the degradation of this compound in solution can affect experimental outcomes.
| Solution Age | Apparent EC₅₀ (μM) for Vasodilation | Maximum Response (% of control) |
| Freshly Prepared | 1.5 ± 0.2 | 95 ± 5% |
| 2 hours at RT | 3.2 ± 0.5 | 80 ± 8% |
| 4 hours at RT | 6.8 ± 1.1 | 65 ± 10% |
| Note: Data are hypothetical and for illustrative purposes. |
In Vitro Experiments: cAMP Measurement Assays
Issue: Low Signal-to-Background Ratio or Inconsistent cAMP Levels
Accurate measurement of cAMP is critical for demonstrating the mechanism of action of this compound.
Troubleshooting Workflow: cAMP Assay
Caption: Troubleshooting inconsistent cAMP assay results.
Data Presentation: Effect of a Phosphodiesterase (PDE) Inhibitor on cAMP Signal
This table demonstrates the importance of including a PDE inhibitor to prevent the degradation of cAMP.
| Condition | Basal cAMP (pmol/well) | Oxyfedrine-stimulated cAMP (pmol/well) | Signal-to-Background Ratio |
| Without IBMX | 2.5 ± 0.5 | 5.1 ± 1.2 | 2.0 |
| With IBMX (100 μM) | 4.1 ± 0.6 | 25.8 ± 2.3 | 6.3 |
| Note: Data are hypothetical and for illustrative purposes. |
In Vivo Experiments: Hemodynamic Studies in Animal Models
Issue: High Variability in Blood Pressure and Heart Rate Measurements
Physiological variability in animal models can mask the true hemodynamic effects of this compound.
Data Presentation: Hemodynamic Effects of Oxyfedrine in Anesthetized Cats
The following data from a published study illustrates the effects of prolonged oral administration of Oxyfedrine.
| Treatment Group | Change in Systolic BP (mmHg) | Change in Diastolic BP (mmHg) | Change in Heart Rate (bpm) | Change in Cardiac Output |
| Oxyfedrine (14 mg/kg) | +27 | +19 | No significant change | No significant change |
| Placebo | No significant change | No significant change | No significant change | No significant change |
| Source: Adapted from Parratt, J. R. (1974). The haemodynamic effects of prolonged oral administration of oxyfedrine, a partial agonist at β-adrenoceptors: comparison with propranolol (B1214883). British journal of pharmacology, 51(1), 5–13.[12][13] |
Experimental Protocols
Protocol 1: Isolated Rat Aortic Ring Vasodilation Assay
This protocol details the steps for assessing the vasodilatory effects of this compound on isolated rat aortic rings pre-contracted with phenylephrine (B352888).
-
Tissue Preparation:
-
Humanely euthanize a male Wistar rat (250-300g).
-
Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose).
-
Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm rings.
-
-
Mounting:
-
Mount the aortic rings in a 10 mL isolated organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
-
Equilibration:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5 g.
-
Replace the bath solution every 15-20 minutes during equilibration.
-
-
Contraction:
-
Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 μM).
-
-
Dose-Response Curve:
-
Once the contraction is stable, add cumulative concentrations of this compound (e.g., 1 nM to 100 μM) to the bath at regular intervals.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the concentration-response curve and calculate the EC₅₀ value.
-
Protocol 2: In Vivo Hemodynamic Assessment in Rats
This protocol describes the measurement of blood pressure and heart rate in anesthetized rats following intravenous administration of this compound.
-
Animal Preparation:
-
Anesthetize a male Sprague-Dawley rat (300-350g) with an appropriate anesthetic (e.g., urethane, 1.2 g/kg, i.p.).
-
Cannulate the trachea to ensure a clear airway.
-
Cannulate the jugular vein for intravenous drug administration.
-
Cannulate the carotid artery and connect it to a pressure transducer to record arterial blood pressure and heart rate.
-
-
Stabilization:
-
Allow the animal to stabilize for at least 30 minutes after surgery until hemodynamic parameters are stable.
-
-
Drug Administration:
-
Administer a single bolus of this compound (e.g., 1 mg/kg) intravenously.[14]
-
Alternatively, administer graded doses of this compound to construct a dose-response curve.
-
-
Data Acquisition:
-
Continuously record mean arterial pressure (MAP) and heart rate (HR) before and after drug administration.
-
-
Data Analysis:
-
Calculate the change in MAP and HR from baseline at different time points after drug administration.
-
Statistically analyze the data to determine the significance of the observed changes.
-
Signaling Pathway
β-Adrenergic Receptor Signaling in Cardiomyocytes
This compound, as a β-adrenergic agonist, activates a well-defined signaling cascade within cardiac muscle cells.
Signaling Pathway Diagram
Caption: β-adrenergic signaling cascade initiated by Oxyfedrine.
References
- 1. Compartmentalized cAMP Signaling in Cardiac Ventricular Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. resources.revvity.com [resources.revvity.com]
- 7. ahajournals.org [ahajournals.org]
- 8. [Stability of oxyfedrine in pharmacological experiments in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jchps.com [jchps.com]
- 10. Oxyfedrine L-form HCl | Adrenergic Receptor | TargetMol [targetmol.com]
- 11. cAMP signal transduction in the heart: understanding spatial control for the development of novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The haemodynamic effects of prolonged oral administration of oxyfedrine, a partial agonist at β-adrenoceptors: Comparison with propranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The haemodynamic effects of prolonged oral administration of oxyfedrine, a partial agonist at beta-adrenoceptors: comparison with propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oxyfedrine in myocardial stunning - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Tachyphylaxis with Repeated Oxyfedrine Hydrochloride Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of repeated Oxyfedrine (B31961) hydrochloride administration. The content is designed to help address specific issues related to tachyphylaxis that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Oxyfedrine hydrochloride and what is its primary mechanism of action?
This compound is classified as a partial agonist of β-adrenergic receptors and also functions as a vasodilator.[1] Its therapeutic effects, particularly in the context of angina pectoris, are attributed to its ability to improve myocardial metabolism and increase coronary blood flow.[1][2] At the cellular level, stimulation of β-adrenergic receptors by Oxyfedrine leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3][4]
Q2: What is tachyphylaxis and why is it a concern with repeated β-agonist administration?
Tachyphylaxis is a phenomenon characterized by a rapid decrease in the response to a drug following repeated administration.[5] For β-adrenergic agonists, this can manifest as a diminished physiological or cellular response to subsequent doses. This is a significant concern in both clinical and experimental settings as it can lead to a loss of therapeutic efficacy or confounding experimental results. The underlying mechanisms often involve receptor desensitization, downregulation (a decrease in the number of receptors), and uncoupling of the receptor from its downstream signaling pathways.
Q3: Has tachyphylaxis been specifically documented for this compound?
While the phenomenon of tachyphylaxis is well-documented for many β-adrenergic agonists, specific research detailing tachyphylaxis with repeated administration of this compound is not extensively available in the current body of scientific literature. However, given its mechanism of action as a β-adrenoceptor agonist, it is reasonable to hypothesize that repeated administration could lead to tachyphylaxis. Researchers should, therefore, be prepared for this possibility in their experimental designs.
Q4: What are the general cellular mechanisms underlying β-agonist-induced tachyphylaxis?
The primary mechanisms include:
-
Receptor Desensitization: Rapid uncoupling of the β-adrenergic receptor from its G-protein, often mediated by G-protein-coupled receptor kinases (GRKs) and the subsequent binding of β-arrestin. This prevents the activation of adenylyl cyclase and the production of cAMP.
-
Receptor Internalization/Sequestration: The physical removal of receptors from the cell surface into intracellular compartments, making them unavailable for agonist binding.
-
Receptor Downregulation: A decrease in the total number of receptors in the cell due to prolonged agonist exposure, which can involve increased degradation or decreased synthesis of the receptor protein.
Troubleshooting Guide
Issue 1: Diminished Cardiovascular Response (e.g., heart rate, contractility) to Repeated this compound Doses in In Vivo Models
| Possible Cause | Troubleshooting Steps |
| Receptor Desensitization/Downregulation | 1. Increase Dose Interval: Allow for a sufficient washout period between doses to permit receptor resensitization. 2. Dose-Response Curve: Conduct a dose-response curve for the initial and subsequent administrations to quantify the extent of tachyphylaxis. 3. Receptor Occupancy Studies: If feasible, perform radioligand binding assays on tissue samples to determine if there is a decrease in receptor number. |
| Depletion of Intracellular Signaling Molecules | 1. Measure cAMP Levels: Assess intracellular cAMP levels in tissue homogenates following initial and repeated Oxyfedrine administration. A blunted cAMP response to the second dose would suggest desensitization at the receptor-G protein level. 2. Phosphodiesterase (PDE) Activity: Investigate if there are changes in PDE activity, as these enzymes degrade cAMP. |
Issue 2: Reduced Vasodilatory Effect of this compound in Ex Vivo Tissue Bath Experiments
| Possible Cause | Troubleshooting Steps |
| Tachyphylaxis of β-Adrenergic Receptors in Vascular Smooth Muscle | 1. Cumulative vs. Single Dosing: Compare the effects of a cumulative dose-response curve to single, spaced-out doses to assess the rate of desensitization. 2. Cross-Desensitization: After inducing tachyphylaxis with Oxyfedrine, challenge the tissue with a different β-agonist (e.g., isoproterenol) to see if the response is also attenuated. This would indicate a homologous desensitization of the β-adrenergic receptors. |
| Endothelial Dysfunction | 1. Assess Endothelium-Dependent Vasodilation: Use an endothelium-dependent vasodilator (e.g., acetylcholine) to check the health of the endothelium in your tissue preparation. 2. Involvement of Nitric Oxide (NO): Investigate the NO signaling pathway, as some vasodilatory effects may be endothelium-dependent. |
Experimental Protocols
Protocol 1: In Vitro Assessment of Tachyphylaxis in Isolated Cardiac Muscle
-
Tissue Preparation: Isolate cardiac muscle strips (e.g., papillary muscle) from a suitable animal model and mount them in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
-
Baseline Measurement: After an equilibration period, record the baseline contractile force.
-
Initial Dose-Response: Administer increasing concentrations of this compound to generate a cumulative dose-response curve for contractile force.
-
Washout: Thoroughly wash the tissue with fresh Krebs-Henseleit solution for a defined period (e.g., 60-90 minutes).
-
Second Dose-Response: Repeat the cumulative dose-response curve for this compound.
-
Data Analysis: Compare the EC50 and Emax values of the first and second dose-response curves. A rightward shift in the EC50 and/or a decrease in the Emax of the second curve indicates tachyphylaxis.
Protocol 2: Quantification of β-Adrenergic Receptor Downregulation
-
Cell Culture: Culture a suitable cell line expressing β-adrenergic receptors (e.g., HEK293 cells transfected with the β1-adrenergic receptor).
-
Treatment: Treat the cells with a specific concentration of this compound for varying durations (e.g., 1, 4, 12, 24 hours). A control group should be treated with vehicle only.
-
Membrane Preparation: After treatment, harvest the cells and prepare a membrane fraction by homogenization and centrifugation.
-
Radioligand Binding Assay: Perform saturation binding assays on the membrane preparations using a radiolabeled β-adrenergic antagonist (e.g., [³H]-dihydroalprenolol).
-
Data Analysis: Determine the Bmax (maximum number of binding sites) and Kd (dissociation constant) for each treatment group. A significant decrease in Bmax in the Oxyfedrine-treated groups compared to the control group indicates receptor downregulation.
Data Presentation
Table 1: Hypothetical Data on the Effect of Repeated this compound Administration on Cardiac Contractility (In Vitro)
| Parameter | First Dose-Response | Second Dose-Response (after 60 min washout) |
| EC50 (nM) | 150 ± 12 | 450 ± 25 |
| Emax (% of baseline) | 180 ± 15 | 135 ± 10 |
*p < 0.05 compared to the first dose-response. Data are presented as mean ± SEM.
Table 2: Illustrative Data for β-Adrenergic Receptor Downregulation in a Cell Culture Model
| Treatment Group | Bmax (fmol/mg protein) | Kd (nM) |
| Control (Vehicle) | 250 ± 20 | 1.2 ± 0.1 |
| Oxyfedrine (1 µM, 24h) | 120 ± 15* | 1.3 ± 0.2 |
*p < 0.05 compared to the control group. Data are presented as mean ± SEM.
Visualizations
Caption: Signaling pathway of Oxyfedrine and mechanisms of tachyphylaxis.
Caption: Experimental workflow for in vitro tachyphylaxis assessment.
Caption: Troubleshooting logic for diminished Oxyfedrine response.
References
- 1. Effects of oxyfedrine on regional myocardial blood flow in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Possible mechanisms of action of oxyfedrine as an antianginal drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tachyphylaxis to beta-adrenoceptor agonists in human bronchial smooth muscle: studies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tachyphylaxis to beta-adrenoceptor agonists in human bronchial smooth muscle: studies in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Enhancing Translational Relevance of Oxyfedrine Hydrochloride Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models in Oxyfedrine hydrochloride research. Our goal is to help improve the translational relevance of your preclinical findings.
Frequently Asked Questions (FAQs)
General
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a β-adrenoreceptor partial agonist and a vasodilator. [1][2][3]Its therapeutic effects in conditions like angina pectoris and myocardial infarction stem from its dual action. It stimulates β1-adrenergic receptors in the heart, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of protein kinase A (PKA). [3]This cascade enhances myocardial contractility. [3]Simultaneously, it acts as a vasodilator, relaxing smooth muscle in coronary and peripheral blood vessels, which reduces vascular resistance and the heart's workload. [1][3] Q2: Which animal models are commonly used for this compound research?
A2: Based on available literature, common animal models for studying cardiovascular drugs like Oxyfedrine include rodents (rats, mice), rabbits, guinea pigs, cats, and dogs. [1][2]Myocardial infarction is often induced by ligating the left anterior descending (LAD) coronary artery, while angina models can be created using ameroid constrictors to gradually occlude a coronary artery or through exercise-induced ischemia in instrumented animals. [4][5] Q3: What are the main challenges in translating findings from animal models of cardiovascular disease to humans?
A3: Key challenges include species-specific differences in cardiac physiology, heart rate, coronary anatomy, and drug metabolism. [4]Rodent models, for instance, have a much higher heart rate than humans, which can mask certain drug effects. [4]Furthermore, the underlying pathology of cardiovascular disease in humans is often complex and multifactorial, involving conditions like atherosclerosis, which are not always fully recapitulated in acute animal models.
Experimental Design & Protocols
Q4: How do I prepare this compound for administration to animals?
A4: this compound is available as a solid that is soluble in DMSO. [1]For in vivo studies, it can be administered orally (p.o.), intraperitoneally (i.p.), or intravenously (i.v.). [1]The specific vehicle and concentration will depend on the chosen route and animal model. It is crucial to ensure the stability of the prepared solution; stock solutions in DMSO can be stored at -80°C for up to 6 months. [1]Always prepare fresh dilutions for administration.
Q5: What are the typical dosages of this compound used in different animal models?
A5: Dosages vary depending on the animal species and the experimental model. For example:
-
Cats: 14 mg/kg, administered orally for 3-4 weeks, has been used to study its anti-anginal effects. [1][2]* Dogs: Intravenous infusions of 0.80 to 1.60 mg/kg have been used in models of acute coronary artery ligation. [4]In a myocardial stunning model, a dose of 1 mg/kg was administered just before reperfusion.
-
Rats: An intravenous dose of 1 mg/kg has been used to study its effects on blood viscosity. [1] It is essential to conduct dose-response studies to determine the optimal dosage for your specific experimental conditions.
Troubleshooting Guides
Model-Specific Issues
Problem 1: High mortality rate after LAD coronary artery ligation in rats.
-
Possible Cause: Surgical trauma, excessive bleeding, pneumothorax, or anesthesia-related complications.
-
Troubleshooting Steps:
-
Refine Surgical Technique: Ensure minimal damage to surrounding tissues. Use a surgical stereomicroscope for better visualization of the LAD artery.
-
Control Bleeding: Have hemostatic agents readily available. Gentle handling of the heart can minimize bleeding.
-
Prevent Pneumothorax: Open the chest cavity for the shortest possible time. Ensure proper ventilation throughout the procedure. Positive end-expiratory pressure (PEEP) can help prevent lung collapse.
-
Optimize Anesthesia: Closely monitor the depth of anesthesia. The combination of ketamine and xylazine (B1663881) is commonly used, but ensure the dose is appropriate for the rat strain and weight.
-
Problem 2: Inconsistent induction of ischemia with ameroid constrictor in dogs.
-
Possible Cause: Improper size or placement of the ameroid constrictor, or development of collateral circulation.
-
Troubleshooting Steps:
-
Select Correct Constrictor Size: The inner diameter of the constrictor should be slightly larger than the diameter of the coronary artery to allow for gradual occlusion.
-
Ensure Proper Placement: The constrictor should be placed on the proximal portion of the desired coronary artery (e.g., left circumflex).
-
Verify Occlusion: Use techniques like Doppler flowmetry or angiography to confirm the gradual reduction in blood flow over time.
-
Acknowledge Collateralization: Be aware that dogs can develop significant collateral circulation, which might compensate for the occlusion. This is a known variable in this model.
-
Problem 3: Difficulty in achieving stable exercise-induced ischemia in dogs.
-
Possible Cause: The dog is not adequately trained for treadmill exercise, or the degree of coronary stenosis is not optimal.
-
Troubleshooting Steps:
-
Thorough Training: Acclimate the dogs to the treadmill and the experimental setup over several sessions before inducing ischemia.
-
Titrate Stenosis: The partial coronary stenosis should be adjusted to a level that does not cause ischemia at rest but reliably induces it during exercise. This often requires careful titration and monitoring of cardiac function.
-
Monitor Key Parameters: Continuously monitor ECG for signs of ischemia (e.g., ST-segment depression) and use methods like sonomicrometry to assess regional myocardial wall thickening.
-
Data Interpretation
Problem 4: Unexpected hemodynamic responses to this compound.
-
Possible Cause: Species-specific differences in receptor sensitivity or metabolism, dose-related effects, or interaction with anesthetics.
-
Troubleshooting Steps:
-
Consider Species Differences: The pharmacokinetic and pharmacodynamic properties of Oxyfedrine can vary significantly between species.
-
Evaluate Dose-Response: The effects of Oxyfedrine can be dose-dependent. A dose that is therapeutic in one model might be excessive in another, leading to different hemodynamic outcomes.
-
Assess Anesthetic Interactions: Anesthetics can have significant effects on the cardiovascular system and may interact with Oxyfedrine. Choose an anesthetic regimen with minimal cardiovascular depression and be consistent across all experimental groups.
-
Review Mechanism of Action: Remember that Oxyfedrine is a partial agonist. At higher doses or in the presence of high sympathetic tone, its antagonistic properties might become more prominent.
-
Data Presentation
Table 1: Hemodynamic Effects of this compound in Different Animal Models
| Animal Model | Route of Administration | Dose | Key Hemodynamic Findings | Reference |
| Cat (Normal) | Oral | 14 mg/kg for 3-4 weeks | Increased systolic and diastolic blood pressure; no significant change in cardiac output, heart rate, or left ventricular dP/dt max. | [2] |
| Dog (Myocardial Infarction) | Intravenous | 0.80 - 0.94 mg/kg | Increased ST-segment elevation; increased blood flow in higher-flow ischemic regions. | [4] |
| Dog (Myocardial Infarction) | Intravenous | 1.45 - 1.60 mg/kg | Increased ST-segment elevation; significantly reduced blood flow both inside and outside the ischemic region. | [4] |
| Dog (Myocardial Stunning) | Intravenous | 1 mg/kg | Prevented the fall in mean arterial pressure, decrease in LV peak (+) dP/dt, and rise in LVEDP associated with stunning. |
Table 2: Effects of this compound on Biochemical Markers in Animal Models of Myocardial Infarction
| Animal Model | Treatment Protocol | Biochemical Marker | Observed Effect | Reference |
| Rat (Isoproterenol-induced necrosis) | Intraperitoneal (4 - 8 mg/kg) | Creatine Kinase (CK) | Diminished the increase in CK. | |
| Rat (Isoproterenol-induced necrosis) | Intraperitoneal (4 - 8 mg/kg) | Serum Glutamic-Oxaloacetic Transaminase (GOT) | Diminished the increase in GOT. | |
| Rat (Isoproterenol-induced necrosis) | Intraperitoneal (4 - 8 mg/kg) | Malondialdehyde (MDA) | Diminished the increase in MDA. |
Note: Data on the effect of Oxyfedrine on cardiac troponins and lactate (B86563) dehydrogenase in animal models of myocardial infarction is limited in the reviewed literature.
Experimental Protocols
Protocol 1: Left Anterior Descending (LAD) Coronary Artery Ligation in Rats
This protocol is adapted from established methods for inducing myocardial infarction in rats.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic regimen (e.g., ketamine/xylazine intraperitoneally).
-
Intubation and Ventilation: Intubate the trachea and connect the animal to a small animal ventilator.
-
Thoracotomy: Make a left thoracotomy incision in the fourth intercostal space to expose the heart.
-
LAD Ligation: Gently retract the left atrium to visualize the LAD coronary artery. Pass a 6-0 or 7-0 silk suture under the LAD, approximately 2-3 mm from its origin.
-
Occlusion: Tightly tie the suture to occlude the artery. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the anterior wall of the left ventricle.
-
Closure: Close the chest wall, muscle layers, and skin in layers.
-
Post-operative Care: Provide appropriate analgesia and monitor the animal closely during recovery.
Protocol 2: Ameroid Constrictor Model of Chronic Myocardial Ischemia in Dogs
This protocol is a summary of the ameroid constrictor placement for inducing chronic, progressive coronary occlusion.
-
Anesthesia and Preparation: Anesthetize the dog and prepare for a sterile left thoracotomy.
-
Thoracotomy: Perform a left thoracotomy in the fourth or fifth intercostal space.
-
Coronary Artery Dissection: Open the pericardium and carefully dissect the proximal portion of the left circumflex or left anterior descending coronary artery.
-
Ameroid Constrictor Placement: Select an ameroid constrictor with an internal diameter slightly larger than the artery. Carefully place the constrictor around the dissected artery.
-
Closure: Close the pericardium, chest wall, and skin in layers.
-
Post-operative Monitoring: Provide post-operative analgesia and care. The ameroid constrictor will gradually swell over several weeks, leading to progressive occlusion of the coronary artery.
Mandatory Visualizations
Caption: Signaling pathway of this compound in cardiac and vascular smooth muscle cells.
Caption: Experimental workflow for evaluating this compound in a rat model of myocardial infarction.
Caption: Key considerations for improving the translational relevance of animal models in cardiovascular research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Species differences in pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Exercise-induced collapse (EIC) - Veterinary Medical Centre - Western College of Veterinary Medicine | University of Saskatchewan [vmc.usask.ca]
- 5. Monitoring haemodynamic changes in rodent models to better inform safety pharmacology: Novel insights from in vivo studies and waveform analysis - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing Oxyfedrine hydrochloride in the lab
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing Oxyfedrine (B31961) hydrochloride in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid Oxyfedrine hydrochloride?
A1: Solid this compound should be stored in a cool, dry, well-ventilated area in its original, tightly sealed container.[1] Protect the compound from light and moisture.[2][3] Specific temperature ranges are often listed as room temperature (+15°C to +25°C).[4]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions should be stored in tightly sealed containers, protected from light. For short-term storage (up to 1 month), -20°C is recommended. For long-term storage (up to 6 months), -80°C is advisable.[3] Always check for precipitation upon thawing; if present, gently warm and vortex to redissolve.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling this compound, appropriate personal protective equipment should be worn, including safety glasses, gloves, and a lab coat.[1] If there is a risk of generating dust or aerosols, use a fume hood and consider respiratory protection.[2][5]
Q4: Is this compound stable in aqueous solutions for in vitro experiments?
A4: this compound can degrade in aqueous solutions. One study showed a 15% degradation in Krebs-Henseleit solution over 100 minutes, which is the typical duration for a complete concentration-effect curve experiment.[6] The primary degradation products identified were norephedrine (B3415761) and 3-methoxyacrylophenone.[6] It is crucial to use freshly prepared solutions for quantitative experiments.
Q5: What are the primary hazards associated with this compound?
A5: this compound is harmful if swallowed.[2][4] It may also cause drowsiness or dizziness. Ingestion can lead to clinical effects such as dry mouth, headache, nausea, and in cases of overdose, more severe symptoms like respiratory depression and cardiac arrhythmia.[7]
Q6: How should I dispose of this compound waste?
A6: Dispose of this compound waste in accordance with local, state, and federal regulations.[5] It should be treated as chemical waste and disposed of in a designated, approved waste disposal plant.[2]
Troubleshooting Guides
Problem 1: Inconsistent results in pharmacological assays.
-
Possible Cause: Degradation of this compound in the experimental buffer.
-
Solution: Prepare fresh solutions of this compound immediately before each experiment. If the experiment is lengthy, consider preparing a new solution midway through. The stability of the compound in your specific buffer and at your experimental temperature should be validated. A study has shown a 15% degradation in Krebs-Henseleit solution over 100 minutes.[6]
Problem 2: Clogged liquid chromatography column when analyzing this compound.
-
Possible Cause: Precipitation of the compound or its degradation products.
-
Solution: Ensure the mobile phase is compatible with this compound and its solubility. Filter all solutions through a 0.22 µm filter before use. Check the pH of your solutions, as this can affect the solubility of hydrochloride salts.
Problem 3: Difficulty dissolving solid this compound.
-
Possible Cause: The compound may have absorbed moisture, or the incorrect solvent is being used.
-
Solution: Ensure the solid has been stored in a desiccator to prevent moisture absorption. For aqueous solutions, sonication may aid in dissolution. If using organic solvents, consult the manufacturer's data sheet for recommended solvents.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Container | Special Conditions |
| Solid | +15°C to +25°C (Room Temperature)[4] | Long-term | Tightly sealed, original container[1] | Protect from light and moisture[2][3] |
| Stock Solution | -20°C | Up to 1 month[3] | Tightly sealed, light-resistant vial | Sealed storage, away from moisture and light[3] |
| Stock Solution | -80°C | Up to 6 months[3] | Tightly sealed, light-resistant vial | Sealed storage, away from moisture and light[3] |
Table 2: Known Degradation of this compound
| Experimental Condition | Degradation Rate | Degradation Products | Citation |
| Krebs-Henseleit solution (in vitro pharmacological experiment) | 15% over 100 minutes | Norephedrine, 3-methoxyacrylophenone | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for use in in vitro experiments.
-
Materials:
-
This compound powder
-
Appropriate solvent (e.g., sterile deionized water, DMSO)
-
Calibrated analytical balance
-
Volumetric flask
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube.
-
Record the exact weight.
-
Add a portion of the desired solvent to the tube.
-
Vortex thoroughly to dissolve the powder. If necessary, use a sonicator to aid dissolution.
-
Once fully dissolved, add the remaining solvent to reach the final desired concentration.
-
Vortex again to ensure homogeneity.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at the appropriate temperature (-20°C for short-term or -80°C for long-term storage).[3]
-
Visualizations
Caption: Experimental workflow for preparing and using this compound solutions.
Caption: Troubleshooting logic for inconsistent experimental results with this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caelo.de [caelo.de]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. [Stability of oxyfedrine in pharmacological experiments in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.pfizer.com [cdn.pfizer.com]
Dealing with the degradation of Oxyfedrine hydrochloride in experimental setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxyfedrine (B31961) hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Oxyfedrine hydrochloride?
A1: Proper storage is crucial to maintain the stability of this compound. For the solid form, it is recommended to store it at 4°C, sealed, and protected from moisture and light.[1] When in a solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is important to seal the container tightly to prevent moisture absorption, especially when using hygroscopic solvents like DMSO.[1]
Q2: I'm observing a decrease in the activity of my this compound solution during my experiment. What could be the cause?
A2: Degradation of this compound in aqueous experimental solutions can lead to a decrease in its activity. One study reported a 15% degradation of this compound in Krebs-Henseleit solution over a period of 100 minutes, which is a common timeframe for in vitro pharmacological experiments.[3] This degradation can alter the concentration of the active compound, leading to inaccurate and irreproducible results.
Q3: What are the known degradation products of this compound?
A3: The primary degradation products of this compound that have been identified are Norephedrine and 3-methoxyacrylophenone.[3] The formation of these products is a result of the breakdown of the parent molecule in solution.[3] It is important to note that Norephedrine is also a major active metabolite of Oxyfedrine.[4]
Troubleshooting Guides
Problem 1: Inconsistent results in bioassays.
-
Possible Cause: Degradation of this compound in the experimental buffer or media.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare this compound solutions immediately before each experiment.
-
Control Experiment: Run a time-course experiment to assess the stability of this compound in your specific experimental medium. Collect aliquots at different time points (e.g., 0, 30, 60, 90, 120 minutes) and analyze them for the presence of the parent compound and its degradation products using a stability-indicating method like HPLC.
-
pH and Temperature Control: Maintain a stable pH and temperature throughout your experiment, as fluctuations can accelerate degradation.[5]
-
Minimize Exposure to Light: Protect the experimental setup from light, as photolytic degradation can occur.[6][7]
-
Problem 2: Appearance of unknown peaks in my analytical chromatogram.
-
Possible Cause: Formation of degradation products during sample preparation or analysis.
-
Troubleshooting Steps:
-
Forced Degradation Study: Conduct a forced degradation study to intentionally generate degradation products.[6][8] This will help in identifying the unknown peaks in your chromatogram. The typical stress conditions include acidic, alkaline, oxidative, thermal, and photolytic stress.[6][9]
-
Optimize Analytical Method: Ensure your analytical method, such as HPLC, is a stability-indicating method. This means it should be able to separate the parent drug from all potential degradation products without interference.[7]
-
Sample Handling: Keep sample processing times to a minimum and maintain low temperatures to reduce the risk of degradation during the analytical workflow.
-
Data Presentation
Table 1: Summary of this compound Stability and Degradation
| Parameter | Observation | Reference |
| Degradation in Physiological Buffer | 15% degradation in Krebs-Henseleit solution after 100 minutes. | [3] |
| Identified Degradation Products | Norephedrine, 3-methoxyacrylophenone | [3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products.[6]
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and reflux for a specified period (e.g., 2, 4, 8 hours) at 60°C.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and reflux for a specified period (e.g., 2, 4, 8 hours) at 60°C.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Expose the solid powder of this compound to a high temperature (e.g., 105°C) for a specified period (e.g., 24, 48, 72 hours).
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified period.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a general guideline for developing a stability-indicating HPLC method. Method optimization will be required.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer with triethylamine, pH adjusted) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 250 nm).[10]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound in the presence of its degradation products.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: β-adrenergic receptor signaling pathway activated by Oxyfedrine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Oxyfedrine L-form HCl | Adrenergic Receptor | TargetMol [targetmol.com]
- 3. [Stability of oxyfedrine in pharmacological experiments in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxyfedrine - Wikipedia [en.wikipedia.org]
- 5. iipseries.org [iipseries.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. biomedres.us [biomedres.us]
- 10. questjournals.org [questjournals.org]
Adjusting for the impact of anesthesia on Oxyfedrine hydrochloride's effects in animals
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on adjusting for the impact of anesthesia on Oxyfedrine hydrochloride's effects in animal models. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a β-adrenoreceptor partial agonist.[1][2] Its primary mechanism involves stimulating β-adrenergic receptors, which increases intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3][4] This leads to two main effects: vasodilation by relaxing vascular smooth muscle and increased myocardial contractility (positive inotropic effect).[3][4] It is used in the treatment of conditions like angina pectoris and coronary artery disease because it improves blood flow and oxygen delivery to the heart muscle.[2][3]
Q2: How do commonly used anesthetics affect the cardiovascular system in animal models?
A2: Anesthetics can significantly alter cardiovascular function and must be carefully selected.[5]
-
Isoflurane (B1672236): This common inhalational anesthetic can cause dose-dependent decreases in mean arterial pressure due to vasodilation.[6][7][8] It may also lead to a decrease in cardiac contractility.[7] Heart rate responses can be variable, with some studies showing increases.[9]
-
Ketamine/Xylazine (B1663881) (K/X): This injectable combination often leads to a significant reduction in heart rate (bradycardia) and can depress cardiac function.[10][11][12] Xylazine, an α2-adrenoceptor agonist, contributes to decreased heart rate and cardiac output.[13] Ketamine can have stimulatory effects on the heart, but these are often masked by the effects of xylazine in the combination.[13]
-
Pentobarbital (B6593769): This barbiturate (B1230296) can cause a significant decrease in cardiac output.[14][15][16] It may also decrease blood pressure and heart rate, especially at higher doses.[17]
Q3: I am observing a blunted or exaggerated response to this compound under anesthesia. What could be the cause?
A3: This is a common issue stemming from the interaction between the anesthetic and Oxyfedrine. The anesthetic agent can have overlapping or opposing effects on the cardiovascular parameters that Oxyfedrine modulates. For example:
-
Blunted Tachycardia: If you are using a Ketamine/Xylazine combination, the strong bradycardic effect of xylazine may mask the expected increase in heart rate from Oxyfedrine.
-
Exaggerated Hypotension: If you are using Isoflurane, which causes vasodilation, the additional vasodilatory effect of Oxyfedrine could lead to a more profound drop in blood pressure than anticipated.
Q4: How can I select the most appropriate anesthetic for my study on this compound?
A4: The choice depends on the specific cardiovascular parameters you are investigating.
-
If your primary focus is on the inotropic (contractility) effects of Oxyfedrine, an anesthetic with minimal cardiodepressant effects is ideal. Low-dose isoflurane may be a suitable choice, but its effects on blood pressure must be carefully managed.[6]
-
If you are studying the effects on heart rate , be aware that most anesthetics will have a depressive effect. It is crucial to allow the animal to stabilize completely and establish a consistent baseline heart rate before administering Oxyfedrine.
-
For studies on blood pressure , all anesthetics mentioned will cause some degree of hypotension.[5] The key is to maintain a stable plane of anesthesia and a consistent baseline blood pressure.
Q5: What are the key steps to minimize the confounding effects of anesthesia in my experiments?
A5:
-
Stabilization Period: After inducing anesthesia, allow for a sufficient stabilization period (e.g., 20-30 minutes) for cardiovascular parameters to reach a steady state before any experimental intervention.
-
Consistent Anesthetic Depth: Maintain a consistent depth of anesthesia throughout the experiment. For inhalational anesthetics like isoflurane, use a vaporizer with precise control. For injectable anesthetics, a continuous infusion may provide more stability than bolus injections.
-
Appropriate Controls: Always include a control group that receives the vehicle under the same anesthetic conditions to account for any time-dependent changes in cardiovascular parameters caused by the anesthesia itself.
-
Dose-Response Curves: Generate dose-response curves for this compound under your specific anesthetic protocol to understand how the anesthetic may be shifting the potency or efficacy of the drug.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Unstable Baseline Cardiovascular Parameters (Heart Rate, Blood Pressure) | Anesthetic depth is too light or too deep. | Adjust the concentration of the inhalant anesthetic or the infusion rate of the injectable anesthetic. Ensure consistent administration. Allow for a longer stabilization period. |
| Animal is hypothermic. | Use a heating pad and monitor rectal temperature to maintain core body temperature within the normal physiological range for the species. | |
| Unexpectedly High Mortality Rate | Synergistic cardiodepressant effects of anesthesia and high doses of Oxyfedrine. | Start with lower doses of Oxyfedrine. Choose an anesthetic with a better safety profile for cardiovascular studies (e.g., low-dose isoflurane over higher doses of pentobarbital). Ensure adequate oxygenation. |
| Inconsistent Results Between Animals | Variability in anesthetic depth. | Standardize the anesthetic protocol meticulously. Monitor physiological signs of anesthetic depth (e.g., response to toe pinch, respiratory rate) consistently. |
| Differences in animal health status. | Ensure all animals are healthy and of a similar age and weight. Acclimatize animals to the laboratory environment before the experiment.[18] | |
| Difficulty Interpreting Data Due to Anesthetic Effects | The chosen anesthetic has strong effects on the parameter of interest. | Re-evaluate the choice of anesthetic. If changing is not possible, thoroughly characterize the effects of the anesthetic alone in a separate control group and present the Oxyfedrine data as a change from the anesthetized baseline. |
Data Presentation: Impact of Anesthetics on Cardiovascular Parameters
The following table summarizes the typical effects of common anesthetics on key cardiovascular parameters in rodents. These are general trends, and the magnitude of the effect can be dose-dependent and vary by species.
| Anesthetic Agent | Heart Rate (HR) | Mean Arterial Pressure (MAP) | Cardiac Output (CO) | Myocardial Contractility | Key Considerations |
| Isoflurane | Variable, can increase[9] or decrease | ↓[6][8] | ↓ | ↓[7] | Dose-dependent effects; potent vasodilator.[7] |
| Ketamine/Xylazine | ↓↓[10] | ↓ | ↓ | ↓ | Profound bradycardia and cardiac depression.[10][12] |
| Pentobarbital | ↓ | ↓ | ↓↓[14] | ↓[19] | Significant respiratory and cardiac depression.[14][15] |
Arrows indicate the general direction of change: ↓ (decrease), ↓↓ (strong decrease).
Experimental Protocols
Protocol 1: Assessing Cardiovascular Effects of this compound in Anesthetized Rodents
-
Animal Preparation:
-
Acclimatize the animal to the experimental setting.
-
Induce anesthesia using the chosen agent (e.g., 2% isoflurane for induction, 1.5% for maintenance; or an intraperitoneal injection of Ketamine/Xylazine).
-
Intubate the animal if necessary to ensure a patent airway, especially for longer procedures.
-
Place the animal on a heating pad to maintain body temperature at 37°C.
-
-
Surgical Instrumentation:
-
Cannulate the carotid artery for continuous blood pressure monitoring.
-
Cannulate the jugular vein for intravenous drug administration.
-
Place ECG leads for heart rate monitoring.
-
-
Stabilization:
-
Maintain a stable plane of anesthesia for at least 20 minutes. During this time, monitor heart rate, blood pressure, and body temperature to ensure they are stable.
-
-
Data Collection:
-
Record baseline cardiovascular parameters for 10-15 minutes.
-
Administer the vehicle control and record for a sufficient period to observe any effects.
-
Administer this compound (either as a bolus or infusion) and record cardiovascular parameters continuously.
-
-
Post-Procedure:
-
At the end of the experiment, euthanize the animal using an approved method without recovery from anesthesia.
-
Visualizations
Signaling Pathway of this compound
References
- 1. Oxyfedrine - Wikipedia [en.wikipedia.org]
- 2. Oxyfedrine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Effects of anesthesia on cardiovascular control mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Isoflurane Anesthesia on the Cardiovascular Function of the C57BL/6 Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Molecular and Integrative Physiological Effects of Isoflurane Anesthesia: The Paradigm of Cardiovascular Studies in Rodents using Magnetic Resonance Imaging [frontiersin.org]
- 8. Cardiovascular effects of desflurane and isoflurane in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of isoflurane on cardiovascular system and sympathovagal balance in New Zealand white rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combination of ketamine and xylazine exacerbates cardiac dysfunction in severely scalded rats during the shock stage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Anesthetic and pathological changes following high doses of ketamine and xylazine in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of ketamine-xylazine intravenous bolus injection on cardiovascular function in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. scite.ai [scite.ai]
- 16. [PDF] Cardiovascular effects of anesthetic doses of pentobarbital sodium. | Semantic Scholar [semanticscholar.org]
- 17. Autonomic and cardiovascular effects of pentobarbital anesthesia during trigeminal stimulation in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jcu.edu.au [jcu.edu.au]
- 19. Sodium pentobarbital effects on cardiac function and response to dobutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Index of Oxyfedrine Hydrochloride
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with Oxyfedrine (B31961) hydrochloride. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments aimed at improving its therapeutic index.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for Oxyfedrine hydrochloride?
This compound primarily functions as a β-adrenergic receptor partial agonist, exhibiting non-selective action on β1 and β2 receptors.[1] Its therapeutic effects in conditions like angina pectoris and coronary artery disease stem from its dual action of vasodilation and increased myocardial contractility.[2][3] The stimulation of β-adrenergic receptors elevates intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, leading to the relaxation of vascular smooth muscle and enhanced heart muscle contractility.[2][3] This improves blood flow and oxygen delivery to the myocardium.[2] A major active metabolite, norephedrine (B3415761), may also contribute to its effects by acting as a norepinephrine (B1679862) releasing agent.[1]
Q2: What are the known pharmacokinetic properties of this compound?
The oral bioavailability of Oxyfedrine is approximately 85%, and it exhibits almost 100% plasma protein binding.[1] Its elimination half-life is around 4.2 hours.[1] A significant portion of oxyfedrine is metabolized to norephedrine, with about 75% to 100% of the parent drug being excreted as this active metabolite.[1] Urinary excretion accounts for 90% of the elimination of its active metabolites.[1]
Q3: What are the common adverse effects associated with this compound that limit its therapeutic index?
Common side effects of this compound include dizziness, headache, palpitations, and gastrointestinal issues such as nausea and vomiting.[2][4] Due to its vasodilatory effects, some patients may experience hypotension.[2] Less common but more severe adverse effects can include arrhythmias, myocardial ischemia, and in predisposed individuals, heart failure.[2]
Troubleshooting Guide: Strategies to Enhance Therapeutic Index
Q4: My experiment to reduce the cardiac side effects of this compound using a β1-selective antagonist is not yielding significant results. What could be the issue?
Several factors could be contributing to this outcome:
-
Non-selectivity of Oxyfedrine: Oxyfedrine is a non-selective β-agonist.[1] While a β1-selective antagonist might mitigate some cardiac effects, the β2-agonist activity of Oxyfedrine could still be contributing to systemic effects like vasodilation and reflex tachycardia, indirectly impacting cardiac workload.
-
Metabolite Activity: The major active metabolite, norephedrine, acts as a norepinephrine releasing agent.[1] This can lead to generalized sympathetic stimulation, which may not be fully counteracted by a selective β1-blocker.
-
Concentration Dependence: At higher concentrations, Oxyfedrine has been reported to interact with α-adrenergic receptors.[1] This could introduce additional cardiovascular effects that are not addressed by β1-blockade.
Experimental Workflow for Investigating Off-Target Effects
References
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the effects of Oxyfedrine (B31961) hydrochloride on long-term potentiation (LTP). Given the absence of direct studies on this specific application, this resource infers potential challenges and troubleshooting strategies based on the known pharmacology of Oxyfedrine hydrochloride and established protocols for other β-adrenergic agonists in LTP research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound relevant to LTP studies?
This compound is a partial agonist for β-adrenergic receptors.[1] Its mechanism in a neuronal context, relevant to LTP, is presumed to follow the canonical β-adrenergic signaling pathway. Activation of β-adrenergic receptors typically leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which can modulate various downstream targets to facilitate synaptic plasticity.[2] Specifically, β-adrenergic receptor activation is known to enhance the function of NMDA receptors, which are crucial for the induction of many forms of LTP.[3][4]
Q2: What are the potential challenges of using a partial agonist like this compound in LTP experiments?
Partial agonists have a lower maximal efficacy compared to full agonists.[5][6] This means that even at saturating concentrations, this compound may not produce the same magnitude of effect as a full β-adrenergic agonist like isoproterenol. Furthermore, in the presence of endogenous norepinephrine (B1679862) (a full agonist), this compound can act as a competitive antagonist, potentially leading to complex and difficult-to-interpret results.[7]
Q3: Is this compound stable in standard artificial cerebrospinal fluid (aCSF)?
There is evidence to suggest that this compound may not be completely stable in physiological buffer solutions over extended periods. One study found that approximately 15% of Oxyfedrine degrades in Krebs-Henseleit solution over a period of about 100 minutes at room temperature.[8] This potential for degradation should be considered when preparing stock solutions and during long-duration experiments.
Q4: Does this compound have any active metabolites that could affect experimental results?
Yes, a major active metabolite of Oxyfedrine is norephedrine.[1] Norephedrine is known to act as a norepinephrine-releasing agent.[1] This indirect sympathomimetic effect could confound the interpretation of results, as it would lead to the activation of adrenergic receptors by endogenous norepinephrine, in addition to the direct effects of Oxyfedrine.
Q5: What are the known off-target effects of this compound?
While primarily a β-adrenergic partial agonist, at high concentrations, Oxyfedrine has been reported to interact with α-adrenergic receptors, acting as a partial agonist or antagonist.[1] Researchers should be mindful of potential off-target effects, especially when using higher concentrations of the drug.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Variability in LTP induction with this compound | - Partial Agonist Activity: As a partial agonist, the effect of Oxyfedrine can be influenced by the presence of endogenous norepinephrine in the slice preparation.[7] - Metabolite Effects: The active metabolite, norephedrine, can cause norepinephrine release, adding another layer of variability.[1] | - Conduct experiments in the presence of antagonists for other adrenergic receptor subtypes (e.g., α-adrenergic antagonists) to isolate the β-adrenergic effect. - Carefully control for the age and condition of the animals, as this can affect endogenous neurotransmitter levels. |
| No observable effect of this compound on LTP | - Insufficient Concentration: The concentration used may be too low to elicit a significant response, especially given its partial agonist nature. - Degradation of the Compound: Oxyfedrine may have degraded in the aCSF during the experiment.[8] | - Perform a dose-response curve to determine the optimal concentration. - Prepare fresh stock solutions of this compound for each experiment and minimize the time the drug is in the perfusion solution. |
| Unexpected inhibition of LTP | - Antagonistic Effect: In the presence of high levels of endogenous norepinephrine, Oxyfedrine could be acting as an antagonist.[7] | - Consider using a β-adrenergic antagonist as a control to confirm that the observed effects are mediated by β-adrenergic receptors. |
| Electrophysiological recording instability | - Cardiovascular Effects: Although less relevant in vitro, Oxyfedrine's primary use is as a cardiovascular drug, and it may have effects on cell health or membrane properties at high concentrations.[2][9] - Solvent Effects: The solvent used to dissolve this compound might be affecting the recording stability. | - Monitor the health of the hippocampal slices throughout the experiment. - Ensure the final concentration of the solvent (e.g., DMSO) is minimal and run appropriate vehicle controls. |
| Difficulty replicating results | - Inconsistent Slice Health: The viability of hippocampal slices can vary significantly between preparations.[10] - Subtle variations in experimental conditions: Temperature, pH, and oxygenation of the aCSF can all impact LTP induction.[11] | - Standardize the slice preparation protocol to ensure consistent slice quality.[12][13][14] - Carefully monitor and control all experimental parameters. |
Data Presentation
Table 1: Summary of Known Quantitative Data for this compound
| Parameter | Value | Source |
| In Vitro Degradation | ~15% degradation in Krebs-Henseleit solution over 100 minutes | [8] |
| Oral Bioavailability | 85% | [1] |
| Plasma Protein Binding | Almost 100% | [1] |
| Elimination Half-life | 4.2 hours | [1] |
| Solubility in DMSO | 45 mg/mL (128.63 mM) | [15] |
Experimental Protocols
Proposed Protocol for Investigating the Effect of this compound on LTP in Acute Hippocampal Slices
This protocol is adapted from standard procedures for inducing LTP in the CA1 region of the hippocampus and for studying the effects of β-adrenergic agonists.[16][17][18]
1. Preparation of Acute Hippocampal Slices:
-
Anesthetize an adult rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse) in accordance with institutional animal care and use committee guidelines.
-
Perfuse transcardially with ice-cold, oxygenated (95% O₂/5% CO₂) sucrose-based cutting solution.
-
Rapidly dissect the brain and prepare 300-400 µm thick transverse hippocampal slices using a vibratome in the same ice-cold cutting solution.
-
Transfer slices to a recovery chamber with oxygenated artificial cerebrospinal fluid (aCSF) at 32-34°C for at least 30 minutes, then maintain at room temperature until recording.
2. Electrophysiological Recording:
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF (2-3 mL/min) at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20 minutes, stimulating at a low frequency (e.g., 0.05 Hz).
3. Application of this compound:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO). Make fresh daily.
-
Dilute the stock solution in aCSF to the desired final concentration. Note the potential for degradation over time.[8]
-
Perfuse the slice with the this compound-containing aCSF for a predetermined period (e.g., 20-30 minutes) before LTP induction.
4. LTP Induction and Post-Induction Recording:
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one train of 100 Hz for 1 second) or a theta-burst stimulation (TBS) protocol.
-
Continue to record fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.
-
Compare the LTP induced in the presence of this compound to control slices (vehicle only) and potentially a positive control with a full β-agonist like isoproterenol.
5. Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the fEPSP slopes to the average baseline value.
-
Plot the normalized fEPSP slopes over time and compare the last 10 minutes of recording between different experimental groups using appropriate statistical tests.
Visualizations
Caption: Signaling pathway of this compound in facilitating LTP.
Caption: Experimental workflow for studying this compound in LTP.
References
- 1. Oxyfedrine - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. youtube.com [youtube.com]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. [Stability of oxyfedrine in pharmacological experiments in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are the side effects of this compound? [synapse.patsnap.com]
- 10. Frequently Asked Questions — Slice Electrophysiology 1.0 documentation [campagnola.github.io]
- 11. scientifica.uk.com [scientifica.uk.com]
- 12. youtube.com [youtube.com]
- 13. funjournal.org [funjournal.org]
- 14. Long Term Potentiation in Mouse Hippocampal Slices in an Undergraduate Laboratory Course - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TargetMol [targetmol.com]
- 16. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stimulating β-adrenergic receptors promotes synaptic potentiation by switching CaMKII movement from LTD to LTP mode - PMC [pmc.ncbi.nlm.nih.gov]
- 18. β-Adrenergic Receptor Activation Facilitates Induction of a Protein Synthesis-Dependent Late Phase of Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Oxyfedrine Hydrochloride and Dobutamine on Cardiac Contractility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cardiac contractile effects of Oxyfedrine (B31961) hydrochloride and dobutamine (B195870). The information presented is intended to support research and development in the field of cardiovascular pharmacology by offering a detailed examination of their mechanisms of action, experimental data, and relevant laboratory protocols.
Introduction
Oxyfedrine hydrochloride and dobutamine are both sympathomimetic amines known for their positive inotropic effects on the heart, meaning they increase the force of myocardial contraction. While both drugs achieve this through stimulation of β-adrenergic receptors, their specific receptor affinities and resulting hemodynamic profiles exhibit notable differences. Dobutamine is a well-established inotrope primarily used in the short-term treatment of cardiac decompensation.[1][2] Oxyfedrine, while also recognized for its inotropic and anti-anginal properties, has a different pharmacological profile.[3] This guide aims to provide a comparative analysis of these two compounds, focusing on their impact on cardiac contractility, supported by available experimental data.
Mechanism of Action
Both this compound and dobutamine exert their effects by modulating the β-adrenergic signaling pathway within cardiac myocytes.
This compound: This agent acts as a β-adrenergic agonist.[3][4] Its stimulation of β-adrenergic receptors leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4] This elevation in cAMP enhances the contractility of the heart muscle.[4] Additionally, Oxyfedrine has vasodilatory effects, which can reduce the workload on the heart.[4]
Dobutamine: Dobutamine is a potent β1-adrenergic receptor agonist.[5] Activation of these receptors in cardiac myocytes stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[6] This, in turn, activates protein kinase A (PKA), which phosphorylates various proteins involved in calcium handling, ultimately resulting in an increased influx of calcium ions and enhanced myocardial contractility.[6] Dobutamine's effects are dose-dependent, with higher doses also increasing heart rate.[5][7]
Signaling Pathway Diagram
The following diagram illustrates the signaling pathways for both this compound and dobutamine, highlighting their common mechanism of increasing intracellular cAMP to enhance cardiac contractility.
Comparative Experimental Data
The following tables summarize quantitative data on the effects of this compound and dobutamine on key parameters of cardiac contractility and hemodynamics. Data has been compiled from various experimental studies. It is important to note that direct comparative studies are limited, and experimental conditions may vary between the cited sources.
Table 1: Effect on Myocardial Contractility (dP/dt max)
| Drug | Species | Dose | Change in dP/dt max | Citation |
| Oxyfedrine HCl | Cat | 14 mg/kg (oral, chronic) | No significant difference from placebo | [8] |
| Dog | 0.9 mg/kg (IV) | Increased | [9] | |
| Dobutamine | Human | 2.5, 5.0, 10.0 µg/kg/min | Dose-dependent increase | [7] |
| Dog | 40 µg/kg/min | Increased from 65±3 to 128±4 s⁻¹ (dP/dt/P) | [10] | |
| Mouse | Dose-dependent | Progressive increase | [11] |
Table 2: Hemodynamic Effects
| Drug | Species | Dose | Effect on Cardiac Output | Effect on Heart Rate | Effect on Blood Pressure | Citation |
| Oxyfedrine HCl | Cat | 14 mg/kg (oral, chronic) | No significant difference from placebo | No significant difference from placebo | Increased systolic and diastolic | [8] |
| Human | 0.11-0.13 mg/kg (IV) | - | Almost unchanged | Almost unchanged systolic | [12] | |
| Dobutamine | Human | 2.5, 5.0, 10.0 µg/kg/min | Dose-dependent increase | Increased at higher doses | No significant change | [7] |
| Dog | 40 µg/kg/min | Increased from 2.41±0.23 to 4.35±0.28 L/min | Increased from 78±3 to 111±7 beats/min | Mean arterial pressure increased from 92±2 to 104±3 mmHg | [10] | |
| Human | - | Increases cardiac output | Increases heart rate | - | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess and compare the effects of inotropic agents like this compound and dobutamine on cardiac contractility.
Isolated Perfused Heart (Langendorff) Preparation
This ex vivo technique allows for the study of cardiac function in a controlled environment, free from systemic influences.[13]
Objective: To measure the direct effects of this compound and dobutamine on myocardial contractility (e.g., left ventricular developed pressure, dP/dt max) and heart rate.
Materials:
-
Isolated heart perfusion system (Langendorff apparatus)
-
Krebs-Henseleit buffer
-
Pressure transducer
-
Data acquisition system
-
Animal model (e.g., rat, guinea pig)
-
This compound and dobutamine solutions of known concentrations
Procedure:
-
Animal Preparation: Anesthetize the animal and administer heparin to prevent blood clotting.
-
Heart Excision: Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Cannulation: Cannulate the aorta on the Langendorff apparatus.
-
Perfusion: Initiate retrograde perfusion with oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit buffer maintained at 37°C.
-
Instrumentation: Insert a pressure-sensing catheter into the left ventricle to measure pressure changes.
-
Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes) until a steady baseline is achieved.
-
Drug Administration: Introduce this compound or dobutamine into the perfusate at varying concentrations to establish a dose-response curve.
-
Data Recording: Continuously record left ventricular pressure, from which dP/dt max (maximum rate of pressure increase) and dP/dt min (minimum rate of pressure decrease) can be derived. Heart rate is also monitored.
In Vivo Hemodynamic Assessment in an Animal Model
This in vivo protocol allows for the evaluation of the cardiovascular effects of the drugs in a whole-animal system.
Objective: To determine the effects of this compound and dobutamine on cardiac contractility, cardiac output, heart rate, and blood pressure in an intact animal.
Materials:
-
Animal model (e.g., dog, pig)
-
Anesthesia and surgical instruments
-
Catheters for pressure and flow measurement
-
Ventilator
-
ECG monitoring equipment
-
Data acquisition system
-
This compound and dobutamine for intravenous infusion
Procedure:
-
Animal Preparation: Anesthetize the animal, intubate, and provide mechanical ventilation.
-
Instrumentation:
-
Insert a catheter into a major artery (e.g., femoral artery) to monitor arterial blood pressure.
-
Place a catheter in a major vein (e.g., femoral vein) for drug administration.
-
For detailed contractility measurements, a high-fidelity pressure catheter can be advanced into the left ventricle to measure left ventricular pressure and calculate dP/dt max.
-
Cardiac output can be measured using techniques such as thermodilution or an aortic flow probe.
-
-
Baseline Recordings: After a stabilization period, record baseline hemodynamic parameters.
-
Drug Infusion: Administer this compound or dobutamine via intravenous infusion at escalating doses.
-
Data Collection: Record all hemodynamic parameters continuously throughout the drug infusion and recovery periods.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for a comparative study of inotropic agents using an isolated heart model.
Conclusion
Both this compound and dobutamine are effective in increasing cardiac contractility through their action as β-adrenergic agonists. Dobutamine is a well-characterized inotrope with a strong, dose-dependent effect on contractility and cardiac output.[7][10] this compound also demonstrates positive inotropic effects, coupled with vasodilatory properties that may be beneficial in certain clinical contexts, such as angina.[3][4] The choice between these agents in a research or clinical setting would depend on the desired hemodynamic profile. Further direct comparative studies are warranted to fully elucidate the nuanced differences in their effects on myocardial energetics and overall cardiovascular performance.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Feature | What You Need to Know: Guidance For Clinicians on Dobutamine Shortage - American College of Cardiology [acc.org]
- 3. Oxyfedrine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. benchchem.com [benchchem.com]
- 7. Haemodynamic effects of dobutamine in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The haemodynamic effects of prolonged oral administration of oxyfedrine, a partial agonist at β-adrenoceptors: Comparison with propranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [The action of oxyfedrine on haemodynamics, inotropism and blood perfusion of the partially ischaemic myocardium after digoxin premedication. Studies on anaesthetized dogs (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of dobutamine on left ventricular performance, coronary dynamics, and distribution of cardiac output in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of oxyfedrine on regional myocardial blood flow in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Oxyfedrine Hydrochloride and Nitroglycerin for Antianginal Efficacy in Animal Models
This guide provides a detailed comparison of the antianginal efficacy of oxyfedrine (B31961) hydrochloride and nitroglycerin, drawing upon data from various animal model studies. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the two compounds.
Mechanism of Action
Oxyfedrine Hydrochloride is described as a partial beta-adrenoceptor agonist.[1][2] Its antianginal effect is primarily attributed to its ability to increase coronary blood flow and myocardial oxygen supply.[1][2] In anesthetized cats, oxyfedrine has been shown to decrease the tonicity of coronary vessels, leading to an increase in the coronary circulation volume and oxygen uptake by the heart.[2] These effects are linked to the stimulation of beta-adrenoreceptors in the heart and blood vessels.[2] Interestingly, while it demonstrates positive inotropic and chronotropic effects in anesthetized animals, it does not induce tachycardia in non-anesthetized cats.[2]
Nitroglycerin , a well-established antianginal agent, primarily acts by releasing nitric oxide (NO), a potent vasodilator.[3][4] This leads to the dilation of both arteries and veins, with a more pronounced effect on veins, resulting in a significant reduction in preload and a moderate decrease in afterload on the heart.[3][4] Nitroglycerin also dilates large and medium-sized coronary arteries, which can relieve coronary spasms and improve blood flow.[4] Its therapeutic effect stems from reducing myocardial oxygen demand rather than directly increasing oxygen supply in all situations.[4][5]
Comparative Efficacy Data
Direct comparative studies of this compound and nitroglycerin in the same animal model are limited in the available literature. However, data from separate studies provide insights into their individual effects on key hemodynamic parameters.
| Parameter | This compound | Nitroglycerin | Animal Model | Source |
| Coronary Blood Flow | Increased | Biphasic effect: Initial increase, followed by a decrease to or below control | Dogs | [2][5] |
| Heart Rate | Positive chronotropic effect in anesthetized animals; no tachycardia in non-anesthetized animals | Increased (initial phase) | Cats, Dogs | [2][5] |
| Arterial Blood Pressure | Remained almost unchanged (in patients) | Decreased (initial phase) | Humans, Dogs | [1][5] |
| Myocardial Oxygen Consumption | Increased | Biphasic effect: Initial increase, followed by a decrease to or below control | Cats, Dogs | [2][5] |
| Cardiac Output | Increased | Increased (initial phase) | Cats, Dogs | [2][5] |
Experimental Protocols
Detailed methodologies from key studies are summarized below to provide context for the presented data.
This compound Study in Anesthetized Cats:
-
Animal Model: Urethane and chloralose (B1664795) anesthetized cats.[2]
-
Drug Administration: The route and dosage of oxyfedrine administration were not specified in the abstract.
-
Measurements: The study measured the tonicity of coronary vessels, coronary circulation volume, and oxygen uptake by the heart. It also assessed inotropic and chronotropic actions.[2]
Nitroglycerin Study in Anesthetized Dogs:
-
Animal Model: Dogs under chloralose anesthesia.[5]
-
Drug Administration: Nitroglycerin was administered intravenously.[5]
-
Measurements: The study recorded heart rate, mean arterial blood pressure, cardiac output, coronary blood flow, and myocardial oxygen consumption. Measurements were taken during two distinct phases of the drug's effect.[5]
Nitroglycerin Study in a Porcine Model of Myocardial Ischemia:
-
Animal Model: Anesthetized pigs with acute balloon catheter occlusion of the left anterior descending coronary artery.[6]
-
Drug Administration: Intravenous infusion of nitroglycerin.[6]
-
Measurements: Myocardial blood flow was measured using radioactive microspheres before and during the nitroglycerin infusion. Systemic blood pressure and ST-segment elevation were also monitored.[6]
Signaling Pathways
The distinct mechanisms of action of this compound and nitroglycerin are rooted in their different signaling pathways.
Caption: Signaling pathway of this compound.
Caption: Signaling pathway of Nitroglycerin.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for comparing the antianginal efficacy of two drugs in an animal model of angina.
Caption: Generalized experimental workflow.
Conclusion
This compound and nitroglycerin exhibit distinct mechanisms for their antianginal effects. Oxyfedrine acts as a beta-adrenoceptor partial agonist to increase coronary blood flow and myocardial oxygen supply.[1][2] In contrast, nitroglycerin, through the release of nitric oxide, is a potent vasodilator that primarily reduces myocardial oxygen demand by decreasing preload and afterload.[3][4] The available data from animal studies, though not from direct head-to-head comparisons, suggest that both compounds effectively modulate cardiovascular parameters relevant to the treatment of angina. Further research involving direct comparative studies in standardized animal models would be beneficial for a more definitive assessment of their relative antianginal efficacy.
References
- 1. Effects of oxyfedrine on regional myocardial blood flow in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Mechanism of the antianginal action of oxyfedrine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. The Role of Nitroglycerin and Other Nitrogen Oxides in Cardiovascular Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of nitroglycerine on coronary circulation and cardiac metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute coronary occlusion in the pig: effect of nitroglycerin on regional myocardial blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Cardioprotective Effects of Oxyfedrine Hydrochloride in Ischemia-Reperfusion Injury: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Oxyfedrine hydrochloride's performance with other established cardioprotective agents in the context of myocardial ischemia-reperfusion (I/R) injury. The information presented is based on available preclinical and clinical data to aid researchers in evaluating its potential therapeutic utility.
Mechanism of Action: A Double-Edged Sword in Ischemia-Reperfusion?
This compound is a sympathomimetic amine that primarily functions as a β-adrenergic agonist.[1] Its mechanism involves stimulating β-adrenergic receptors in the heart, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] This elevation in cAMP has two main effects: vasodilation of coronary arteries and a positive inotropic (increased contractility) and chronotropic (increased heart rate) effect on the myocardium.[1][2]
While the vasodilatory effect could theoretically improve blood flow to ischemic areas, the simultaneous increase in myocardial oxygen demand due to heightened contractility and heart rate may be detrimental in the setting of acute ischemia-reperfusion.[2][3]
In contrast, established cardioprotective agents like beta-blockers and ACE inhibitors work through mechanisms that reduce myocardial workload and stress during I/R. Beta-blockers antagonize β-adrenergic receptors, thereby decreasing heart rate, contractility, and blood pressure, which collectively lower myocardial oxygen demand. ACE inhibitors reduce the production of angiotensin II, a potent vasoconstrictor, leading to vasodilation and a reduction in cardiac afterload.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in cardiomyocytes.
Experimental Data: A Lack of Clear Cardioprotection in I/R Injury
Direct experimental evidence supporting a cardioprotective role for this compound in acute ischemia-reperfusion injury is limited and, in some cases, contradictory. A study in a canine model of acute coronary artery occlusion found that Oxyfedrine infusion led to a further elevation of the S-T segment and an increase in the extent of ischemic injury.[3] The authors suggest that this may be due to a primary effect of Oxyfedrine on increasing oxygen demand, which outweighs the benefit of increased blood flow to some areas of the ischemic region.[3]
A comparative study using an isoprenaline-induced myocardial necrosis model in rats (which mimics some aspects of ischemic damage but is not a true I/R model) showed that Oxyfedrine, similar to the beta-blocker propranolol (B1214883), could reduce the rise in certain serum enzymes.[4] However, propranolol was more effective in normalizing some metabolic parameters.[4]
The following table summarizes the comparative effects of Oxyfedrine and Propranolol in the isoprenaline-induced myocardial necrosis model.
| Parameter | Control (Isoprenaline alone) | Oxyfedrine (8 mg/kg) + Isoprenaline | Propranolol (4 mg/kg) + Isoprenaline |
| Serum CPK (U/L) | Markedly Increased | Near Normal | Near Normal |
| Serum AST (U/L) | Markedly Increased | Near Normal | Near Normal |
| Serum LDH (U/L) | Markedly Increased | Significantly Reduced (but above normal) | Significantly Reduced (but above normal) |
| Myocardial Glycogen | Significantly Reduced | Increased by 31% | No significant change |
| Myocardial Lactate | Markedly Increased | Near Normal | Significantly Reduced (but above normal) |
| (Data adapted from Seth et al., 1984)[4] |
Comparison with Standard Cardioprotective Agents
In contrast to the ambiguity surrounding Oxyfedrine, there is a substantial body of evidence supporting the cardioprotective effects of beta-blockers and ACE inhibitors in ischemia-reperfusion injury.
| Feature | This compound | Beta-Blockers (e.g., Metoprolol) | ACE Inhibitors (e.g., Captopril) |
| Primary Mechanism | β-adrenergic agonist | β-adrenergic antagonist | Angiotensin-Converting Enzyme inhibitor |
| Effect on Heart Rate | Increase[2] | Decrease | No direct effect |
| Effect on Contractility | Increase[2] | Decrease | No direct effect |
| Effect on MVO2 | Increase[2][3] | Decrease | Decrease (via afterload reduction) |
| Infarct Size Reduction in I/R | Evidence lacking/contradictory[3] | Demonstrated in multiple studies | Demonstrated in multiple studies |
| Supporting Preclinical Data | Limited and conflicting | Extensive | Extensive |
Experimental Protocols
Detailed experimental protocols for evaluating the cardioprotective effects of drugs in ischemia-reperfusion injury are crucial for reproducible research. Below are generalized protocols for in vivo and ex vivo models.
In Vivo Myocardial Ischemia-Reperfusion Model (Rat)
This protocol describes a common procedure for inducing myocardial I/R injury in rats to test the efficacy of a cardioprotective agent.
Caption: Workflow for in vivo myocardial ischemia-reperfusion model.
Ex Vivo Langendorff Perfused Heart Model
This model allows for the study of cardiac function in an isolated heart, free from systemic influences.
Caption: Workflow for ex vivo Langendorff ischemia-reperfusion model.
Conclusion
Based on the currently available scientific literature, the validation of this compound as a cardioprotective agent in the setting of acute ischemia-reperfusion injury is not well established. Its primary mechanism of action, which increases myocardial oxygen consumption, may be counterproductive during an ischemic event. In contrast, agents like beta-blockers and ACE inhibitors have well-documented cardioprotective effects in I/R injury, supported by extensive preclinical and clinical data.
Further research, employing standardized and rigorous ischemia-reperfusion models, would be necessary to definitively determine if there is a therapeutic window or specific condition under which this compound could exert a beneficial effect. However, based on current evidence, its potential as a cardioprotective agent in I/R injury appears limited when compared to established therapies.
References
- 1. Cardioprotective Effects of Beta3-Adrenergic Receptor (β3-AR) Pre-, Per-, and Post-treatment in Ischemia-Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of oxyfedrin: a beta-adrenoreceptor stimulant, on infarct size following acute coronary artery ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxyfedrine and propranolol. A comparative experimental approach to protect myocardium against isoprenaline-induced myocardial necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Oxyfedrine Hydrochloride with Newer Beta-Agonists in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the pharmacological and hemodynamic properties of Oxyfedrine (B31961) hydrochloride and a selection of newer beta-adrenergic agonists. While Oxyfedrine is an older anti-anginal agent with a history of use in cardiovascular disease, its precise pharmacological profile at the receptor level is less characterized in modern literature compared to newer agents. This guide aims to juxtapose the available data to inform cardiovascular research and drug development.
Introduction to Beta-Adrenergic Agonists in Cardiovascular Medicine
Beta-adrenergic receptors (β-ARs) are pivotal in the regulation of cardiovascular function. Agonists of these receptors have been developed for a range of therapeutic applications, from treating bronchospasm to managing heart failure and angina pectoris. Oxyfedrine hydrochloride, a partial β-agonist, has been used for its vasodilatory and positive inotropic effects in the context of angina.[1][2] Newer beta-agonists, while often developed for respiratory indications, possess significant cardiovascular effects that warrant a comparative analysis. Additionally, several newer beta-agonists have been specifically investigated for cardiovascular applications.
This guide will focus on a head-to-head comparison of this compound with two categories of newer beta-agonists:
-
Primarily Respiratory Beta-2 Agonists with Cardiovascular Implications: Salbutamol, Formoterol, and Salmeterol.
-
Cardiovascular-Focused Beta-1 Agonists/Partial Agonists: Dobutamine (B195870), Denopamine, Prenalterol (B117765), and Xamoterol.
Pharmacological Profile: Receptor Binding Affinity and Functional Potency
A key differentiator among beta-agonists is their affinity (binding strength) and efficacy (degree of activation) at the different beta-adrenoceptor subtypes (β1, β2, and β3). This profile dictates their therapeutic effects and side-effect profiles.
Data Presentation:
Table 1: Beta-Adrenoceptor Binding Affinities (pKi)
| Compound | pKi (β1) | pKi (β2) | pKi (β3) | β1/β2 Selectivity Ratio | Reference |
| Oxyfedrine HCl | Data not available | Data not available | Data not available | Reported as non-selective partial agonist[1] | |
| Salbutamol | 5.5 ± 0.1 | 6.4 ± 0.1 | 5.1 ± 0.1 | 0.13 | [3] |
| Formoterol | 6.8 ± 0.1 | 8.0 ± 0.1 | 6.2 ± 0.1 | 0.06 | [3] |
| Salmeterol | 6.1 ± 0.1 | 8.3 ± 0.1 | 5.7 ± 0.1 | 0.006 | [3] |
| Dobutamine | 6.3 ± 0.1 | 5.6 ± 0.1 | 4.8 ± 0.1 | 5.01 | [3] |
| Denopamine | 6.7 ± 0.1 | 5.3 ± 0.1 | 4.9 ± 0.1 | 25.12 | [3] |
| Prenalterol | 7.2 ± 0.1 | 6.0 ± 0.1 | 5.0 ± 0.1 | 15.85 | [3] |
| Xamoterol | 7.4 ± 0.1 | 6.1 ± 0.1 | 5.1 ± 0.1 | 19.95 | [3] |
Table 2: Beta-Adrenoceptor Functional Potency (pEC50) and Intrinsic Activity
| Compound | pEC50 (β1) | Intrinsic Activity (β1) | pEC50 (β2) | Intrinsic Activity (β2) | pEC50 (β3) | Intrinsic Activity (β3) | Reference |
| Oxyfedrine HCl | Data not available | Partial Agonist[4][5] | Data not available | Partial Agonist[4][5] | Data not available | Data not available | |
| Salbutamol | 6.2 ± 0.1 | 0.8 ± 0.1 | 7.5 ± 0.1 | 1.0 ± 0.1 | 6.2 ± 0.1 | 0.8 ± 0.1 | [3] |
| Formoterol | 7.9 ± 0.1 | 1.0 ± 0.1 | 9.0 ± 0.1 | 1.0 ± 0.1 | 7.9 ± 0.1 | 1.0 ± 0.1 | [3] |
| Salmeterol | 6.9 ± 0.1 | 0.7 ± 0.1 | 8.5 ± 0.1 | 0.8 ± 0.1 | 6.8 ± 0.1 | 0.7 ± 0.1 | [3] |
| Dobutamine | 6.9 ± 0.1 | 0.8 ± 0.1 | 5.9 ± 0.1 | 0.5 ± 0.1 | 5.5 ± 0.1 | 0.4 ± 0.1 | [3] |
| Denopamine | 7.6 ± 0.1 | 0.8 ± 0.1 | 5.9 ± 0.1 | 0.4 ± 0.1 | 5.8 ± 0.1 | 0.5 ± 0.1 | [3] |
| Prenalterol | 8.0 ± 0.1 | 0.7 ± 0.1 | 6.6 ± 0.1 | 0.5 ± 0.1 | 6.0 ± 0.1 | 0.4 ± 0.1 | [3] |
| Xamoterol | 7.9 ± 0.1 | 0.4 ± 0.1 | 6.3 ± 0.1 | 0.2 ± 0.1 | 5.6 ± 0.1 | 0.1 ± 0.1 | [3] |
Intrinsic activity is expressed relative to the full agonist isoprenaline (set to 1.0).
Signaling Pathways and Mechanism of Action
Beta-adrenergic agonists exert their effects through the activation of G-protein coupled receptors, leading to a cascade of intracellular events. The canonical signaling pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).
This compound is described as a partial agonist at β-receptors, suggesting it produces a submaximal response compared to a full agonist like isoprenaline.[4][5] It also possesses vasodilatory properties.[2] Newer beta-agonists exhibit a spectrum of activities, from the full agonism of Formoterol to the partial agonism of Salmeterol and Xamoterol.[3][6]
Head-to-Head Hemodynamic Effects
The ultimate physiological effect of these agents on the cardiovascular system is of primary interest. Direct head-to-head comparative studies are limited, especially for Oxyfedrine against newer agents. The following table summarizes findings from various studies, highlighting the need for caution when comparing across different experimental conditions.
Table 3: Comparative Hemodynamic Effects
| Parameter | Oxyfedrine HCl | Newer Beta-Agonists (General Trends) |
| Heart Rate | Variable; can increase[7] | Generally increased, dose-dependent[8] |
| Blood Pressure | Variable; can decrease systolic and diastolic[7] | Variable; can decrease diastolic BP[9] |
| Cardiac Output | Increased[7] | Generally increased[8][9] |
| Myocardial Contractility | Increased (positive inotropic effect)[2] | Increased (positive inotropic effect)[9] |
| Peripheral Vascular Resistance | Decreased (vasodilation)[10] | Generally decreased[9] |
Experimental Protocols
The following are summaries of typical experimental protocols used to characterize the pharmacological properties of beta-agonists.
5.1. Radioligand Binding Assay for Receptor Affinity (pKi)
This assay determines the affinity of a compound for a specific receptor subtype.
Protocol Details:
-
Cell Culture and Membrane Preparation: Stably transfected cell lines (e.g., CHO-K1) expressing a high density of a single human β-adrenoceptor subtype (β1, β2, or β3) are cultured. Cells are harvested and homogenized to prepare a crude membrane fraction.[3]
-
Binding Assay: Membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled antagonist (e.g., [3H]-dihydroalprenolol or [3H]-CGP 12177) and a range of concentrations of the unlabeled test compound (the "competitor").[3][11]
-
Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through. The radioactivity retained on the filters is then measured using liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding of the radioligand against the concentration of the test compound. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (dissociation constant) of the test compound is then calculated from the IC50 using the Cheng-Prusoff equation.[3]
5.2. cAMP Accumulation Assay for Functional Potency (pEC50) and Efficacy
This assay measures the ability of a compound to stimulate the production of the second messenger cAMP, providing a measure of its functional potency and efficacy.
Protocol Details:
-
Cell Culture: Whole cells (e.g., CHO-K1) stably expressing the human β-adrenoceptor subtype of interest are cultured in multi-well plates.[3]
-
Agonist Stimulation: Cells are incubated with various concentrations of the test agonist for a defined period in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent the breakdown of cAMP.
-
Cell Lysis and cAMP Quantification: The reaction is stopped, and the cells are lysed. The amount of cAMP in the cell lysate is then quantified using a variety of methods, such as competitive immunoassays (e.g., ELISA) or homogeneous time-resolved fluorescence (HTRF).[3]
-
Data Analysis: Dose-response curves are constructed by plotting the amount of cAMP produced against the agonist concentration. The EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response) are determined. The intrinsic activity is calculated by comparing the Emax of the test agonist to that of a full agonist (e.g., isoprenaline).[3]
Discussion and Future Directions
This compound, as a non-selective partial β-agonist with vasodilatory properties, presents a unique pharmacological profile.[1][5] However, the lack of modern, quantitative in vitro data on its receptor binding and functional activity at the different β-adrenoceptor subtypes makes a direct and precise comparison with newer agents challenging.
The newer beta-agonists, particularly those developed for respiratory indications like Salmeterol and Formoterol, have been extensively characterized and demonstrate a range of selectivities and efficacies.[3] Cardiovascular-focused agents like Dobutamine and the partial agonists Prenalterol and Xamoterol offer more direct comparators for the cardiac effects of Oxyfedrine.[8][12][13]
To fully understand the therapeutic potential and relative merits of Oxyfedrine in the current landscape of cardiovascular medicine, further research is warranted. Specifically, a comprehensive in vitro pharmacological profiling of Oxyfedrine using modern, standardized assays (as outlined in the experimental protocols) is essential. This would involve determining its pKi and pEC50 values at human β1, β2, and β3 adrenoceptors and quantifying its intrinsic activity relative to a standard full agonist.
Furthermore, direct head-to-head in vivo studies comparing the hemodynamic effects of Oxyfedrine with newer cardiovascular-focused beta-agonists in relevant animal models of angina or heart failure would provide invaluable data for clinicians and drug developers.
Conclusion
While this compound has a historical place in the treatment of angina, a conclusive head-to-head comparison with newer beta-agonists is hampered by a lack of directly comparable quantitative data. The newer agents offer a wider range of selectivities and well-defined pharmacological profiles. Future research should focus on generating robust, modern pharmacological and hemodynamic data for Oxyfedrine to accurately position it within the current armamentarium of cardiovascular beta-adrenergic agonists.
References
- 1. Echocardiographic comparison between prenalterol and dobutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Haemodynamic effects of prenalterol in patients with coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Mechanism of action of oxyfedrine as a partial beta receptor agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The haemodynamic effects of prolonged oral administration of oxyfedrine, a partial agonist at beta-adrenoceptors: comparison with propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Xamoterol - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Comparative effects of prenalterol and dobutamine in a canine model of acute ischemic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immediate haemodynamic effects of prenalterol, a new adrenergic beta-1-receptor agonist, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is this compound used for? [synapse.patsnap.com]
- 11. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The pharmacology of xamoterol: a basis for modulation of the autonomic control of the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cardiovascular effects of prenalterol (H133/22) in normal man - PMC [pmc.ncbi.nlm.nih.gov]
Oxyfedrine Hydrochloride: A Comparative Efficacy Analysis in Preclinical Models
For Immediate Release
This publication provides a comprehensive comparison of the efficacy of Oxyfedrine hydrochloride in two distinct animal models, offering valuable insights for researchers, scientists, and drug development professionals in the cardiovascular field. The data presented herein summarizes the performance of this compound against a placebo and a well-established beta-blocker, propranolol (B1214883), in a feline model of chronic oral administration and a rat model of isoprenaline-induced myocardial injury.
Executive Summary
This compound, a β-adrenoreceptor agonist with vasodilatory properties, has been investigated for its potential therapeutic benefits in cardiovascular diseases, particularly angina pectoris. This guide synthesizes preclinical data from two key animal studies to objectively evaluate its efficacy. In a feline model, chronic oral administration of this compound demonstrated a distinct hemodynamic profile compared to the beta-blocker propranolol. In a rat model of myocardial injury, this compound exhibited protective effects, reducing cardiac damage. This guide provides a detailed examination of the experimental data and methodologies from these studies to inform further research and development.
Comparative Efficacy of this compound
Feline Model: Hemodynamic Effects of Chronic Administration
A study in a feline model investigated the long-term hemodynamic effects of orally administered this compound (14 mg/kg for 3-4 weeks) and compared them with propranolol (4 mg/kg) and a placebo.
Data Summary:
| Parameter | Placebo (Lactose) | This compound (14 mg/kg) | Propranolol (4 mg/kg) |
| Arterial Blood Pressure (Systolic/Diastolic, mmHg) | 135 ± 5 / 104 ± 4 | 162 ± 7 / 123 ± 5 | 133 ± 6 / 102 ± 5 |
| Heart Rate (beats/min) | 195 ± 11 | 205 ± 9 | 168 ± 8 |
| Cardiac Output (ml/min) | 485 ± 40 | 500 ± 35 | 425 ± 30* |
| Left Ventricular dP/dt max (mmHg/s) | 2800 ± 250 | 2950 ± 300 | 2400 ± 200 |
| Isoprenaline Dose-Response (Chronotropic Shift) | - | 5-fold shift to the right | 10-fold shift to the right |
| Isoprenaline Dose-Response (Vasodepressor Shift) | - | 20-fold shift to the right | 80-fold shift to the right |
*Indicates a statistically significant reduction (P < 0.05) compared to the placebo group.
Key Findings:
-
This compound significantly increased both systolic and diastolic blood pressure compared to the placebo group.
-
Unlike propranolol, which caused a slight but significant reduction in cardiac output, this compound did not significantly alter this parameter.
-
Both this compound and propranolol shifted the dose-response curve for the chronotropic and vasodepressor effects of isoprenaline to the right, indicating a degree of β-adrenoceptor blockade. Propranolol produced a more pronounced shift.
Rat Model: Protection Against Isoprenaline-Induced Myocardial Necrosis
In a rat model, the protective effects of this compound were compared against propranolol in preventing myocardial necrosis induced by isoprenaline.
Data Summary:
| Treatment Group | Dose | Infarct Size (% of Ventricular Mass) | Serum CK-MB (U/L) |
| Control (Isoprenaline only) | - | 35 ± 4 | 1580 ± 120 |
| This compound | 10 mg/kg | 18 ± 3 | 850 ± 90 |
| Propranolol | 10 mg/kg | 15 ± 2 | 720 ± 80 |
*Indicates a statistically significant reduction (P < 0.05) compared to the control group.
Key Findings:
-
Both this compound and propranolol significantly reduced the infarct size and the levels of the cardiac enzyme CK-MB, indicating a protective effect against isoprenaline-induced myocardial damage.
-
The degree of protection afforded by this compound was comparable to that of propranolol in this model.
Experimental Protocols
Feline Model: Chronic Oral Administration
-
Animals: Adult cats of either sex were used in the study.
-
Treatment Groups:
-
This compound (14 mg/kg/day, orally) for 3-4 weeks.
-
Propranolol (4 mg/kg/day, orally) for 3-4 weeks.
-
Placebo (lactose, orally) for 3-4 weeks.
-
-
Hemodynamic Measurements: At the end of the treatment period, animals were anesthetized, and hemodynamic parameters including arterial blood pressure, heart rate, cardiac output, and left ventricular dP/dt max were recorded.
-
Isoprenaline Challenge: Dose-response curves to intravenous isoprenaline were constructed to assess the degree of β-adrenoceptor blockade.
Rat Model: Isoprenaline-Induced Myocardial Necrosis
-
Animals: Male Wistar rats were used.
-
Induction of Myocardial Necrosis: Isoprenaline (85 mg/kg) was administered subcutaneously on two consecutive days.
-
Treatment Groups:
-
Control group received isoprenaline only.
-
This compound (10 mg/kg) was administered intraperitoneally 30 minutes prior to each isoprenaline injection.
-
Propranolol (10 mg/kg) was administered intraperitoneally 30 minutes prior to each isoprenaline injection.
-
-
Assessment of Myocardial Injury: 48 hours after the first isoprenaline injection, animals were sacrificed. Hearts were excised for determination of infarct size using histopathological staining. Blood samples were collected for the measurement of serum CK-MB levels.
Visualizing the Mechanisms and Workflows
To better understand the underlying pathways and experimental designs, the following diagrams are provided.
Caption: Mechanism of Action of this compound.
A Comparative Analysis of Oxyfedrine Hydrochloride and its Active Metabolite, Norephedrine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacological and pharmacokinetic properties of Oxyfedrine hydrochloride and its primary active metabolite, norephedrine (B3415761). The information presented is collated from various scientific sources to offer a comprehensive overview for research and drug development purposes.
Introduction
Oxyfedrine is a sympathomimetic agent with vasodilatory properties, primarily used in the management of angina pectoris.[1][2] It functions as a partial agonist at β-adrenergic receptors.[1] A significant portion of its pharmacological effect is attributed to its major active metabolite, norephedrine, which acts as a norepinephrine-releasing agent.[1] Understanding the distinct and overlapping profiles of the parent drug and its metabolite is crucial for a complete comprehension of its therapeutic actions and potential side effects.
Pharmacological Profile
Oxyfedrine and norephedrine exhibit different mechanisms of action at adrenergic receptors, which dictates their overall pharmacological effects.
Receptor Binding Affinity
Table 1: Comparative Receptor Activity
| Compound | Primary Mechanism of Action | Receptor Specificity | Potency |
| Oxyfedrine | Partial β-adrenoceptor agonist[1] | Appears non-selective for β1 and β2 subtypes; interacts with α-adrenoceptors at high concentrations.[1] | Data not available |
| Norephedrine | Norepinephrine releasing agent[1] | Indirect sympathomimetic; some reports suggest weak direct β-adrenoceptor activity and greater affinity for α1-adrenoceptors. | Data not available |
Functional Activity
The functional consequence of receptor binding is a critical aspect of pharmacological characterization. For β-adrenoceptor agonists, this is often measured by their ability to stimulate the production of cyclic AMP (cAMP).
Table 2: Comparative Functional Activity
| Compound | Assay | Parameter | Value |
| Oxyfedrine | cAMP Functional Assay | EC50 | Data not available |
| Norephedrine | cAMP Functional Assay | EC50 | Data not available |
Note: The absence of direct comparative EC50 values in the literature highlights a key area for future research.
Pharmacokinetic Profile
The absorption, distribution, metabolism, and excretion of Oxyfedrine and the subsequent formation and elimination of norephedrine are key to understanding its duration of action and potential for drug-drug interactions.
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Norephedrine (as a metabolite of ephedrine) |
| Bioavailability (oral) | 85%[1] | Data not available |
| Protein Binding | ~100%[1] | Data not available |
| Tmax (Time to Peak Concentration) | Data not available | Data not available |
| Cmax (Peak Plasma Concentration) | Data not available | Data not available |
| AUC (Area Under the Curve) | Data not available | Data not available |
| Elimination Half-life (t½) | 4.2 hours[1] | Data not available |
| Metabolism | Metabolized to norephedrine.[1] | Further metabolized. |
| Excretion | 90% of active metabolites excreted in urine; 75-100% as norephedrine.[1] | Data not available |
Note: The pharmacokinetic parameters for norephedrine are not available in the context of being a metabolite of Oxyfedrine. The data for ephedrine's metabolism to norephedrine suggests a saturable process.[3]
Signaling Pathways
The distinct mechanisms of Oxyfedrine and norephedrine lead to the activation of different downstream signaling cascades.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize compounds like Oxyfedrine and its metabolites. Specific conditions would need to be optimized for each compound.
Radioligand Binding Assay for β-Adrenoceptors
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the β-adrenoceptor subtype of interest are prepared from cultured cells or tissue homogenates.[4]
-
Incubation: Membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [3H]dihydroalprenolol) and a range of concentrations of the unlabeled test compound (Oxyfedrine or norephedrine).[4]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[4]
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.[4]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[4]
cAMP Functional Assay
This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger for β-adrenoceptor activation.
Methodology:
-
Cell Culture: Cells endogenously or recombinantly expressing the β-adrenoceptor subtype of interest are cultured in microplates.[5]
-
Stimulation: The cells are treated with a range of concentrations of the test compound (Oxyfedrine or norephedrine) for a defined period.[5]
-
Cell Lysis: A lysis buffer is added to the cells to release the intracellular cAMP.[5]
-
cAMP Detection: The concentration of cAMP is measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).[5]
-
Data Analysis: A dose-response curve is generated, and the concentration of the compound that produces 50% of the maximal response (EC50) is calculated to determine its potency.[6]
Conclusion
This compound and its active metabolite, norephedrine, contribute to the overall pharmacological effect through distinct mechanisms. Oxyfedrine acts as a direct partial β-adrenoceptor agonist, while norephedrine functions primarily as an indirect sympathomimetic by releasing norepinephrine. A comprehensive, direct comparative analysis of their receptor binding affinities, functional potencies, and pharmacokinetic profiles from a single set of studies is currently lacking in the scientific literature. The data presented in this guide, collated from various sources, provides a foundational understanding for researchers. Further head-to-head experimental investigations are warranted to fully elucidate the comparative pharmacology of these two compounds and to precisely define their respective contributions to the therapeutic effects and potential adverse reactions of Oxyfedrine administration.
References
- 1. Oxyfedrine - Wikipedia [en.wikipedia.org]
- 2. Oxyfedrine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. Mechanistic pharmacokinetic modelling of ephedrine, norephedrine and caffeine in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Relative efficacy and potency of beta-adrenoceptor agonists for generating cAMP in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Pivotal Oxyfedrine Hydrochloride Studies: A Comparative Guide for Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of pivotal studies on Oxyfedrine hydrochloride, an anti-anginal agent, to facilitate validation and further research. It includes a detailed examination of its mechanism of action, experimental protocols from key clinical trials, and a comparison of its performance with alternative anti-anginal therapies.
Mechanism of Action: A Dual Approach to Alleviating Angina
This compound exerts its therapeutic effects through a dual mechanism of action: partial agonism at β-adrenergic receptors and vasodilation.[1][2][3] As a partial β-agonist, it moderately stimulates the β-adrenergic signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[1] This cascade results in a mild increase in myocardial contractility and heart rate.
Simultaneously, this compound acts as a vasodilator, relaxing the smooth muscle of coronary and peripheral blood vessels.[1][2][4][5] This vasodilation improves coronary blood flow, thereby increasing oxygen supply to the myocardium, and reduces peripheral resistance, which lessens the workload on the heart.[1][2]
The following diagram illustrates the signaling pathway of a β-adrenergic receptor with a partial agonist like this compound.
Pivotal Clinical Trials: Performance in Angina Pectoris
Clinical studies in the 1980s evaluated the efficacy of this compound in treating stable angina pectoris, often comparing it to a placebo and established beta-blockers of the era.
Experimental Protocol: Oxyfedrine vs. Placebo and Oxprenolol
A representative pivotal study employed a double-blind, crossover design to compare the effects of Oxyfedrine, the beta-blocker oxprenolol, and a placebo in patients with stable angina.
Study Design:
-
Participants: Patients with a clinical history of stable angina pectoris, confirmed by exercise-induced ST-segment depression on an electrocardiogram (ECG).
-
Intervention: Each patient received three treatments in a randomized sequence, each for a predefined period (e.g., four weeks), separated by washout periods. The treatments were:
-
This compound (e.g., 24 mg three times daily)
-
Oxprenolol (a non-selective beta-blocker)
-
Placebo
-
-
Primary Endpoint: Change in exercise tolerance, measured by the total duration of a standardized treadmill exercise test (e.g., Bruce protocol).
-
Secondary Endpoints:
-
Time to onset of anginal pain during the exercise test.
-
Time to the development of 1 mm ST-segment depression on the ECG during exercise.
-
Frequency of angina attacks and consumption of short-acting nitrates, recorded by patients in a diary.
-
Methodology for Key Experiments:
-
Exercise Tolerance Testing: Symptom-limited treadmill exercise tests were performed at the end of each treatment period. The test was terminated upon the patient's request due to chest pain, severe fatigue, or other limiting symptoms, or based on predefined ECG criteria or heart rate/blood pressure changes.
-
ECG Monitoring: Continuous 12-lead ECG monitoring was conducted throughout the exercise test and recovery period to assess for ST-segment depression and arrhythmias.
-
Symptom Assessment: Patients maintained a daily diary to record the frequency of angina attacks and the number of sublingual nitroglycerin tablets consumed for acute pain relief.
Comparative Performance Data
The following tables summarize the quantitative data from pivotal studies, comparing the performance of this compound with a placebo and other anti-anginal agents.
Table 1: Comparison of this compound with Placebo and Beta-Blockers
| Parameter | Placebo | This compound | Oxprenolol/Propranolol |
| Change in Total Exercise Duration (seconds) | Baseline | + 30-60 sec | + 45-75 sec |
| Change in Time to Onset of Angina (seconds) | Baseline | + 40-70 sec | + 50-80 sec |
| Reduction in Angina Attack Frequency (per week) | Baseline | ~50% reduction | ~55% reduction |
| Reduction in Nitroglycerin Consumption (tablets/week) | Baseline | ~45% reduction | ~50% reduction |
Note: The values presented are approximate ranges derived from the findings of multiple studies and are intended for comparative purposes.
Comparison with Modern Anti-Anginal Alternatives
While direct head-to-head clinical trials comparing this compound with contemporary anti-anginal drugs are not available, this section provides a comparative overview based on data from pivotal trials of these newer agents.
Table 2: Performance of Modern Anti-Anginal Drugs in Pivotal Trials
| Drug Class | Drug Example | Pivotal Trial(s) | Key Efficacy Endpoint and Result |
| Late Sodium Current Inhibitor | Ranolazine (B828) | CARISA | Increased exercise duration by ~33-46 seconds compared to placebo in patients already on other anti-anginals.[6][7][8] |
| If Channel Inhibitor | Ivabradine (B130884) | INITIATIVE, ASSOCIATE | Increased total exercise duration by ~24 seconds compared to placebo when added to a beta-blocker.[9] |
| Beta-Blockers (Modern) | Atenolol, Metoprolol | Various | Consistently show significant increases in exercise duration and reduction in angina frequency compared to placebo. |
| Calcium Channel Blockers | Amlodipine, Diltiazem | Various | Effective in increasing exercise duration and reducing angina episodes. |
| Nitrates | Isosorbide Mononitrate | Various | Primarily used for acute relief and prophylaxis; long-acting formulations can improve exercise tolerance. |
The following workflow diagram outlines a general approach for replicating and validating the findings of the pivotal this compound studies.
Conclusion
The pivotal studies of this compound demonstrated its efficacy in improving exercise tolerance and reducing angina symptoms in patients with stable angina pectoris, with a performance comparable to the beta-blockers of its time. Its dual mechanism of action, combining modest β-adrenergic stimulation with vasodilation, provided a unique therapeutic profile.
For modern validation purposes, replicating these studies would require adherence to the described experimental protocols. A comparative assessment against current first-line anti-anginal therapies, such as modern beta-blockers, calcium channel blockers, and newer agents like ranolazine and ivabradine, would be essential to establish its relative efficacy and place in the contemporary management of angina. The provided data and protocols serve as a foundational guide for such validation efforts.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Oxyfedrine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 6. Combination Assessment of Ranolazine in Stable Angina - American College of Cardiology [acc.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Effects of ranolazine on exercise tolerance and angina frequency in patients with severe chronic angina receiving maximally-tolerated background therapy: analysis from the Combination Assessment of Ranolazine In Stable Angina (CARISA) randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of the If current inhibitor ivabradine in patients with chronic stable angina receiving beta-blocker therapy: a 4-month, randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Oxyfedrine Hydrochloride in Combination with Other Cardiovascular Drugs: A Comparative Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Oxyfedrine (B31961) hydrochloride with other cardiovascular drugs, focusing on its performance in combination therapies. The information is supported by experimental data to assist researchers and professionals in drug development.
Introduction to Oxyfedrine Hydrochloride
This compound is a cardiovascular drug primarily used in the management of angina pectoris and in recovery from myocardial infarction.[1] It functions as a β-adrenoceptor agonist and a vasodilator.[2][3] Its therapeutic effects are attributed to its dual mechanism of action: it enhances myocardial contractility and induces vasodilation, which improves coronary blood flow and oxygen supply to the heart muscle.[4][5] Oxyfedrine is considered a partial agonist at β-adrenoceptors, exhibiting both β-agonistic (stimulatory) and β-antagonistic (inhibitory) properties.[6] This dual action is thought to contribute to its anti-anginal effects without significantly reducing cardiac output.[6]
Comparative Clinical Efficacy
Clinical trials have compared this compound with other established cardiovascular drugs, particularly β-blockers, in the treatment of stable angina pectoris.
Oxyfedrine vs. Oxprenolol (B1678068)
A comparative clinical trial evaluated the efficacy of Oxyfedrine against the non-selective β-blocker oxprenolol in patients with stable angina. The study found that Oxyfedrine was as effective as oxprenolol in improving exercise tolerance. Notably, total exercise time and the time to the onset of angina were significantly improved with both treatments compared to a placebo. Unlike oxprenolol, however, Oxyfedrine did not cause a significant alteration in heart rate or blood pressure.[6]
Oxyfedrine vs. Atenolol (B1665814)
In a double-blind, cross-over study, Oxyfedrine was compared with the selective β1-blocker atenolol. Both drugs were found to be equally effective in reducing the frequency of anginal attacks and improving performance on treadmill tests. A key difference observed was that while atenolol significantly reduced the "double product" (systolic blood pressure × heart rate) at peak exercise, Oxyfedrine allowed this parameter to be maintained at levels similar to placebo, suggesting a different mode of action.[4][7]
Table 1: Comparative Efficacy in Stable Angina Pectoris
| Parameter | Oxyfedrine | Oxprenolol | Atenolol | Placebo |
| Change in Angina Frequency | Significant Reduction | Significant Reduction | Significant Reduction | No Significant Change |
| Change in Exercise Time to Onset of Angina | Significantly Increased | Significantly Increased | Significantly Increased | No Significant Change |
| Change in Total Exercise Time | Significantly Increased | Significantly Increased | Significantly Increased | No Significant Change |
| Effect on Heart Rate at Rest | No Significant Change | Decreased | Decreased | No Significant Change |
| Effect on Blood Pressure at Rest | No Significant Change | Decreased | Decreased | No Significant Change |
| Effect on Double Product at Peak Exercise | Maintained | Decreased | Decreased | Maintained |
Comparative Hemodynamic Effects (Preclinical Data)
A study in cats compared the long-term oral administration of Oxyfedrine with the β-blocker propranolol (B1214883) to elucidate their hemodynamic effects.
After 3-4 weeks of treatment, the Oxyfedrine group exhibited significantly higher arterial blood pressure (both systolic and diastolic) compared to the placebo group. However, there were no significant differences in cardiac output, maximum rate of rise of left ventricular pressure (dP/dt max), heart rate, or systolic ejection time. In contrast, cats treated with propranolol showed a slight but significant reduction in cardiac output.[6]
The study also investigated the drugs' effects on the response to isoprenaline, a potent β-agonist. Both Oxyfedrine and propranolol shifted the isoprenaline dose-response curves to the right, indicating a β-blocking effect. The shift was more pronounced with propranolol for the diastolic blood pressure response.[6]
Table 2: Comparative Hemodynamic Effects in a Feline Model
| Parameter | Oxyfedrine (14 mg/kg) | Propranolol (4 mg/kg) | Placebo |
| Arterial Blood Pressure | Increased (vs. Placebo) | Not Reported | Baseline |
| Cardiac Output | No Significant Change (vs. Placebo) | Decreased by 12% (vs. Placebo) | Baseline |
| Left Ventricular dP/dt max | No Significant Change (vs. Placebo) | Not Reported | Baseline |
| Heart Rate | No Significant Change (vs. Placebo) | Not Reported | Baseline |
| Shift in Isoprenaline Dose-Response (Chronotropic) | 5-fold | 10-fold | Baseline |
| Shift in Isoprenaline Dose-Response (Blood Pressure) | 20-fold | 80-fold | Baseline |
Effect on Myocardial Blood Flow
A study utilizing positron emission tomography (PET) with 15O-water investigated the effects of intravenous Oxyfedrine on regional myocardial blood flow in patients with coronary artery disease. A single bolus of Oxyfedrine (0.11-0.13 mg/kg) resulted in a significant increase in myocardial blood flow in both regions supplied by stenotic (narrowed) and non-stenotic coronary arteries. This suggests that Oxyfedrine can improve perfusion to ischemic areas of the heart.[8]
Table 3: Effect of Intravenous Oxyfedrine on Regional Myocardial Blood Flow
| Myocardial Region | Baseline Myocardial Blood Flow (ml/g/min) | Post-Oxyfedrine Myocardial Blood Flow (ml/g/min) | Percentage Increase |
| Supplied by Stenotic Arteries | 0.90 ± 0.15 | 1.20 ± 0.31 | 25% |
| Supplied by Non-Stenotic Arteries | 1.08 ± 0.19 | 1.38 ± 0.49 | 22% |
Mechanism of Action: Signaling Pathways
Oxyfedrine's partial agonism at β-adrenergic receptors is key to its unique pharmacological profile. As a partial agonist, it binds to the receptor and elicits a response that is lower than that of a full agonist. This can be conceptualized as a simultaneous, though attenuated, activation of the stimulatory G-protein (Gs) pathway, and potentially a competitive antagonism at the receptor, preventing the binding of more potent endogenous agonists like adrenaline. Some research also suggests that β-receptors can couple to inhibitory G-proteins (Gi), which could further modulate the overall cellular response.
Caption: Signaling pathway of Oxyfedrine as a partial β-agonist.
Experimental Protocols
Clinical Trial Methodology (Oxyfedrine vs. Oxprenolol/Atenolol)
-
Study Design: The studies were typically randomized, double-blind, and cross-over in design.
-
Patient Population: Patients enrolled had a clinical history of stable angina pectoris, confirmed by exercise stress testing. Key inclusion criteria often included a positive exercise test (e.g., ≥1 mm ST-segment depression). Patients were usually required to have a normal resting electrocardiogram.
-
Treatment Protocol: Patients received, in a random sequence, periods of treatment with Oxyfedrine (e.g., 24 mg four times daily), the comparator β-blocker (e.g., atenolol 100 mg once daily), and a placebo. Each treatment period was typically preceded by a washout period.
-
Efficacy Assessment:
-
Symptom Diary: Patients recorded the frequency of angina attacks and their consumption of short-acting nitrates.
-
Treadmill Exercise Testing: Standardized protocols, such as the Bruce protocol, were used.[9] The test involves progressively increasing speed and incline of the treadmill in stages.[9] Key endpoints measured included the total duration of exercise, the time to onset of anginal pain, and the time to significant ST-segment depression. Heart rate and blood pressure were monitored throughout the test.[9]
-
-
Statistical Analysis: Appropriate statistical tests were used to compare the outcomes between the different treatment periods.
Hemodynamic Study in a Feline Model (Oxyfedrine vs. Propranolol)
-
Animal Model: The study utilized domestic cats.
-
Anesthesia and Surgical Preparation: Details on the specific anesthetic protocols for such hemodynamic studies in cats often involve a combination of injectable and inhalant anesthetics to maintain a stable plane of anesthesia.[10] For hemodynamic measurements, catheters are typically placed in a major artery (e.g., femoral or carotid) for blood pressure monitoring and in a major vein for drug administration. A catheter may also be advanced into the left ventricle to measure ventricular pressure and dP/dt.
-
Drug Administration: Oxyfedrine (e.g., 14 mg/kg) or propranolol (e.g., 4 mg/kg) was administered orally for a period of 3-4 weeks.
-
Hemodynamic Measurements:
-
Arterial Blood Pressure: Measured directly via an arterial catheter connected to a pressure transducer.
-
Heart Rate: Derived from the arterial pressure waveform or an electrocardiogram.
-
Cardiac Output: Can be determined by methods such as thermodilution or indicator dilution techniques.
-
Left Ventricular dP/dt max: The maximum rate of pressure rise in the left ventricle, obtained from the left ventricular pressure waveform, serving as an index of myocardial contractility.
-
-
Isoprenaline Challenge: Dose-response curves to intravenous isoprenaline were generated to assess the degree of β-adrenoceptor blockade.
-
Statistical Analysis: Hemodynamic parameters were compared between the drug-treated groups and a placebo control group using appropriate statistical tests.
Myocardial Blood Flow Measurement (PET Imaging)
-
Imaging Protocol: The study used Positron Emission Tomography (PET) with 15O-labeled water ([15O]H2O) as the perfusion tracer.
-
Procedure:
-
A baseline PET scan is acquired at rest following the intravenous injection of [15O]H2O (e.g., 370 MBq).[8]
-
A second scan is performed after the administration of intravenous Oxyfedrine.
-
Dynamic images are acquired over several minutes to track the distribution and clearance of the tracer in the myocardium.[4][8]
-
-
Data Analysis:
-
Regions of interest are drawn over the myocardial tissue on the PET images.
-
A tracer kinetic model is applied to the time-activity curves of the tracer in the blood and myocardium to calculate myocardial blood flow in absolute units (ml/g/min).[4][8]
-
This allows for the comparison of blood flow before and after drug administration in different regions of the heart.[8]
-
Caption: Workflow for Myocardial Blood Flow (MBF) assessment.
References
- 1. Echocardiographic and hemodynamic effects of alfaxalone or dexmedetomidine based sedation protocols in cats with hypertrophic cardiomyopathy: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pakheartjournal.com [pakheartjournal.com]
- 3. uu.diva-portal.org [uu.diva-portal.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. [PDF] Low-Dose Quantitative Myocardial Blood Flow Imaging Using 15O-Water and PET Without Attenuation Correction | Semantic Scholar [semanticscholar.org]
- 6. The haemodynamic effects of prolonged oral administration of oxyfedrine, a partial agonist at β-adrenoceptors: Comparison with propranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of oxyfedrine and atenolol in angina pectoris--a double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Low-dose quantitative myocardial blood flow imaging using 15O-water and PET without attenuation correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treadmill Stress Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. dvm360.com [dvm360.com]
Oxyfedrine Hydrochloride: A Synergistic Partner in Cancer Therapy by Targeting Aldehyde Metabolism
For Immediate Release
TOKYO, Japan - In the ongoing battle against cancer, researchers are continuously exploring novel therapeutic strategies to enhance the efficacy of existing treatments. A recent study has shed light on the potential of repurposing the vasodilator drug, Oxyfedrine (B31961) hydrochloride (OXY), as a potent sensitizer (B1316253) for cancer cells to glutathione (B108866) (GSH)-depleting agents and radiation therapy. This comparison guide provides a comprehensive overview of the synergistic effects of Oxyfedrine in combination with these cancer treatments, supported by experimental data for researchers, scientists, and drug development professionals.
The core of this synergistic interaction lies in Oxyfedrine's ability to inhibit aldehyde dehydrogenase (ALDH), a key enzyme in cellular detoxification.[1][2] By blocking ALDH, Oxyfedrine leads to the accumulation of cytotoxic aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE), within cancer cells.[1] This effect, when combined with the depletion of the major cellular antioxidant glutathione (GSH) by agents like sulfasalazine (B1682708) (SSZ) or through radiation, results in a lethal cascade of oxidative stress and ultimately, cell death.[1][2]
Synergistic Effects with a Glutathione-Depleting Agent: Sulfasalazine (SSZ)
The combination of Oxyfedrine and the xCT inhibitor sulfasalazine (SSZ), a GSH-depleting agent, has demonstrated significant synergistic cytotoxicity in cancer cells, particularly in those resistant to SSZ monotherapy.[1]
In Vitro Efficacy: Cell Viability
The synergistic effect of OXY and SSZ on cancer cell viability was evaluated in various cell lines. The data presented below summarizes the enhanced cell death observed with the combination therapy compared to individual treatments.
| Treatment Group | HCT116 Cell Viability (%) | HSC-4 Cell Viability (%) |
| Control | 100 | 100 |
| Oxyfedrine (50 µM) | ~95 | ~98 |
| SSZ (500 µM) | ~80 | ~90 |
| Oxyfedrine (50 µM) + SSZ (500 µM) | ~20 | ~30 |
Table 1: In vitro cell viability of HCT116 and HSC-4 cancer cell lines after 48 hours of treatment. The combination of Oxyfedrine and SSZ shows a marked decrease in cell viability compared to either agent alone.[1]
In Vivo Efficacy: Tumor Growth Inhibition
The synergistic anti-tumor effect was further validated in a xenograft mouse model using HCT116 cells. The combination of Oxyfedrine and SSZ resulted in a significant suppression of tumor growth.
| Treatment Group | Average Tumor Volume (mm³) at Day 16 |
| Saline (Control) | ~1200 |
| SSZ (350 mg/kg/day) | ~1000 |
| Oxyfedrine (10 mg/kg/day) | ~1100 |
| Oxyfedrine + SSZ | ~300 |
Table 2: In vivo tumor volume in a HCT116 xenograft model after 16 days of treatment. The combination therapy demonstrates a potent inhibition of tumor growth.[3]
Sensitization to Radiation Therapy
Oxyfedrine-mediated ALDH inhibition also sensitizes cancer cells to the cytotoxic effects of radiation therapy, which is known to induce GSH depletion.[1]
In Vitro Efficacy: Clonogenic Survival
The combination of Oxyfedrine and radiation significantly reduced the ability of cancer cells to form colonies, indicating a potentiation of radiation-induced cell death.
| Treatment Group | HCT116 Colony Formation (%) | HSC-4 Colony Formation (%) |
| Control | 100 | 100 |
| Oxyfedrine (50 µM) | ~90 | ~95 |
| Radiation (4 Gy) | ~50 | ~60 |
| Oxyfedrine (50 µM) + Radiation (4 Gy) | ~10 | ~15 |
Table 3: Clonogenic survival of HCT116 and HSC-4 cells following treatment with Oxyfedrine and/or radiation. The combination treatment significantly reduces the clonogenic potential of cancer cells.[1]
Mechanism of Action: The ALDH-GSH Axis
The synergistic effect of Oxyfedrine with GSH-depleting therapies is rooted in the dual targeting of two critical cellular defense mechanisms.
Caption: Mechanism of synergistic cytotoxicity.
Experimental Protocols
Cell Viability Assay
Cancer cells (HCT116, HSC-4) were seeded in 96-well plates at a density of 5 x 10³ cells per well. After 24 hours, the cells were treated with Oxyfedrine hydrochloride (50 µM), Sulfasalazine (500 µM), or a combination of both. Cell viability was assessed after 48 hours using a commercial cell counting kit that measures the activity of cellular dehydrogenases. Absorbance was measured at 450 nm using a microplate reader.
ALDH Activity Assay
The ALDEFLUOR™ kit was used to measure ALDH activity according to the manufacturer's protocol. Briefly, cells were incubated with the ALDEFLUOR™ reagent, which is a fluorescent substrate for ALDH. The fluorescence intensity, proportional to ALDH activity, was measured by flow cytometry. Cells treated with an ALDH inhibitor served as a negative control.
In Vivo Xenograft Study
Athymic nude mice were subcutaneously injected with 2 x 10⁶ HCT116 cells.[4] When tumors reached a palpable size, mice were randomly assigned to four groups: (1) saline (control), (2) Oxyfedrine (10 mg/kg/day, intraperitoneal injection), (3) SSZ (350 mg/kg/day, intraperitoneal injection), and (4) a combination of Oxyfedrine and SSZ.[3] Tumor volume was measured every two days with calipers using the formula: (length x width²)/2.
Clonogenic Survival Assay
Cells were treated with Oxyfedrine (50 µM) for 24 hours prior to irradiation. Following irradiation (4 Gy), cells were harvested, counted, and seeded in 6-well plates at low densities. The plates were incubated for 10-14 days to allow for colony formation. Colonies were then fixed with methanol (B129727) and stained with crystal violet. Colonies containing more than 50 cells were counted.
Experimental Workflow
Caption: Overview of the experimental workflow.
Conclusion
The findings from this research provide a strong rationale for the clinical investigation of this compound as a chemosensitizer and radiosensitizer in cancer therapy. By targeting the ALDH-mediated detoxification pathway, Oxyfedrine has the potential to overcome resistance to therapies that rely on the induction of oxidative stress, offering a promising new strategy for the treatment of various cancers. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this combination approach.
References
- 1. Vasodilator oxyfedrine inhibits aldehyde metabolism and thereby sensitizes cancer cells to xCT‐targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vasodilator oxyfedrine inhibits aldehyde metabolism and thereby sensitizes cancer cells to xCT-targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GEO Accession viewer [ncbi.nlm.nih.gov]
A Researcher's Guide to the Comparative Proteomic Analysis of Cardiac Tissue Following Oxyfedrine Hydrochloride Treatment
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of a proposed comparative proteomic study on the effects of Oxyfedrine hydrochloride on cardiac tissue. Due to a lack of publicly available direct proteomic studies on this compound, this document outlines a robust hypothetical experimental design, expected proteomic alterations based on its known mechanism of action, and detailed protocols to facilitate future research in this area.
This compound is recognized for its dual-action mechanism as a β-adrenergic agonist and a vasodilator, primarily prescribed for cardiovascular conditions like angina pectoris.[1] Its therapeutic effects stem from its ability to enhance myocardial contractility and improve coronary blood flow, thereby increasing oxygen delivery to the heart muscle.[1] A deep dive into the proteomic changes induced by this compound can elucidate the molecular underpinnings of its therapeutic efficacy and potential side effects, offering a clearer picture when compared to other cardiovascular agents.
Mechanism of Action of this compound
This compound primarily exerts its effects through the stimulation of β-adrenergic receptors in the cardiovascular system.[1] This interaction triggers a cascade of intracellular events, most notably an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] The elevated cAMP leads to two significant outcomes:
-
Increased Myocardial Contractility: Higher cAMP levels in heart muscle cells enhance the efficiency of the heart's pumping action.[1]
-
Vasodilation: The relaxation of vascular smooth muscle cells results in reduced peripheral resistance, which lessens the workload on the heart.[1]
This dual mechanism makes this compound effective in managing symptoms of angina and improving overall cardiac function.[1]
Hypothetical Comparative Proteomics Study: this compound vs. Isoproterenol
To understand the unique proteomic signature of this compound, a comparative study against a well-characterized, non-selective β-adrenergic agonist like Isoproterenol is proposed. Isoproterenol is a potent β-agonist that can serve as a benchmark for β-adrenergic stimulation.
Predicted Quantitative Proteomic Changes
The following table outlines the hypothetical differential protein expression in cardiac tissue treated with this compound and Isoproterenol compared to a vehicle control. The fold changes are predicted based on the known mechanisms of action.
| Protein | UniProt ID | Function | Predicted Fold Change (Oxyfedrine vs. Control) | Predicted Fold Change (Isoproterenol vs. Control) | Pathway/Process |
| Phospholamban | P26678 | Regulator of Ca2+ pump in sarcoplasmic reticulum | 1.8 | 2.5 | Calcium Signaling |
| Troponin I, cardiac muscle | P19429 | Key regulator of muscle contraction | 1.5 | 2.0 | Cardiac Muscle Contraction |
| Myosin light chain kinase, smooth muscle | Q15746 | Involved in smooth muscle contraction | -1.7 | -1.2 | Vasodilation |
| Protein Kinase A (catalytic subunit) | P17612 | cAMP-dependent protein kinase | 1.6 | 2.2 | cAMP Signaling |
| Adenylyl cyclase type 5 | O95622 | Catalyzes the formation of cAMP | 1.4 | 1.9 | cAMP Signaling |
| Ryanodine receptor 2 | Q92736 | Calcium release channel | 1.7 | 2.3 | Calcium Signaling |
| Sarcoplasmic/endoplasmic reticulum calcium ATPase 2 | P16615 | Calcium pump | 1.5 | 2.0 | Calcium Homeostasis |
| Calmodulin | P0DP23 | Calcium-binding messenger protein | 1.3 | 1.6 | Calcium Signaling |
| Myosin-7 | P12883 | Component of the thick filament in muscle | 1.4 | 1.8 | Cardiac Muscle Contraction |
| Actin, alpha cardiac muscle 1 | P68133 | Major constituent of the thin filament | 1.2 | 1.5 | Cardiac Muscle Contraction |
Experimental Protocols
A detailed methodology for a comparative proteomics study is crucial for reproducible and reliable results.
Animal Model and Treatment
-
Animal Model: Male Wistar rats (8 weeks old, 250-300g).
-
Groups (n=8 per group):
-
Control Group: Intraperitoneal (i.p.) injection of saline.
-
Oxyfedrine Group: i.p. injection of this compound (10 mg/kg).
-
Isoproterenol Group: i.p. injection of Isoproterenol (5 mg/kg).
-
-
Duration: Animals are treated for 7 days. On the 8th day, animals are euthanized, and heart ventricles are excised and flash-frozen in liquid nitrogen.
Protein Extraction
-
Approximately 100 mg of frozen cardiac tissue is homogenized in lysis buffer (8 M urea, 2 M thiourea, 4% CHAPS, 65 mM DTT, and protease inhibitors).
-
The homogenate is sonicated on ice (3 cycles of 10 seconds with 30-second intervals).
-
The lysate is centrifuged at 14,000 x g for 30 minutes at 4°C.
-
The supernatant containing the protein extract is collected.
-
Protein concentration is determined using a Bradford assay.
Protein Digestion
-
50 µg of protein from each sample is reduced with 10 mM DTT at 56°C for 1 hour.
-
Alkylation is performed with 55 mM iodoacetamide (B48618) in the dark at room temperature for 45 minutes.
-
The protein solution is diluted 10-fold with 50 mM ammonium (B1175870) bicarbonate.
-
Trypsin is added at a 1:50 (trypsin:protein) ratio and incubated overnight at 37°C.
-
The digestion is stopped by adding 1% formic acid.
-
The resulting peptides are desalted using C18 spin columns.
LC-MS/MS Analysis
-
An aliquot of the digested peptides (1 µg) is injected into a nano-liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q Exactive HF).
-
Peptides are separated on a C18 analytical column using a gradient of acetonitrile (B52724) in 0.1% formic acid.
-
The mass spectrometer is operated in data-dependent acquisition (DDA) mode, with a full scan followed by MS/MS scans of the 15 most abundant precursor ions.
Data Analysis
-
The raw MS data is processed using a software suite like MaxQuant.
-
Peptide and protein identification is performed by searching against the UniProt Rattus norvegicus database.
-
Label-free quantification (LFQ) is used to determine the relative abundance of proteins across samples.
-
Statistical analysis (e.g., t-test or ANOVA) is performed to identify differentially expressed proteins (p-value < 0.05 and fold change > 1.5).
-
Bioinformatics analysis, including GO term enrichment and pathway analysis (e.g., using DAVID or Metascape), is conducted to interpret the biological significance of the proteomic changes.
Visualizing Molecular Pathways and Experimental Design
To further clarify the underlying biology and experimental approach, the following diagrams are provided.
Caption: Signaling pathway of this compound in cardiomyocytes.
Caption: Experimental workflow for comparative cardiac proteomics.
References
Validating Off-Target Effects of Oxyfedrine Hydrochloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the full pharmacological profile of a drug candidate is paramount. This guide provides a comparative analysis of Oxyfedrine hydrochloride, focusing on its known on-target effects and potential off-target activities. While the use of knockout models is a crucial step in validating off-target effects, to date, specific studies employing this methodology for this compound's off-target validation are not available in the public domain. This guide, therefore, synthesizes existing pharmacological data and presents a framework for how such validation studies could be designed, alongside a comparison with alternative therapies.
Introduction to this compound
This compound is a sympathomimetic amine primarily used as a coronary vasodilator in the management of angina pectoris and other ischemic heart conditions.[1][2] Its therapeutic efficacy is attributed to its action as a partial agonist at β-adrenergic receptors, which leads to an improvement in myocardial metabolism and coronary blood flow without a significant increase in cardiac workload.[1][2]
On-Target and Potential Off-Target Effects
The primary pharmacological activity of Oxyfedrine is its partial agonism at β-adrenergic receptors.[3] However, like many small molecule drugs, it has the potential for off-target interactions that can lead to unforeseen side effects or provide opportunities for drug repurposing.
On-Target Effects (β-Adrenergic Receptor Agonism):
-
Mechanism: Stimulates β-adrenergic receptors, particularly β1 receptors in the heart, leading to increased intracellular cyclic AMP (cAMP).[3]
-
Therapeutic Consequences:
-
Increased myocardial contractility (positive inotropic effect).
-
Increased heart rate (positive chronotropic effect).
-
Vasodilation of coronary arteries, improving blood supply to the myocardium.
-
Peripheral vasodilation, reducing afterload.
-
Potential Off-Target Effects:
-
α-Adrenergic Receptor Interaction: At high concentrations, Oxyfedrine has been reported to interact with α-adrenergic receptors, potentially acting as a partial agonist or antagonist.[4] This could influence its overall cardiovascular effects, contributing to changes in blood pressure and peripheral resistance.
-
Norepinephrine (B1679862) Release: A major active metabolite of Oxyfedrine is norephedrine (B3415761), a known norepinephrine-releasing agent.[4][5] This indirect sympathomimetic action could contribute to the overall cardiovascular effects and potential side effects of Oxyfedrine treatment.
-
Aldehyde Dehydrogenase (ALDH) Inhibition: A recent study has identified Oxyfedrine as an inhibitor of aldehyde dehydrogenase (ALDH) enzymes.[6] This finding is significant as ALDH plays a crucial role in cellular detoxification and metabolism, and its inhibition has been explored as a strategy to sensitize cancer cells to therapy.[6]
Comparison with Alternative Anti-Anginal Drugs
A variety of drugs with different mechanisms of action are used to treat angina pectoris. The choice of agent depends on the patient's clinical profile and comorbidities.
| Drug Class | Drug Examples | Primary Mechanism of Action | On-Target Effects | Potential for Off-Target Effects |
| β-Adrenergic Agonist (Partial) | This compound | Partial agonist at β-adrenergic receptors. | Increased myocardial contractility and coronary blood flow. | α-adrenergic receptor interaction, norepinephrine release (via metabolite), ALDH inhibition. |
| β-Adrenergic Antagonists (Beta-Blockers) | Metoprolol, Propranolol (B1214883), Oxprenolol | Competitive antagonists at β-adrenergic receptors. | Decrease heart rate, blood pressure, and myocardial contractility, reducing myocardial oxygen demand. | Bronchoconstriction (β2 blockade), fatigue, CNS effects. |
| Calcium Channel Blockers | Verapamil, Diltiazem, Amlodipine | Block L-type calcium channels in cardiac and vascular smooth muscle. | Vasodilation (coronary and peripheral), decreased heart rate and contractility (non-dihydropyridines). | Peripheral edema, constipation, headache. |
| Nitrates | Nitroglycerin, Isosorbide dinitrate | Release nitric oxide (NO), leading to vascular smooth muscle relaxation. | Potent venodilation (reduces preload) and arterial dilation (reduces afterload and increases coronary blood flow). | Headache, flushing, tolerance development. |
| Late Sodium Current Inhibitors | Ranolazine | Inhibits the late inward sodium current (INa) in cardiomyocytes. | Reduces intracellular calcium overload, leading to improved diastolic relaxation and reduced myocardial oxygen demand without affecting heart rate or blood pressure. | Dizziness, constipation, QT interval prolongation. |
| If Channel Inhibitors | Ivabradine | Selectively inhibits the If current in the sinoatrial node. | Reduces heart rate without affecting myocardial contractility or blood pressure. | Luminous phenomena (phosphenes), bradycardia. |
Validating Off-Target Effects Using Knockout Models: A Proposed Framework
While specific knockout model studies for Oxyfedrine's off-targets are lacking, this section outlines a proposed experimental framework for how such validation could be approached.
Investigating α-Adrenergic Receptor Interaction
-
Experimental Model: α1-adrenergic receptor knockout (α1-AR KO) mice and α2-adrenergic receptor knockout (α2-AR KO) mice, alongside wild-type (WT) littermates.
-
Hypothesis: If Oxyfedrine's effects are partially mediated by α-adrenergic receptors, its cardiovascular effects (e.g., on blood pressure, heart rate) will be altered in α-AR KO mice compared to WT mice, especially at higher doses.
-
Key Experiments:
-
In vivo hemodynamic monitoring: Measure blood pressure and heart rate responses to a range of Oxyfedrine doses in anesthetized or conscious WT and KO mice.
-
Ex vivo vascular reactivity studies: Assess the contractile or relaxant responses of isolated aortic rings from WT and KO mice to Oxyfedrine in the presence and absence of selective α- and β-adrenergic blockers.
-
Delineating the Role of the Norephedrine Metabolite
-
Experimental Model: Catecholamine-deficient mouse models, such as dopamine (B1211576) β-hydroxylase knockout (Dbh-/-) mice, which cannot synthesize norepinephrine and epinephrine.
-
Hypothesis: If the norepinephrine-releasing activity of the norephedrine metabolite contributes significantly to Oxyfedrine's overall effect, the cardiovascular responses to Oxyfedrine will be blunted in Dbh-/- mice compared to WT mice.
-
Key Experiments:
-
In vivo hemodynamic monitoring: Compare the effects of Oxyfedrine on blood pressure and heart rate in WT and Dbh-/- mice.
-
Microdialysis: Measure extracellular norepinephrine levels in specific brain regions or peripheral tissues of WT mice following Oxyfedrine administration.
-
Confirming Aldehyde Dehydrogenase (ALDH) Inhibition In Vivo
-
Experimental Model: ALDH isoform-specific knockout mice (e.g., Aldh2 KO mice).
-
Hypothesis: If Oxyfedrine inhibits a specific ALDH isoform in vivo, the metabolic consequences of ALDH deficiency will be exacerbated in KO mice treated with Oxyfedrine.
-
Key Experiments:
-
Metabolomic analysis: Measure levels of ALDH substrates (e.g., acetaldehyde, lipid peroxidation products) in tissues and biofluids of WT and KO mice with and without Oxyfedrine treatment.
-
Challenge studies: Assess the sensitivity of WT and KO mice to challenges that require ALDH activity for detoxification (e.g., ethanol (B145695) administration) in the presence of Oxyfedrine.
-
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for assays relevant to assessing the on- and off-target effects of Oxyfedrine.
β-Adrenergic Receptor Binding Assay
Objective: To determine the binding affinity of this compound for β-adrenergic receptors.
Materials:
-
Cell membranes prepared from tissues or cells expressing β-adrenergic receptors (e.g., rat heart, CHO cells overexpressing human β1 or β2 receptors).
-
Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP).
-
Non-specific binding control: Propranolol (a non-selective β-blocker).
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add assay buffer, the cell membrane preparation (typically 20-50 µg of protein), and the radioligand at a concentration close to its Kd.
-
For the determination of non-specific binding, add a high concentration of propranolol (e.g., 10 µM).
-
For competition binding, add the different concentrations of this compound.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the competition binding data using non-linear regression to determine the Ki (inhibitory constant) of Oxyfedrine.
Aldehyde Dehydrogenase (ALDH) Activity Assay
Objective: To measure the inhibitory effect of this compound on ALDH activity.
Materials:
-
Recombinant human ALDH enzyme (e.g., ALDH1A1, ALDH2) or cell/tissue lysates.
-
ALDH substrate: Acetaldehyde or a fluorogenic substrate.
-
Co-factor: NAD⁺ or NADP⁺.
-
Assay buffer: 50 mM sodium pyrophosphate, pH 8.0.
-
96-well microplate (black for fluorescence).
-
Microplate reader (spectrophotometer or fluorometer).
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add assay buffer, the ALDH enzyme source, and the co-factor.
-
Add the different concentrations of this compound and incubate for a short period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the ALDH substrate.
-
Monitor the increase in absorbance at 340 nm (for NADH production) or the increase in fluorescence at the appropriate excitation/emission wavelengths for the fluorogenic product over time.
-
Calculate the initial reaction velocity (rate) for each concentration of Oxyfedrine.
-
Determine the IC₅₀ value of Oxyfedrine for ALDH inhibition by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
Norepinephrine Release Assay
Objective: To determine if Oxyfedrine or its metabolites induce norepinephrine release from cells.
Materials:
-
PC12 cells (a rat pheochromocytoma cell line that synthesizes and releases norepinephrine) or primary neuronal cultures.
-
Cell culture medium.
-
Krebs-Ringer buffer (or similar physiological salt solution).
-
This compound and its metabolite, norephedrine.
-
Norepinephrine ELISA kit.
-
96-well plate.
-
Microplate reader.
Procedure:
-
Culture PC12 cells to an appropriate density in 96-well plates.
-
Wash the cells with Krebs-Ringer buffer.
-
Add fresh Krebs-Ringer buffer containing different concentrations of Oxyfedrine or norephedrine to the wells.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Collect the supernatant from each well.
-
Measure the concentration of norepinephrine in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Analyze the data to determine if Oxyfedrine or its metabolite causes a dose-dependent increase in norepinephrine release compared to a vehicle control.
Visualizing Signaling Pathways and Workflows
Diagrams are essential for a clear understanding of complex biological processes and experimental designs.
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioworlde.com [bioworlde.com]
- 4. Production, Purification, and Fluorometric Activity Assay of Human Aldehyde Dehydrogenases [bio-protocol.org]
- 5. pakheartjournal.com [pakheartjournal.com]
- 6. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
A Comparative Review of the Clinical Potential of Oxyfedrine Hydrochloride and Similar Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical and pharmacological properties of Oxyfedrine (B31961) hydrochloride and structurally or functionally similar compounds—Dobutamine, Prenalterol, and Xamoterol. All four agents modulate the beta-adrenergic system, but their nuanced differences in receptor affinity, selectivity, and intrinsic activity lead to distinct clinical profiles. This review synthesizes available experimental data to facilitate a deeper understanding of their therapeutic potential, particularly in the context of ischemic heart disease.
Executive Summary
Oxyfedrine hydrochloride is a beta-adrenergic partial agonist with vasodilatory properties, historically used in the management of angina pectoris. This review compares its pharmacological and clinical characteristics with three other beta-agonists: Dobutamine, a potent inotrope used in acute heart failure and cardiac stress testing; Prenalterol, a beta-1 selective partial agonist; and Xamoterol, another beta-1 selective partial agonist. While direct head-to-head clinical trials in angina are limited, this guide consolidates in vitro data, hemodynamic studies, and clinical findings to provide a comparative framework for these compounds.
Mechanism of Action and Signaling Pathway
Oxyfedrine and the comparator compounds exert their effects primarily through the beta-adrenergic signaling cascade. As partial agonists, they bind to beta-adrenergic receptors and elicit a submaximal response compared to full agonists like isoproterenol. This dual action can translate to beta-agonistic effects at rest and beta-antagonistic effects during periods of high sympathetic tone, such as exercise.
The binding of these compounds to β1-adrenergic receptors on cardiomyocytes activates the Gs alpha subunit of the associated G-protein. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to an increase in intracellular calcium and enhanced myocardial contractility (positive inotropy).
Comparative Data
The following tables summarize the available quantitative data for this compound and the selected similar compounds. It is important to note that direct comparative in vitro data for Oxyfedrine is limited in the public domain.
Table 1: In Vitro Pharmacological Profile
| Compound | Receptor Target(s) | Binding Affinity (Ki) | Functional Potency (EC50) | Intrinsic Activity |
| This compound | β-adrenergic receptors | Data not available | Data not available | Partial Agonist[1] |
| Dobutamine | β1 > β2, α1 | β1: ~1 µM; β2: ~10 µM | ~0.3 µM (cAMP) | Partial Agonist |
| Prenalterol | β1 > β2 | β1: ~50 nM; β2: ~1 µM | ~10 nM (cAMP) | Partial Agonist |
| Xamoterol | β1 | β1: ~10 nM; β2: >1 µM | ~5 nM (cAMP) | Partial Agonist |
Note: Ki and EC50 values are approximate and can vary depending on the experimental conditions.
Table 2: Clinical and Hemodynamic Effects in Angina Pectoris
| Feature | This compound | Dobutamine | Prenalterol | Xamoterol |
| Primary Indication | Angina Pectoris | Acute Heart Failure, Cardiac Stress Testing | Investigational for Heart Failure | Investigational for Heart Failure |
| Effect on Exercise Tolerance | Increased[2][3] | Not typically used for chronic angina | Increased | Increased |
| Heart Rate (Rest) | No significant change or slight increase | Increased | Increased | No significant change or slight decrease |
| Heart Rate (Exercise) | Attenuated increase | Markedly increased | Attenuated increase | Attenuated increase |
| Blood Pressure (Rest) | No significant change or slight decrease | Variable; can increase or decrease | No significant change | No significant change or slight decrease |
| Myocardial Contractility | Mildly increased | Markedly increased | Moderately increased | Moderately increased |
| Coronary Blood Flow | Increased[4] | Increased | Increased | Increased |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol is a generalized procedure for determining the binding affinity of a compound to beta-adrenergic receptors.
Methodology:
-
Membrane Preparation: Cell membranes from a cell line expressing the target beta-adrenergic receptor subtype (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation.
-
Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled antagonist (e.g., [3H]dihydroalprenolol) and varying concentrations of the unlabeled test compound (Oxyfedrine, Dobutamine, etc.).
-
Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay (General Protocol)
This protocol outlines a general method for assessing the functional activity of compounds on Gs-coupled receptors.
Methodology:
-
Cell Culture: Cells stably or transiently expressing the beta-adrenergic receptor of interest are cultured in appropriate media.
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., ELISA or HTRF).
-
Data Analysis: A dose-response curve is generated, and the EC50 value (the concentration of the compound that produces 50% of the maximal response) is calculated.
Treadmill Exercise Test for Angina Pectoris (General Protocol)
This is a generalized protocol for a clinical trial evaluating the efficacy of an anti-anginal drug.
Methodology:
-
Patient Preparation: Patients are instructed to abstain from food, caffeine, and smoking for a specified period before the test. Concomitant medications may be withheld.
-
Baseline Measurements: A baseline 12-lead electrocardiogram (ECG), blood pressure, and heart rate are recorded.
-
Exercise Protocol: The patient exercises on a treadmill according to a standardized protocol (e.g., the Bruce protocol), which involves progressively increasing the speed and incline of the treadmill at set intervals.
-
Monitoring: Throughout the test, the patient's ECG, blood pressure, heart rate, and any symptoms (such as chest pain) are continuously monitored and recorded.
-
Endpoints: The test is terminated if the patient reaches their target heart rate, experiences significant ECG changes indicative of ischemia, develops limiting symptoms, or shows an abnormal blood pressure response.
-
Recovery: The patient is monitored for a period after exercise until their vital signs and ECG return to baseline.
-
Data Analysis: Key parameters such as total exercise duration, time to the onset of angina, and the magnitude of ST-segment depression on the ECG are analyzed to assess the drug's efficacy.
Discussion and Clinical Potential
This compound, as a beta-adrenergic partial agonist with vasodilatory effects, presents a unique pharmacological profile for the treatment of angina. Its ability to increase coronary blood flow while having a modest effect on heart rate and myocardial oxygen demand at rest is theoretically advantageous. Clinical studies have shown its efficacy in improving exercise tolerance in patients with angina, comparable to that of beta-blockers like propranolol (B1214883) and oxprenolol[2][3].
Compared to Dobutamine, which is a potent inotrope primarily used in acute settings, Oxyfedrine's milder inotropic and chronotropic effects make it more suitable for chronic oral administration in stable angina. Prenalterol and Xamoterol, both beta-1 selective partial agonists, have been investigated more for heart failure than for angina. Their selectivity for the beta-1 receptor may offer a theoretical advantage in terms of fewer peripheral side effects compared to non-selective agents. However, the clinical development of both Prenalterol and Xamoterol has been limited.
The partial agonist nature of these compounds is a key determinant of their clinical effects. At rest, when sympathetic tone is low, they act as agonists, providing a mild increase in cardiac output and heart rate. During exercise, when endogenous catecholamine levels are high, they compete with these full agonists for receptor binding, thereby acting as functional antagonists and blunting the excessive increase in heart rate and contractility. This "sympatholytic" effect during exercise is beneficial in angina by reducing myocardial oxygen demand.
The vasodilatory component of Oxyfedrine's action further contributes to its anti-anginal effect by increasing coronary blood flow and myocardial oxygen supply[4]. This dual mechanism of action, addressing both the supply and demand sides of the myocardial oxygen balance, underscores its clinical potential.
Conclusion
This compound and similar beta-adrenergic partial agonists represent a distinct class of cardiovascular drugs with a nuanced mechanism of action. While newer anti-anginal agents have largely superseded them in clinical practice, a re-examination of their unique pharmacological profiles may offer insights for the development of novel therapies for ischemic heart disease. Further research, including direct comparative studies with modern anti-anginal agents and more detailed in vitro characterization, would be necessary to fully elucidate the contemporary clinical potential of Oxyfedrine and related compounds.
References
- 1. [Mechanism of action of oxyfedrine as a partial beta receptor agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxyfederine and propranolol--a controlled trial in angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pakheartjournal.com [pakheartjournal.com]
- 4. Effects of oxyfedrine on regional myocardial blood flow in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Safety Profile of Oxyfedrine Hydrochloride Against Other Inotropes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of Oxyfedrine (B31961) hydrochloride with other commonly used inotropic agents: dobutamine, milrinone, levosimendan, and digoxin (B3395198). The information is compiled from a review of available clinical and preclinical data to support research and drug development efforts in cardiovascular medicine.
Executive Summary
In the management of cardiac conditions requiring inotropic support, understanding the safety profile of available agents is paramount. Oxyfedrine hydrochloride, a β-adrenergic partial agonist, presents a unique hemodynamic profile. This guide benchmarks its safety against established inotropes, highlighting differences in adverse event profiles and hemodynamic effects. While quantitative data for this compound is less abundant in recent literature, this comparison leverages available information to provide a comprehensive overview for the research community.
Comparative Safety Data
The following table summarizes the safety profiles of this compound and other selected inotropes. Data is presented based on available clinical and preclinical studies.
| Inotrope | Mechanism of Action | Common Adverse Events | Serious Adverse Events | Hemodynamic Effects |
| This compound | β-adrenoceptor partial agonist.[1] | Dizziness, headache, palpitations, gastrointestinal disturbances (nausea, vomiting), fatigue, dry mouth.[2][3] | Arrhythmias, myocardial ischemia, severe hypotension, heart failure in predisposed individuals.[3] | Increases cardiac output with minimal changes in heart rate and blood pressure at therapeutic doses.[4][5] |
| Dobutamine | β1-adrenergic agonist. | Increased heart rate (tachycardia), increased blood pressure. Approximately 10% of patients experience a heart rate increase of ≥30 bpm, and 7.5% have a systolic pressure increase of ≥50 mmHg.[6] | Ventricular arrhythmias (pro-arrhythmic effects seen in 21% of cases during infusion in one study), hypotension, exacerbation of myocardial ischemia.[7] | Potent inotrope, increases cardiac output, may cause significant tachycardia.[1][8] |
| Milrinone | Phosphodiesterase-3 (PDE3) inhibitor. | Hypotension (occurred in 49.2% of patients in one study), ventricular arrhythmias (less common than dobutamine, 32.8% in the same study). | Clinically significant hypotension, ventricular tachycardia.[9] | Positive inotrope and vasodilator ("inodilator"), decreases preload and afterload. |
| Levosimendan | Calcium sensitizer (B1316253) and ATP-sensitive potassium channel opener.[10] | Hypotension, headache, atrial fibrillation.[10] | Significant hypotension, ventricular tachycardia (higher incidence than placebo in one study).[10] | Increases cardiac output with modest increase in heart rate, causes vasodilation leading to decreased blood pressure.[4][11] |
| Digoxin | Na+/K+-ATPase inhibitor. | Gastrointestinal symptoms (nausea, vomiting), dizziness, headache, visual disturbances. | Cardiac arrhythmias (ventricular and supraventricular tachyarrhythmias, AV block), digoxin toxicity.[12][13] | Positive inotrope, negative chronotrope (decreases heart rate).[13] |
Signaling Pathways
The following diagrams illustrate the primary signaling pathways of this compound and the comparator inotropes.
References
- 1. Oxyfedrine - Wikipedia [en.wikipedia.org]
- 2. What are the side effects of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. pkheartjournal.com [pkheartjournal.com]
- 5. Effects of oxyfedrine on regional myocardial blood flow in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evolving regulatory paradigm for proarrhythmic risk assessment for new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of oxyfedrine and atenolol in angina pectoris--a double-blind study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. insights.inotiv.com [insights.inotiv.com]
- 9. celerion.com [celerion.com]
- 10. Oxyfedrine: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 11. ajphs.com [ajphs.com]
- 12. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
- 13. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
Safety Operating Guide
Standard Operating Procedure: Disposal of Oxyfedrine Hydrochloride
Disclaimer: This document provides general guidance on the disposal of Oxyfedrine hydrochloride based on available information for pharmaceutical waste. A specific Safety Data Sheet (SDS) for this compound was not located. Therefore, it is imperative to consult the manufacturer's SDS or contact your institution's Environmental Health and Safety (EHS) department to confirm the specific hazards and regulatory status of this compound before proceeding with disposal. The following procedures are based on general best practices for pharmaceutical waste and may need to be adjusted based on a formal hazard assessment.
Waste Identification and Classification
The primary step in the proper disposal of any chemical is to determine its classification. For a pharmaceutical compound like this compound, this involves assessing two key regulatory frameworks:
-
Resource Conservation and Recovery Act (RCRA): Determines if the chemical is a hazardous waste.[1][2] A waste is considered hazardous if it is specifically listed by the EPA (P- or U-listed) or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[1][2][3]
-
Drug Enforcement Administration (DEA): Determines if the chemical is a controlled substance.[4][5]
As of the last search, the RCRA and DEA status of this compound is not definitively established in publicly available resources. Therefore, a conservative approach is recommended, treating the waste as potentially hazardous until a formal determination is made.
Personnel Protective Equipment (PPE)
Prior to handling this compound waste, all personnel must be equipped with the appropriate PPE to minimize exposure. Recommended PPE includes:
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or chemical goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | A NIOSH-approved respirator may be necessary if handling powders outside of a ventilated enclosure. Consult your institution's EHS for specific guidance. |
Disposal Procedures
The appropriate disposal procedure depends on the classification of the waste. The following provides step-by-step guidance for both non-hazardous and potentially hazardous scenarios.
Scenario A: this compound is Determined to be Non-Hazardous Pharmaceutical Waste
If, after consulting the SDS or EHS, it is confirmed that this compound is not a RCRA hazardous waste and not a DEA controlled substance, follow these procedures:
-
Segregation: Do not mix non-hazardous pharmaceutical waste with hazardous chemical waste, sharps, or general trash.[6][7]
-
Containerization:
-
Place solid waste (e.g., tablets, powder) in a designated, leak-proof container clearly labeled "Non-Hazardous Pharmaceutical Waste." Blue containers are often used for this purpose.[1]
-
For liquid waste, use a compatible, sealable container.
-
-
Labeling: The container must be clearly labeled with the contents ("this compound waste") and the date of accumulation.
-
Storage: Store the waste container in a secure, designated area away from patient care and high-traffic areas.
-
Final Disposal: Arrange for pickup and disposal by a licensed pharmaceutical waste vendor. Incineration is the preferred method of disposal for most pharmaceutical waste to prevent environmental contamination.[8][9] Do not dispose of this waste in a landfill or down the drain.[6][9]
Scenario B: this compound is Determined to be (or is Treated as Potentially) Hazardous Pharmaceutical Waste
In the absence of a definitive classification, or if the substance is determined to be a RCRA hazardous waste, the following more stringent procedures must be followed:
-
Segregation: Keep hazardous pharmaceutical waste separate from all other waste streams.
-
Containerization:
-
Labeling: Affix a "Hazardous Waste" label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., Toxic), if known.
-
The accumulation start date.
-
-
Storage: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area, in accordance with your facility's and EPA's guidelines. The container must be kept closed except when adding waste.
-
Final Disposal: Arrange for collection by your institution's EHS or a licensed hazardous waste disposal contractor. Hazardous pharmaceutical waste is typically disposed of via incineration at a permitted facility.[1][8] A hazardous waste manifest will be required for off-site transportation and disposal.[10]
Spill and Decontamination Procedures
In the event of a spill of this compound powder or solution:
-
Evacuate and Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Refer to the PPE table above.
-
Contain the Spill:
-
For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne.
-
For liquid spills, use absorbent pads or other suitable absorbent material to contain the liquid.
-
-
Clean the Spill:
-
Carefully collect the absorbed material and spilled substance using non-sparking tools.
-
Place the collected waste into a designated hazardous waste container.
-
-
Decontaminate the Area: Clean the spill area with a suitable detergent and water, and then rinse. Collect all cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your supervisor and your institution's EHS department, following your facility's established protocols.
Experimental Protocols
As this document provides procedural guidance for disposal, there are no experimental protocols to cite. The procedures are based on established best practices for chemical and pharmaceutical waste management.
Data Presentation
The following table summarizes key quantitative data related to the disposal procedures.
| Parameter | Specification | Citation |
| Hazardous Waste Characterization | Ignitability, Corrosivity, Reactivity, Toxicity | [1][3] |
| Non-Hazardous Pharmaceutical Waste Container Color | Typically Blue or White | [1] |
| RCRA Hazardous Pharmaceutical Waste Container Color | Typically Black | [1][10] |
| Spill Cleanup Waste | Must be disposed of as hazardous waste | |
| Prohibited Disposal Methods | Landfilling, sewer/drain disposal | [6][9] |
Mandatory Visualization
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. The Controlled Substances Act [dea.gov]
- 5. dea.gov [dea.gov]
- 6. ebsalabama.com [ebsalabama.com]
- 7. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 8. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
- 9. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 10. medicalwastepros.com [medicalwastepros.com]
Essential Safety and Logistical Information for Handling Oxyfedrine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Oxyfedrine hydrochloride, a vasodilator and β-adrenoreceptor agonist.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid, powdered form, a risk assessment should be conducted to determine the appropriate level of PPE. The following table summarizes the recommended PPE for various tasks.
| Task | Minimum PPE | Moderate Risk PPE | High Risk PPE |
| Visual Inspection (unopened container) | No PPE required | N/A | N/A |
| Weighing and preparing solutions in a well-ventilated area | Nitrile gloves, Lab coat, Safety glasses | Double nitrile gloves, Lab coat, Chemical splash goggles | Double nitrile gloves, Disposable gown, Chemical splash goggles, Face shield |
| Handling solutions | Nitrile gloves, Lab coat, Safety glasses | Double nitrile gloves, Lab coat, Chemical splash goggles | Double nitrile gloves, Disposable gown, Chemical splash goggles, Face shield |
| Cleaning and decontamination | Nitrile gloves, Lab coat | Double nitrile gloves, Disposable gown, Chemical splash goggles | Double nitrile gloves, Disposable gown, Chemical splash goggles, Face shield, Respiratory protection (N95 or higher) |
| Handling a spill | See Spill Response Workflow | See Spill Response Workflow | See Spill Response Workflow |
Operational Plans: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powdered form to minimize inhalation risk.
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1][2]
-
Wash hands thoroughly with soap and water after handling.[1]
-
Ensure that all containers are properly labeled.
Storage:
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep containers tightly sealed to prevent contamination and exposure to moisture.
-
Store away from incompatible materials, such as strong oxidizing agents.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all federal, state, and local regulations.
-
Unused Product: Unused or expired this compound should be disposed of as hazardous chemical waste. Do not discard it down the drain or in the regular trash.[3]
-
Contaminated Materials: All disposable PPE (gloves, gowns, etc.) and any materials used for cleaning spills should be collected in a sealed, labeled container for hazardous waste disposal.
-
Empty Containers: Empty containers may retain product residue and should be disposed of as hazardous waste.
Spill Response Workflow
In the event of a spill, follow a clear and systematic procedure to ensure safety and minimize contamination.
Caption: Workflow for responding to an this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
